molecular formula C10H11NO4S B1469584 4-Methoxy-3-nitrobenzylthioacetic acid CAS No. 22216-44-0

4-Methoxy-3-nitrobenzylthioacetic acid

Cat. No.: B1469584
CAS No.: 22216-44-0
M. Wt: 241.27 g/mol
InChI Key: HNKGGAIJJZAIAV-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzylthioacetic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxy-3-nitrophenyl)propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-9-4-2-7(3-5-10(12)16)6-8(9)11(13)14/h2,4,6H,3,5H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGGAIJJZAIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849393
Record name 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22216-44-0
Record name 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 22216-44-0 Primary Application: Pharmacophore Intermediate for Styryl Benzyl Sulfones (e.g., Rigosertib)

Part 1: Executive Technical Summary

For researchers in medicinal chemistry and process development, 4-Methoxy-3-nitrobenzylthioacetic acid (CAS 22216-44-0 ) is a critical synthetic intermediate. It serves as the sulfur-bearing scaffold in the synthesis of Rigosertib (ON-01910) , a multi-kinase inhibitor targeting the PI3K/Akt and PLK1 pathways.

This compound is characterized by a thioether linkage connecting a nitroveratryl-type moiety to an acetic acid tail. Its primary utility lies in its ability to undergo controlled oxidation to a sulfonylacetic acid , which subsequently functions as a nucleophile in Knoevenagel condensations to generate bioactive styryl sulfones.

Physicochemical Profile[1][2][3][4][5][6][7]
ParameterSpecification
CAS Number 22216-44-0
IUPAC Name 2-[(4-Methoxy-3-nitrobenzyl)thio]acetic acid
Synonyms [(4-Methoxy-3-nitrobenzyl)thio]acetic acid; 4-Methoxy-3-nitrobenzylmercaptoacetic acid
Molecular Formula C₁₀H₁₁NO₅S
Molecular Weight 257.26 g/mol
Appearance Pale yellow to beige crystalline solid
Melting Point 129–131 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water (acidic form)
pKa (Predicted) ~3.5 (Carboxylic acid moiety)

Part 2: Strategic Synthesis Protocol

As a Senior Application Scientist, I advise against treating this synthesis as a trivial alkylation. The presence of the nitro group on the aromatic ring and the potential for oxidation of the sulfur atom require precise control of pH and temperature.

The following protocol is a self-validating system designed to maximize yield while minimizing the formation of disulfide byproducts.

Reaction Logic

The synthesis involves the nucleophilic substitution (


) of 4-methoxy-3-nitrobenzyl bromide  by the thiolate anion derived from mercaptoacetic acid (thioglycolic acid) .
  • Why Basic Conditions? To deprotonate the thiol (pKa ~10) and carboxylic acid, generating the reactive dianion species.

  • Why Temperature Control? The nitrophenyl ring makes the benzylic position highly electrophilic; excessive heat will promote double alkylation or polymerization.

Step-by-Step Methodology

Reagents:

  • 4-Methoxy-3-nitrobenzyl bromide (1.0 equiv)

  • Mercaptoacetic acid (1.1 equiv)

  • Sodium Hydroxide (2.5 equiv)

  • Solvent: Water/THF (1:1 mixture) or Ethanol

  • Acid quench: 1N HCl[1]

Protocol:

  • Thiolate Formation: In a round-bottom flask, dissolve mercaptoacetic acid (1.1 equiv) in the solvent mixture. Cool to 0°C. Slowly add NaOH (2.5 equiv) solution. Note: The solution must remain clear; turbidity indicates insufficient base or impurities.

  • Controlled Addition: Dissolve 4-methoxy-3-nitrobenzyl bromide in a minimal amount of THF. Add this solution dropwise to the thiolate mixture at 0°C over 30 minutes.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (

    
     ~0.8) should disappear.
    
  • Workup (The Critical Step):

    • Concentrate the organic solvent under reduced pressure.[2]

    • Dilute the aqueous residue with water.

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted benzyl bromide and non-acidic impurities. Discard organic layer.
      
    • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH ~2. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if purity is <95%.

Part 3: Downstream Application & Mechanism

The primary value of CAS 22216-44-0 is its role as a precursor to sulfone-based electrophiles . In drug development, the thioether is rarely the final pharmacophore; it is almost always oxidized.

The Rigosertib Pathway

The transformation of this thioacetic acid into the active drug Rigosertib involves two key mechanistic phases:

  • Oxidation: The thioether is oxidized to a sulfone using Hydrogen Peroxide (

    
    ) or Oxone.
    
  • Condensation: The activated methylene group (flanked by a sulfone and a carboxylic acid) undergoes a Knoevenagel condensation with a benzaldehyde derivative.

Workflow Diagram

The following diagram illustrates the conversion of the thioacetic acid intermediate into the bioactive styryl benzyl sulfone scaffold.

Rigosertib_Synthesis Start 4-Methoxy-3-nitrobenzyl bromide Target 4-Methoxy-3-nitrobenzyl thioacetic acid (CAS 22216-44-0) Start->Target Alkylation (NaOH, 25°C) Thiol Mercaptoacetic Acid Thiol->Target Sulfone Sulfonylacetic Acid Derivative (CAS 592542-51-3) Target->Sulfone Oxidation (H2O2 or Oxone) Drug Styryl Benzyl Sulfone (Rigosertib Scaffold) Sulfone->Drug Knoevenagel Condensation (Benzylamine cat.) Aldehyde 2,4,6-Trimethoxy benzaldehyde Aldehyde->Drug

Figure 1: Synthetic pathway from precursor alkylation to the Rigosertib scaffold.

Part 4: Analytical Validation

To ensure the integrity of CAS 22216-44-0, the following analytical signals must be confirmed.

Proton NMR ( H-NMR, 300 MHz, DMSO- )
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.8 - 7.2 ppm (m, 3H):  Aromatic protons. Look for the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.
    
  • 
     3.9 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).[3]
  • 
     3.8 ppm (s, 2H):  Benzylic methylene (Ar-CH 
    
    
    
    -S).
  • 
     3.1 ppm (s, 2H):  Thioacetic methylene (S-CH 
    
    
    
    -COOH).
Mass Spectrometry (ESI-MS)[4]
  • Mode: Negative Ion Mode (

    
    ) is preferred due to the carboxylic acid.
    
  • Target Ion:

    
     = 256.2 m/z.
    
  • Note: If Positive Mode is used, look for sodium adducts

    
     = 280.2 m/z.
    

References

  • Santa Cruz Biotechnology. [(4-methoxy-3-nitrobenzyl)thio]acetic acid (CAS 22216-44-0).[4][5] Retrieved from

  • PubChem. 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid (Compound Summary). National Library of Medicine. Retrieved from (Note: Link directs to related sulfonyl derivative record which references the thio-precursor).

  • Reddy, M. V. R., et al. (2008). Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na). Journal of Medicinal Chemistry. Retrieved from

  • Google Patents. US7598232B2: Amino-substituted (E)-2,6-dialkoxystyryl 4-substituted-benzylsulfones for treating proliferative disorders. Retrieved from

Sources

molecular weight and formula of 4-Methoxy-3-nitrobenzylthioacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methoxy-3-nitrobenzylthioacetic acid is a specialized organic compound recognized for its utility as a versatile intermediate in complex chemical syntheses. Its unique molecular architecture, featuring a nitro-substituted aromatic ring, a methoxy activating group, and a reactive thioacetic acid moiety, makes it a valuable building block in several areas of chemical research and development. Primarily, it serves as a precursor in the synthesis of pharmaceuticals and agrochemicals, where its distinct functional groups can be strategically modified to construct more complex bioactive molecules.[1] The presence of the thioacetic acid group allows for the targeted incorporation of sulfur into molecular frameworks, a common strategy in the design of enzyme inhibitors.[1] Furthermore, the nitro and methoxy substitutions on the benzyl group make it a candidate for investigation in the development of photo-labile protecting groups, where light can be used to trigger molecular cleavage at a specific site.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization data, and its applications for researchers and professionals in drug development and organic synthesis.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and physical properties of 4-Methoxy-3-nitrobenzylthioacetic acid is presented below. This data is essential for safe handling, storage, and application in experimental settings.

PropertyValueReference(s)
Chemical Name 2-((4-Methoxy-3-nitrobenzyl)thio)acetic acid[2]
Synonym(s) [(4-methoxy-3-nitrobenzyl)thio]acetic acid[2]
CAS Number 22216-44-0[2]
Molecular Formula C₁₀H₁₁NO₅S[2]
Molecular Weight 257.26 g/mol [2]
Appearance Expected to be a pale yellow to white crystalline solid
Storage Conditions Store at room temperature, protected from light and moisture[1]
Synthesis and Mechanism

The synthesis of 4-Methoxy-3-nitrobenzylthioacetic acid is most effectively achieved via a nucleophilic substitution reaction (SN2). This process involves the S-alkylation of thioglycolic acid with a suitable 4-methoxy-3-nitrobenzyl halide, typically the bromide or chloride, under basic conditions. The mechanism relies on the deprotonation of the thiol group of thioglycolic acid to form a highly nucleophilic thiolate anion, which then displaces the halide on the benzylic carbon.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used. It must be strong enough to deprotonate the thiol (pKa ~3.7) and the carboxylic acid (pKa ~3.6) but not so strong as to promote side reactions. Using two equivalents of the base ensures both acidic protons are removed, maximizing the concentration of the reactive thiolate.

  • Solvent System: A polar aprotic solvent such as Dimethylformamide (DMF) or a polar protic solvent like ethanol is ideal. These solvents effectively dissolve the reactants and stabilize the charged intermediates formed during the SN2 transition state.

  • Temperature Control: The reaction is typically performed at room temperature to moderate the reaction rate and prevent potential side reactions, such as elimination or decomposition of the nitro-aromatic starting material.

  • Acidic Workup: A final acidification step using a mineral acid like hydrochloric acid (HCl) is critical. This step protonates the carboxylate intermediate, precipitating the final carboxylic acid product, which is often insoluble in the aqueous medium, facilitating its isolation.

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzylthioacetic acid

Materials:

  • 4-Methoxy-3-nitrobenzyl chloride (or bromide)

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 2M

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water dropwise, maintaining the temperature below 10°C. Stir for 20 minutes to ensure complete formation of the thiolate.

  • Slowly add a solution of 4-methoxy-3-nitrobenzyl chloride (1.0 eq) in ethanol to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with deionized water and wash with ethyl acetate to remove any unreacted benzyl halide.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-Methoxy-3-nitrobenzylthioacetic acid.

Synthesis Workflow Diagram dot

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product R1 4-Methoxy-3-nitrobenzyl Chloride Step2 Step 2: SN2 Alkylation Thiolate attacks benzyl chloride. Stir at RT. R1->Step2 R2 Thioglycolic Acid Step1 Step 1: Deprotonation Formation of thiolate anion in basic solution. R2->Step1 Base Sodium Hydroxide (2 eq) Base->Step1 Solvent Ethanol/Water Solvent->Step1 Step1->Step2 Nucleophile Step3 Step 3: Solvent Removal Concentrate under reduced pressure. Step2->Step3 Step4 Step 4: Acidification Precipitate product with 2M HCl. Step3->Step4 Step5 Step 5: Isolation Filter, wash with cold water, and dry. Step4->Step5 Product 4-Methoxy-3-nitrobenzylthioacetic Acid Step5->Product

Sources

The Pharmacological Versatility of Nitrobenzylthioacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Nitrobenzylthioacetic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Nucleoside Transport Inhibition to Antimicrobial Efficacy

Executive Summary

Nitrobenzylthioacetic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by a thioether linkage connecting a nitro-substituted aromatic ring to an acetic acid moiety. This structural motif serves as a cornerstone in two distinct pharmacological domains: equilibrative nucleoside transporter (ENT) inhibition and metallo-enzyme inactivation .

While the specific derivative S-(4-nitrobenzyl)-6-thioinosine (NBMPR) is the gold standard for characterizing nucleoside transport, simpler derivatives (e.g., 2-[(4-nitrobenzyl)thio]acetic acid) exhibit potent activity against zinc-dependent enzymes like Glyoxalase I and Metallo-β-lactamases (MBLs) . This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic diversity of this chemical class.

Chemical Architecture & Synthesis[1]

The Pharmacophore

The core structure consists of three critical domains:

  • The Zinc-Binding/Acidic Head: The carboxylic acid (or bioisostere) acts as an anchor, often chelating active site metal ions (Zn²⁺) or forming hydrogen bonds with polar residues (e.g., Arg/Lys).

  • The Thioether Linker: Provides flexibility and mimics the transition state of peptide or glutathione substrates.

  • The Nitroaromatic Tail: The nitro group serves as an electron-withdrawing group (EWG) that modulates the pKa of the acid and acts as a "warhead" for nitroreductase-mediated activation in antimicrobial applications.

Synthetic Protocol

The synthesis of the parent compound, 2-[(4-nitrobenzyl)thio]acetic acid , is a robust nucleophilic substitution.

Protocol:

  • Reagents: 4-Nitrobenzyl bromide (1.0 eq), Thioglycolic acid (1.1 eq), Potassium Hydroxide (2.5 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve thioglycolic acid in basic ethanol/water to generate the thiolate dianion.

    • Add 4-nitrobenzyl bromide dropwise at 0°C to prevent over-alkylation.

    • Reflux for 2–3 hours.

    • Acidify with HCl to pH 2.0 to precipitate the product.

    • Recrystallize from ethanol.

SynthesisPathway NB 4-Nitrobenzyl bromide PROD 2-[(4-Nitrobenzyl)thio]acetic acid NB->PROD Nucleophilic Substitution (SN2) TGA Thioglycolic Acid INT Thiolate Intermediate TGA->INT KOH, EtOH/H2O Deprotonation INT->PROD Reflux, 3h HCl Workup

Caption: Figure 1. Convergent synthesis of the nitrobenzylthioacetic acid core via SN2 displacement.

Mechanisms of Action[2]

Nucleoside Transporter Inhibition (NBMPR)

The most biologically significant derivative is S-(4-nitrobenzyl)-6-thioinosine (NBMPR) .[1] It is a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).

  • Mechanism: NBMPR binds to the exofacial surface of the ENT1 protein, locking it in a conformation that prevents the passage of adenosine and cytotoxic nucleoside analogs (e.g., gemcitabine).

  • Therapeutic Relevance: By blocking adenosine reuptake, NBMPR potentiates adenosine receptor signaling (cardioprotection, anti-nociception). Conversely, in oncology, it can be used to protect normal tissues from nucleoside chemotherapy or to trap drugs inside tumor cells.

Enzyme Inhibition: Glyoxalase I & Metallo-β-Lactamases

Simpler nitrobenzylthioacetic acid derivatives function as transition-state mimics.

  • Glyoxalase I (Glo1): Glo1 detoxifies methylglyoxal using glutathione.[2][3] The S-(nitrobenzyl)glutathione derivatives mimic the hemithioacetal intermediate, competitively inhibiting Glo1. This induces "dicarbonyl stress" in cancer cells, leading to apoptosis.

  • Metallo-β-Lactamases (MBLs): The thioacetic acid moiety is a known zinc-chelating pharmacophore. The sulfur and carboxylate oxygen bind the active site Zn²⁺ ions in NDM-1 (New Delhi Metallo-β-lactamase), preventing the hydrolysis of carbapenem antibiotics.

Mechanisms Scaffold Nitrobenzylthioacetic Acid Scaffold ENT Nucleoside Transporter (ENT1) Inhibition Scaffold->ENT S-Ribosylation Glo1 Glyoxalase I Inhibition Scaffold->Glo1 Glutathione conjugation MBL Metallo-beta-lactamase (NDM-1) Inhibition Scaffold->MBL Direct binding NBMPR Derivative: NBMPR Locks transporter conformation ENT->NBMPR TS_Mimic Mechanism: Transition State Mimic (Hemithioacetal analog) Glo1->TS_Mimic Zn_Chel Mechanism: Zinc Chelation (Thiol-Carboxylate pinch) MBL->Zn_Chel

Caption: Figure 2. Divergent pharmacological pathways of nitrobenzylthioacetic acid derivatives.

Quantitative Activity Data

The following table summarizes the inhibitory constants (


 or 

) for key derivatives against their respective targets.
Derivative ClassTargetActivity (

/

)
MechanismReference
NBMPR Human ENT1

nM
High-affinity non-competitive binding[1]
S-(p-nitrobenzyl)glutathione Glyoxalase I

µM
Competitive inhibition (vs. Hemithioacetal)[2]
2-[(4-nitrobenzyl)thio]acetic acid NDM-1 (MBL)

µM
Zinc chelation (reversible)[3]
Nitro-heterocyclic analogs M. tuberculosisMIC

µg/mL
Nitroreductase activation (Pro-drug)[4]

Experimental Protocols

In Vitro Glyoxalase I Inhibition Assay

Objective: To determine the


 of a nitrobenzylthioacetic acid derivative against human Glyoxalase I.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0).

  • Methylglyoxal (MG, 2 mM).

  • Reduced Glutathione (GSH, 2 mM).

  • Purified Glyoxalase I enzyme.[4]

Protocol:

  • Hemithioacetal Formation: Pre-incubate MG and GSH in phosphate buffer for 10 minutes at 25°C to allow spontaneous formation of the hemithioacetal substrate.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Keep DMSO final concentration < 1%.

  • Initiation: Add Glyoxalase I enzyme to initiate the reaction.

  • Detection: Monitor the increase in absorbance at 240 nm (formation of S-D-lactoylglutathione) for 5 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. inhibitor concentration. Fit to a sigmoidal dose-response curve to calculate 
    
    
    
    .
Self-Validating Check
  • Control: Run a "No Enzyme" blank to account for spontaneous non-enzymatic conversion (though slow).

  • Positive Control: Use S-(p-bromobenzyl)glutathione as a reference inhibitor (

    
     µM).
    

Future Outlook: The "Warhead" Potential

The nitro group on the benzyl ring is not merely a passive substituent. In hypoxic environments (e.g., solid tumors or tubercular granulomas), nitrobenzyl derivatives can act as bioreductive prodrugs .

  • Hypothesis: Bacterial or tumor-associated nitroreductases can reduce the

    
     group to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Consequence: This reduction alters the electronic properties of the molecule, potentially "unlocking" a more toxic pharmacophore or releasing the thioacetic acid payload to inhibit local metallo-enzymes.

  • Direction: Future synthesis should focus on 2-(nitrobenzylthio)acetic acid-drug conjugates that release active NSAIDs or antimicrobials specifically in hypoxic tissues.

References

  • NBMPR Interaction with ENT1

    • Title: S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein.[1][5]

    • Source: Pharmaceutical Research (2020).[1]

    • URL:[Link]

  • Glyoxalase I Inhibition

    • Title: Glyoxalase I is inactivated by nitration of its tyrosine residues.[3]

    • Source: IRCS Medical Science (1985) / University of Manchester.
    • URL:[Link][6][7]

  • Metallo-beta-lactamase Inhibition Strategy

    • Title: Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors.[8]

    • Source: MDPI Molecules (2024).
    • URL:[Link]

  • Nitro-Compound Antimicrobial Activity

    • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
    • Source: MDPI (2022).
    • URL:[Link]

  • Synthesis of Phenylacetic Acid Derivatives

    • Title: p-Nitrophenylacetic Acid Synthesis Procedure.[9][10][11]

    • Source: Organic Syntheses, Coll.[11] Vol. 1.

    • URL:[Link]

Sources

4-Methoxy-3-nitrobenzylthioacetic Acid: Synthetic Scaffold & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid (CAS: 22216-44-0) is a critical pharmacophore precursor in the synthesis of Styryl Benzyl Sulfones , a class of non-ATP competitive small molecule inhibitors. Its primary therapeutic value lies in its role as the essential intermediate for Rigosertib (ON 01910.Na) , a clinical-stage multi-kinase inhibitor targeting the RAS/RAF/MEK and PLK1 pathways.

While the acid itself possesses latent antimicrobial properties characteristic of nitrobenzyl-thio motifs, its dominant application is in oncology. This guide analyzes the compound’s physicochemical properties, its transformation into active sulfone therapeutics, and the mechanistic basis of the drugs it generates.[1]

Chemical Identity & Physicochemical Profile

This compound serves as the "A-Ring" donor in the synthesis of asymmetric styryl benzyl sulfones. The presence of the nitro group at the 3-position and the methoxy group at the 4-position is structurally conserved to maximize cytotoxic potency in downstream derivatives.

PropertySpecification
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylthio]acetic acid
CAS Number 22216-44-0
Molecular Formula C₁₀H₁₁NO₅S
Molecular Weight 257.26 g/mol
Appearance Pale yellow solid
Melting Point 129–133 °C
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Key Functional Groups Thioether (oxidizable to sulfone), Carboxylic Acid (condensation handle), Nitro (reducible to amine)

Therapeutic Potential: The Styryl Benzyl Sulfone Class[10]

The therapeutic utility of 4-Methoxy-3-nitrobenzylthioacetic acid is realized through its conversion into (E)-styryl benzyl sulfones .[2] The acid scaffold provides the specific geometry required to bind to the Ras-binding domain (RBD) of Raf kinases and Plk1, distinct from classical ATP-competitive inhibitors.

Primary Indication: Oncology (MDS & Solid Tumors)

The derivative Rigosertib is investigated for:

  • Myelodysplastic Syndromes (MDS): Targeting high-risk patients who fail hypomethylating agents.

  • Solid Tumors: Pancreatic, breast, and ovarian cancers (often in combination with gemcitabine).

Mechanism of Action (MoA)

The derived sulfones function as Ras Mimetics . They bind to the Ras-Binding Domains (RBDs) of effector proteins (like RAF and PI3K), preventing Ras from activating downstream signaling. This "Ras-effector blockade" is a novel therapeutic strategy.

Signaling Pathway Blockade (Visualized)

Rigosertib_MoA Drug 4-Methoxy-3-nitrobenzyl Derivative (Rigosertib) RAF C-RAF / B-RAF Drug->RAF Binds RBD (Blocks RAS) PLK1 PLK1 (Mitotic Regulator) Drug->PLK1 Inhibits PI3K PI3K Drug->PI3K Binds RBD Mitosis G2/M Arrest (Mitotic Catastrophe) Drug->Mitosis Induces Defects RAS RAS-GTP (Oncogenic) RAS->RAF Activates RAS->PI3K Activates MEK MEK1/2 RAF->MEK PLK1->Mitosis Promotes Normal Mitosis AKT AKT PI3K->AKT ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT->Proliferation

Figure 1: Mechanism of Action for Styryl Benzyl Sulfones derived from the 4-Methoxy-3-nitrobenzylthioacetic acid scaffold. The drug acts as a Ras-mimetic, uncoupling Ras from its effectors.

Experimental Protocols

Synthesis of 4-Methoxy-3-nitrobenzylthioacetic Acid

This protocol yields the core intermediate with high purity (>96%), essential for subsequent biological assays.

Reagents:

  • 4-Methoxy-3-nitrobenzyl chloride (30.0 g, 120 mmol)[3][4][5]

  • Thioglycolic acid (11.25 g, 120 mmol)[3][4][5]

  • Sodium Hydroxide (NaOH)[3]

  • Methanol (MeOH)[3]

Methodology:

  • Preparation: Dissolve NaOH (9.75 g, 240 mmol) in cold Methanol (200 mL).

  • Addition: Slowly add thioglycolic acid over 30 minutes. Note: Sodium thioglycolate will precipitate; warm slightly to redissolve.[3][4][5]

  • Condensation: Cool to room temperature. Add 4-Methoxy-3-nitrobenzyl chloride in small portions to control the exotherm.[3][4][5]

  • Reflux: Stir the mixture at reflux for 3–4 hours.

  • Isolation: Pour reaction mixture into crushed ice/water containing HCl (to pH ~2). The product will precipitate as a pale yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Target Yield: ~96%[6][2]

    • Melting Point Check: 129–133 °C.[6][2]

Conversion to Active Sulfone (Rigosertib Analog)

To evaluate therapeutic potential, the thioether must be oxidized and condensed.

Workflow:

  • Oxidation: Treat the thioacetic acid with 30% H₂O₂ in glacial acetic acid to yield the Sulfonylacetic acid .

  • Knoevenagel Condensation: React the sulfonylacetic acid with 2,4,6-trimethoxybenzaldehyde in the presence of benzylamine (catalyst) and acetic acid.

  • Reduction (Optional): Reduce the nitro group (using Na₂S₂O₄ or H₂/Pd) to an amino group if synthesizing the specific amino-sulfone variants.

Structure-Activity Relationship (SAR) Data

The following table summarizes why the 4-Methoxy-3-nitro substitution pattern is privileged for this scaffold.

Structural ModificationBiological Impact (Tumor Cell Cytotoxicity)
4-Methoxy-3-nitro (Parent) High Activity. The nitro group provides electronic withdrawal necessary for metabolic stability; the methoxy group aids lipophilicity.
Removal of 4-Methoxy Loss of Activity. >10-fold reduction in potency.[6][2] The 4-position substituent is critical for hydrophobic pocket binding.
Sulfone vs. Sulfide Sulfone is Essential. The sulfide (thioether) precursor is ~10-fold less active than the oxidized sulfone.[6]
Styryl Ring Substitution 2,4,6-Trimethoxy on the styryl ring (coupled to this acid) yields the highest potency (nM range IC50).

Challenges & Future Directions

  • Solubility: The free acid and its nitro-derivatives have poor aqueous solubility. Formulation as sodium salts (e.g., ON 01910.Na) is required for clinical bioavailability.

  • Metabolic Stability: The thioether linkage is susceptible to rapid oxidation in vivo. Drug design focuses on the pre-oxidized sulfone to ensure consistent pharmacokinetics.

  • Toxicity: While the scaffold is generally well-tolerated, high-dose nitro-aromatics can be associated with methemoglobinemia risks, necessitating careful dose-ranging studies.

References

  • Reddy, M. V. R., et al. (2008). "Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure-Activity Relationship, and Biological Activity." Journal of Medicinal Chemistry.

  • Reddy, E. P., & Reddy, M. V. R. (2009). "Amino-substituted (E)-2,6-dialkoxystyryl 4-substituted-benzylsulfones for treating proliferative disorders." U.S. Patent 7,598,232.[4]

  • Gumireddy, K., et al. (2005). "A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance." Proceedings of the National Academy of Sciences.

  • Chapman, C. M., et al. (2012). "ON 01910.Na is a selective inhibitor of PLK1 in cells with a specific phosphorylation signature." Oncotarget.

  • Divyya, M., et al. (2013). "Synthesis and biological evaluation of 4-methoxy-3-nitrobenzyl sulfide derivatives." International Journal of Pharmacy and Pharmaceutical Sciences.

Sources

literature review on methoxy-nitrobenzyl thioether compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methoxy-Nitrobenzyl Thioether Systems in Photopharmacology and Chemical Biology

Executive Summary

This technical guide analyzes the design, synthesis, and application of methoxy-nitrobenzyl thioether compounds , specifically focusing on the 4,5-dimethoxy-2-nitrobenzyl (DMNB) scaffold.[1] These systems function as photocleavable protecting groups ("cages") for thiol-containing biomolecules (e.g., cysteine residues, glutathione, thiolated drugs).[1] While the o-nitrobenzyl (oNB) family is the gold standard for photocaging, the thioether linkage presents unique physicochemical challenges—specifically the "nitroso-thiol recombination" phenomenon—that distinguishes it from ester or carbamate cages.[1] This guide provides a self-validating protocol for synthesis and uncaging, grounded in mechanistic rigor.

Chemical Architecture & Mechanistic Principles

The utility of methoxy-nitrobenzyl thioethers lies in their ability to spatially and temporally control thiol reactivity using light (365 nm).

The Chromophore: Why DMNB?

Unsubstituted o-nitrobenzyl groups absorb primarily in the deep UV (<300 nm), which is cytotoxic. The addition of methoxy groups at the 4- and 5-positions (DMNB) yields two critical advantages:

  • Red-Shifted Absorption: The electron-donating methoxy groups destabilize the HOMO, narrowing the HOMO-LUMO gap and shifting

    
     to ~350–365 nm (UVA). This allows uncaging with standard LED sources or mercury arc lamps without significant DNA damage.
    
  • Cleavage Efficiency: While the quantum yield (

    
    ) of DMNB is often lower than unsubstituted oNB, the molar extinction coefficient (
    
    
    
    ) at 365 nm is significantly higher, resulting in a superior "product of photochemical efficiency" (
    
    
    ).
The Thioether Challenge: The Nitroso Trap

Unlike esters, the photocleavage of thioethers is complicated by the high nucleophilicity of the released thiol.[1]

  • Mechanism: Upon UV irradiation, the nitro group abstracts a benzylic proton (Norrish Type II), forming an aci-nitro intermediate.[1] This rearranges to a hemiacetal, which collapses to release the free thiol and a nitrosobenzaldehyde byproduct.[1]

  • Failure Mode: The released nitrosobenzaldehyde is an electrophile. Without intervention, it reacts with the newly liberated thiol to form a stable sulfenamide or covalent adduct, effectively "re-caging" the molecule or inhibiting the target protein.[1]

  • Solution: Protocols must include a scavenger (e.g., dithiothreitol, semicarbazide, or aldehyde traps) to sequester the nitroso species.[1]

Visualization: Mechanistic Pathway

The following diagram illustrates the photocleavage cascade and the critical "fork" where the reaction can fail without scavengers.

PhotocleavageMechanism Start DMNB-Thioether (Caged Thiol) Excited Excited State (n -> π*) Start->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Free Thiol (R-SH) + Nitrosoaldehyde Hemiacetal->Products Collapse Trap Nitroso-Thiol Adduct (Failure) Products->Trap No Scavenger (Re-reaction) Success Biologically Active Thiol Products->Success With Scavenger (Semicarbazide/DTT)

Figure 1: Photocleavage mechanism of DMNB thioethers showing the critical necessity of scavenger reagents to prevent re-reaction.

Validated Synthesis Protocol

This protocol describes the synthesis of


-Fmoc-

-(4,5-dimethoxy-2-nitrobenzyl)-L-cysteine
, a standard building block for Solid Phase Peptide Synthesis (SPPS).[1]
Reagents:
  • Substrate:

    
    -Fmoc-L-Cysteine (Commercial grade).
    
  • Reagent: 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br).[1][2] Note: DMNB-Br is lachrymatory; handle in a fume hood.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: DMF (anhydrous) or THF/Water (1:1).

Step-by-Step Methodology:
  • Preparation: Dissolve

    
    -Fmoc-L-Cysteine (1.0 eq, e.g., 3.4 g, 10 mmol) in anhydrous DMF (30 mL) under an inert atmosphere (
    
    
    
    ).
  • Base Addition: Add DIPEA (2.5 eq, 4.35 mL) dropwise. The solution may turn slightly yellow.

  • Alkylation: Cool the solution to 0°C. Add DMNB-Br (1.1 eq, 3.0 g) portion-wise over 15 minutes.

    • Causality: Cooling prevents double alkylation or side reactions with the Fmoc group.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the thiol starting material.

  • Workup (Critical for Purity):

    • Pour the reaction mixture into 1M citric acid (150 mL) to precipitate the product and remove excess base.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine (

      
      ), then Water (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM

    
     2% MeOH/DCM).
    
    • Yield Target: >85%.[3][4] Product should be a yellow solid.

Physicochemical Data & Comparison

The following table contrasts the DMNB thioether against other common photocages.

FeatureDMNB Thioether o-Nitrobenzyl (Unsub.) Coumarin (Bhc)
Abs Max (

)
355 nm 280–300 nm370–400 nm
Uncaging Source UV LED (365 nm)UV Laser (300 nm)Blue/UV LED
Quantum Yield (

)
0.01 – 0.050.1 – 0.60.05 – 0.2
Water Solubility ModerateLowLow
Byproduct Toxicity High (Nitroso) High (Nitroso)Low
Primary Use Caged Cysteine/GSHDNA/RNA Caging2-Photon Caging

Photolysis Protocol (Uncaging)

To ensure quantitative release of the thiol in a biological context (e.g., uncaging a cysteine protease inhibitor).

  • Buffer Preparation: Prepare PBS (pH 7.4) containing 1–5 mM Dithiothreitol (DTT) or 10 mM Semicarbazide .

    • Why: Semicarbazide forms a hydrazone with the nitrosoaldehyde byproduct, permanently sequestering it.[1] DTT reduces the nitroso group or acts as a competitive nucleophile.

  • Sample Setup: Dissolve the caged compound (10–50

    
    M) in the buffer.
    
  • Irradiation: Expose to 365 nm light (Intensity: 5–10 mW/cm

    
    ) for 5–10 minutes.
    
    • Note: Do not overheat the sample. Use a cooling block if necessary.

  • Validation: Monitor the release of free thiol using Ellman’s Reagent (DTNB) assay or HPLC (shift in retention time).

Application Workflow

ApplicationWorkflow cluster_0 Synthesis Phase cluster_1 Biological Application Step1 DMNB-Br + Thiol-Drug (Alkylation) Step2 Purification (HPLC/Recryst) Step1->Step2 Step3 Incubation in Cell/Tissue (Inactive State) Step2->Step3 Step4 Light Trigger (365 nm) + Scavenger Step3->Step4 Step5 Thiol Release (Activity Restored) Step4->Step5

Figure 2: End-to-end workflow from chemical synthesis to biological activation.[1]

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[1] Link

  • Kantevari, S., et al. (2005).[1][5] Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: a new and efficient photolabile protecting group for aldehydes and ketones.[1][5] Tetrahedron, 61(24), 5849-5854.[1][5] Link

  • Bader, T. K., et al. (2016).[1] A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Photochemical & Photobiological Sciences, 15, 713-721.[1] Link

  • Kim, M., et al. (2006).[1] Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.[1] Link

  • Gogoi, K., et al. (2020).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(2), 119–191.[1] Link

Sources

An In-depth Technical Guide to the Solubility Properties of 4-Methoxy-3-nitrobenzylthioacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Methoxy-3-nitrobenzylthioacetic acid (CAS No. 22216-44-0) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its solubility is a critical parameter influencing its reactivity, formulation, and bioavailability in downstream applications. This guide provides a comprehensive overview of the theoretical and experimental evaluation of the solubility properties of 4-Methoxy-3-nitrobenzylthioacetic acid. We will delve into the structural attributes that govern its solubility, predictive models for estimating its behavior in various solvents, and detailed, field-proven experimental protocols for its empirical determination. This document is intended to serve as a practical resource for researchers, enabling them to effectively handle and utilize this compound in their work.

Introduction: The Significance of Solubility in a Molecular Context

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the utility of a chemical compound in numerous scientific applications. For a molecule like 4-Methoxy-3-nitrobenzylthioacetic acid, which serves as a building block in organic synthesis, understanding its solubility profile is paramount.[1] It directly impacts reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. In the realm of drug development, poor aqueous solubility is a major hurdle, affecting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will provide a detailed exploration of the factors influencing the solubility of 4-Methoxy-3-nitrobenzylthioacetic acid, methods for its prediction, and robust protocols for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of 4-Methoxy-3-nitrobenzylthioacetic acid is intrinsically linked to its molecular structure, which features a combination of polar and non-polar moieties.

Chemical Structure:

  • IUPAC Name: 2-((4-methoxy-3-nitrobenzyl)thio)acetic acid

  • Molecular Formula: C₁₀H₁₁NO₅S[3]

  • Molecular Weight: 257.26 g/mol [3]

  • CAS Number: 22216-44-0[3]

Key Structural Features and Their Expected Impact on Solubility:

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can participate in hydrogen bonding with polar solvents like water. The acidity of the carboxylic acid proton (pKa) will significantly influence its solubility in aqueous solutions of varying pH. Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts.[4] For instance, thioacetic acid has a pKa near 3.4, making it about 15 times more acidic than acetic acid.[4][5] This suggests that 4-Methoxy-3-nitrobenzylthioacetic acid will be more soluble in neutral to basic aqueous solutions due to the formation of the highly polar carboxylate anion.

  • Thioether Linkage (-S-): The thioether group is less polar than an ether linkage and can contribute to the molecule's lipophilicity.

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety that will tend to decrease aqueous solubility.

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar group, which can increase the molecule's polarity and potential for dipole-dipole interactions.

Based on the principle of "like dissolves like," it is anticipated that 4-Methoxy-3-nitrobenzylthioacetic acid will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and protic solvents.[6]

Predictive Modeling of Solubility

In the absence of empirical data, computational models can provide valuable initial estimates of a compound's solubility. These models utilize the molecular structure to predict solubility based on various descriptors.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models establish a mathematical relationship between a compound's structural features (descriptors) and its physicochemical properties, such as solubility.[7] These models are trained on large datasets of compounds with known solubilities. For 4-Methoxy-3-nitrobenzylthioacetic acid, descriptors such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area would be used to predict its aqueous solubility (logS).[8]

Physics-Based and Thermodynamic Models

More advanced models attempt to predict solubility from fundamental physical principles. These approaches consider the thermodynamics of the dissolution process, including the energy required to overcome the crystal lattice energy of the solid and the energy released upon solvation of the molecule.[2][9] While computationally intensive, these methods can provide a more nuanced understanding of the factors governing solubility.

Table 1: Predicted Physicochemical Properties Influencing Solubility

Property Predicted Value/Range Implication for Solubility
logP 1.5 - 2.5 (Estimated) Indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water.
pKa 3.0 - 4.0 (Estimated) The acidic nature implies significantly increased aqueous solubility at pH > pKa.

| Polar Surface Area | ~100-120 Ų (Estimated) | A relatively high polar surface area suggests potential for good solubility in polar solvents. |

Experimental Determination of Solubility

Empirical determination remains the gold standard for accurately assessing a compound's solubility. The following protocols are recommended for characterizing the solubility of 4-Methoxy-3-nitrobenzylthioacetic acid.

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Calculation prep Prepare saturated solution (excess solute in solvent) equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) prep->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Quantify solute concentration in the supernatant (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate

Caption: General workflow for experimental solubility determination.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can provide valuable insights and guide the selection of solvents for quantitative analysis.

Protocol:

  • Add approximately 1-5 mg of 4-Methoxy-3-nitrobenzylthioacetic acid to a small test tube.

  • Add 1 mL of the test solvent in portions, agitating the mixture after each addition.

  • Visually inspect the solution for the complete dissolution of the solid.

  • Classify the solubility as:

    • Freely soluble: Dissolves completely in a small amount of solvent.

    • Soluble: Dissolves completely in 1 mL of solvent.

    • Slightly soluble: A portion of the solid dissolves.

    • Insoluble: No apparent dissolution.

Table 2: Recommended Solvents for Qualitative Assessment

Solvent Class Examples
Non-polar Hexane, Toluene
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Polar Protic Water, Methanol, Ethanol

| Aqueous (pH-dependent) | 0.1 M HCl, Purified Water, 0.1 M NaOH, 5% NaHCO₃ |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

  • Add an excess amount of 4-Methoxy-3-nitrobenzylthioacetic acid to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a 0.22 µm filter is recommended.

  • Dilute the supernatant with an appropriate solvent.

  • Quantify the concentration of 4-Methoxy-3-nitrobenzylthioacetic acid in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility from the measured concentration and the dilution factor.

pH-Solubility Profile

Due to the presence of the carboxylic acid group, the aqueous solubility of 4-Methoxy-3-nitrobenzylthioacetic acid is expected to be highly pH-dependent.

G cluster_0 pH < pKa cluster_1 pH > pKa low_ph Predominantly neutral form (Low aqueous solubility) high_ph Predominantly ionized form (anion) (High aqueous solubility) low_ph->high_ph Increase pH

Caption: Relationship between pH and the solubility of an acidic compound.

Protocol:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Determine the solubility of 4-Methoxy-3-nitrobenzylthioacetic acid in each buffer using the shake-flask method described above.

  • Plot the logarithm of the solubility (logS) as a function of pH.

  • This profile is crucial for understanding the compound's behavior in different biological environments and for developing formulations.

Conclusion

References

  • MySkinRecipes. 4-Methoxy-3-Nitrobenzylthioacetic Acid. [Link]

  • Bergstrom, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2003). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Journal of Medicinal Chemistry, 46(4), 558-570. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Palmer, D. S., Llinas, A., & Mitchell, J. B. O. (2008). Physics-Based Solubility Prediction for Organic Molecules. Molecular Pharmaceutics, 5(2), 266-279. [Link]

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Wikipedia. Thioacetic acid. [Link]

  • Wikipedia. Thiocarboxylic acid. [Link]

  • Mitchell, J. W., & K. D. (1951). Procedure For Determining Solubility of Organic Compounds. Analytical Chemistry, 23(8), 1189-1191. [Link]

  • Abraham, M. H., & Le, J. (1999). The correlation and prediction of the solubility of solids in liquids. Journal of Pharmaceutical Sciences, 88(9), 868-880. [Link]

Sources

Technical Guide: Synthesis Pathways for Substituted Benzylthioacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of substituted benzylthioacetic acids (2-(benzylthio)acetic acids), a critical structural motif in medicinal chemistry. These scaffolds serve as key intermediates for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516), anti-inflammatory agents, and lipophilic linkers in fragment-based drug discovery.

Executive Summary & Retrosynthetic Analysis

The 2-(benzylthio)acetic acid scaffold consists of a benzyl ring linked to an acetic acid moiety via a thioether bridge (


). The synthesis is primarily governed by the formation of the C–S bonds.

Retrosynthetic Logic: The molecule can be disconnected at two key points, leading to two primary forward synthetic pathways:

  • Path A (The Thioglycolic Route): Disconnection of the Benzyl-Sulfur bond. Requires a benzyl electrophile and a mercaptoacetate nucleophile.

  • Path B (The Mercaptan Route): Disconnection of the Sulfur-Acetic Acid bond. Requires a benzyl nucleophile (thiol) and an acetate electrophile.

Path A is generally preferred in industrial and lab-scale settings due to the commercial availability of benzyl halides and the odor-free nature of thioglycolic acid compared to benzyl mercaptans.

Method A: The Thioglycolic Acid Pathway (Standard Protocol)

This is the industry-standard approach, utilizing Nucleophilic Substitution (


) . It is robust, high-yielding, and tolerates a wide range of functional groups on the aromatic ring.[1][2]
Reaction Mechanism

The reaction proceeds via the in-situ generation of the dianion of mercaptoacetic acid (or mono-anion if using esters). The thiolate anion is a soft, highly nucleophilic species that attacks the benzylic carbon of the benzyl halide.

  • Nucleophile: Thiolate dianion (

    
    ).
    
  • Electrophile: Substituted benzyl chloride/bromide.

  • Kinetics: Second-order (

    
    ). Rate depends on the concentration of both the thiolate and the benzyl halide.
    
Experimental Protocol

Scale: 10 mmol Reagents:

  • Substituted Benzyl Chloride/Bromide (1.0 equiv)

  • Mercaptoacetic Acid (1.1 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.5 - 3.0 equiv)

  • Solvent: Water/Ethanol (1:1 v/v) or THF/Water.

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a 100 mL round-bottom flask, dissolve NaOH (1.2 g, 30 mmol) in water (10 mL). Cool to 0°C in an ice bath.

  • Thiol Addition: Dropwise add mercaptoacetic acid (1.01 g, 11 mmol) to the basic solution. Stir for 15 minutes to ensure formation of the sodium thioglycolate salt. Note: The solution remains clear.

  • Substrate Addition: Dissolve the substituted benzyl chloride (10 mmol) in Ethanol (10 mL). Add this solution dropwise to the aqueous thiolate mixture over 20 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: For electron-rich benzyl halides (e.g., 4-methoxy), mild heating (50°C) may be required to drive the reaction to completion.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted organic halides.

    • Acidification (Critical Step): Cool the aqueous layer to 0°C and acidify to pH ~2 using 6M HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

Substrate Scope & Yield Data

The electronic nature of the benzyl substituent influences the reaction rate.

Substituent (R)Electronic EffectReactivity (

)
Typical Yield (%)Notes
4-NO₂ Strong EWGHigh92-98%Fast reaction; benzylic carbon is highly electrophilic.
4-Cl / 4-F Weak EWGHigh88-95%Standard substrates; very clean conversion.
H NeutralModerate85-90%Baseline reactivity.
4-OMe Strong EDGLower75-85%May require heating; EDG deactivates benzylic carbon toward nucleophilic attack.
2-Cl (Ortho) Steric/EWGModerate80-88%Steric hindrance slightly reduces rate despite EWG.

Method B: The Benzyl Mercaptan Pathway (Alternative)

This route is utilized when the benzyl mercaptan is the available precursor or when the benzyl halide is unstable.

Reaction Scheme


Protocol Differences
  • Base: Potassium Carbonate (

    
    ) in Acetone or DMF is often preferred over aqueous NaOH to prevent disulfide formation (
    
    
    
    ) which is a common side reaction for mercaptans under oxidative aqueous conditions.
  • Odor Control: Benzyl mercaptans have potent, unpleasant odors. All reactions must be performed in a well-ventilated fume hood, and glassware should be treated with bleach (hypochlorite) post-reaction to oxidize residual thiols.

Green Chemistry Optimization: Phase Transfer Catalysis (PTC)

For industrial scalability, avoiding organic solvents (like ethanol) is desirable. A biphasic system (Water/Toluene) using a Phase Transfer Catalyst is highly effective.

Protocol:

  • Mix Benzyl Chloride (in Toluene) and Sodium Thioglycolate (in Water).

  • Add Tetrabutylammonium bromide (TBAB) (1-5 mol%).

  • Stir vigorously at 60°C.

  • Mechanism: The quaternary ammonium salt transports the thioglycolate anion from the aqueous phase into the organic phase, where it reacts rapidly with the lipophilic benzyl halide.

Visualization of Synthesis Pathways

SynthesisPathways Start_Halide Starting Material: Benzyl Halide (Ar-CH2-X) Intermediate Transition State (SN2 Attack) Start_Halide->Intermediate Method A (Preferred) Start_Thiol Starting Material: Benzyl Mercaptan (Ar-CH2-SH) Start_Thiol->Intermediate Method B (Alternative) Reagent_A Reagent A: Mercaptoacetic Acid + NaOH (aq) Reagent_A->Intermediate Reagent_B Reagent B: Chloroacetic Acid + K2CO3 (DMF) Reagent_B->Intermediate Product Target Product: 2-(Benzylthio)acetic Acid Intermediate->Product -HX Workup Workup: 1. Wash (Ether) 2. Acidify (HCl) 3. Recrystallize Product->Workup

Figure 1: Strategic workflow comparing the Thioglycolic Acid Route (Method A) and the Mercaptan Route (Method B).

References

  • Sławiński, J. et al. (2013). "Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives." European Journal of Medicinal Chemistry.

  • Laha, J. K. et al. (2022).[3] "Reactions of ortho-substituted anilines and arylglyoxylic acids." The Journal of Organic Chemistry.

  • Global Research Online. (2014). "Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins." Global Research Online.

  • U.S. Patent 5,023,371. "Synthesis of thioglycolic acid." Google Patents.

  • BenchChem. "Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives." BenchChem Technical Notes.

Sources

4-Methoxy-3-nitrobenzylthioacetic Acid: A Pivotal Scaffold in Multi-Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-3-nitrobenzylthioacetic Acid: Strategic Applications in Kinase Inhibitor Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid (CAS 22216-44-0) is a specialized organosulfur intermediate primarily utilized in the synthesis of (E)-styryl benzyl sulfones , a class of small molecules exhibiting potent antineoplastic activity. Its structural utility lies in its dual functionality: the thioacetic acid tail serves as a precursor to sulfonyl-acetic acid pharmacophores (via oxidation), while the 4-methoxy-3-nitrobenzyl core provides the necessary steric and electronic environment for subsequent Knoevenagel condensations.

This compound is the critical starting material for the synthesis of Rigosertib (ON-01910.Na) , a clinical-stage multi-kinase inhibitor targeting the PI3K/Akt and PLK1 pathways in Myelodysplastic Syndromes (MDS). This guide details the chemical causality, synthetic protocols, and medicinal chemistry logic driving its application.

Chemical Profile & Structural Logic[1]

PropertyData
IUPAC Name 2-[(4-methoxy-3-nitrophenyl)methylthio]acetic acid
CAS Number 22216-44-0
Molecular Formula C₁₀H₁₁NO₅S
Molecular Weight 257.26 g/mol
Key Functional Groups Thioether (oxidizable to sulfone), Carboxylic Acid (solubility/directing), Nitro/Methoxy Arene (electronic tuning)
Medicinal Chemistry Rationale

The molecule is designed as a "masked" pharmacophore generator.

  • The Thioether Linker: It is not the final active state. It is designed to be oxidized to a sulfone (-SO₂-) . The sulfone group increases the acidity of the adjacent methylene protons (

    
    -protons), enabling Knoevenagel condensation with aromatic aldehydes to form the styryl double bond—the "warhead" of the final drug.
    
  • The Nitro Group: Positioned at the 3-position, it serves two roles:

    • Electronic Activation: It withdraws electron density, stabilizing the transition state during the initial alkylation steps.

    • Synthetic Handle: In late-stage diversification, the nitro group is reduced to an aniline (amino group), which drastically improves water solubility and creates a hydrogen-bond donor for the ATP-binding pocket of kinase targets.

  • The Methoxy Group: Provides metabolic stability to the phenyl ring and lipophilic bulk for hydrophobic pocket occupancy.

Medicinal Chemistry Applications: The Rigosertib Pathway

The primary application of 4-Methoxy-3-nitrobenzylthioacetic acid is the synthesis of (E)-styryl benzyl sulfones . These compounds act as "Ras-mimetics" or PLK1 inhibitors, disrupting the cell cycle in tumor cells.

Mechanism of Synthesis (The "Sulfone Strategy")

The transformation of the title compound into a bioactive drug involves three distinct phases:

  • Oxidation: The thioether is oxidized to a sulfonyl acetic acid.

  • Condensation: The activated methylene group reacts with a benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) to form the styryl olefin.

  • Reduction (Optional): The nitro group is reduced to an amine to yield the final active pharmaceutical ingredient (API), such as ON-01910 (Rigosertib).

Structure-Activity Relationship (SAR) Insights
  • Linker Length: The acetic acid chain length is critical. Extending this chain (e.g., to propionic acid) disrupts the alignment of the sulfone oxygen atoms within the kinase binding pocket.

  • Oxidation State: The sulfone analog is consistently more potent than the sulfoxide or sulfide (title compound) variants. The title compound is therefore a pro-drug precursor, not the inhibitor itself.

  • Stereochemistry: The Knoevenagel condensation yields the (E)-isomer , which is thermodynamically stable and biologically active. The (Z)-isomer often lacks the planar geometry required to intercalate into the ATP-binding cleft.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-nitrobenzylthioacetic Acid

This protocol establishes the core scaffold via nucleophilic substitution.

Reagents: 4-Methoxy-3-nitrobenzyl chloride (1.0 eq), Thioglycolic acid (1.0 eq), NaOH (2.0 eq), Methanol.

  • Preparation of Nucleophile: Dissolve NaOH (240 mmol) in Methanol (200 mL) at 0°C. Add Thioglycolic acid (120 mmol) dropwise over 30 minutes. Stir until the white precipitate (sodium thioglycolate) redissolves upon warming to room temperature (RT).

  • Alkylation: Cool the solution back to 0°C. Add 4-Methoxy-3-nitrobenzyl chloride (120 mmol) in small portions to control the exotherm.

  • Reaction: Stir the mixture at RT for 3–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in water (200 mL). Acidify to pH 2.0 using conc. HCl.

  • Isolation: The product will precipitate as a yellow solid. Filter, wash with cold water, and dry in vacuo.

    • Yield Expectation: 85–90%.

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.8 ppm (methoxy) and ~3.2 ppm (S-CH₂-COOH).

Protocol B: Oxidation to Sulfonyl Acetic Acid (The Activation Step)

This step activates the methylene group for subsequent condensation.

Reagents: Title Compound (from Protocol A), Hydrogen Peroxide (30%), Glacial Acetic Acid.

  • Dissolution: Dissolve 4-Methoxy-3-nitrobenzylthioacetic acid (10 mmol) in Glacial Acetic Acid (20 mL).

  • Oxidation: Add H₂O₂ (30% aq, 30 mmol) dropwise at RT.

  • Stir: Allow reaction to proceed for 12 hours. The sulfide oxidizes first to sulfoxide, then to sulfone.

  • Quench: Pour mixture into ice water. The sulfonyl derivative will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: Knoevenagel Condensation (Formation of Rigosertib Scaffold)

Reagents: Sulfonyl acetic acid derivative (from Protocol B), 2,4,6-Trimethoxybenzaldehyde, Benzylamine (catalyst), Acetic Acid.

  • Reflux: Combine the sulfonyl acetic acid (1.0 eq) and aldehyde (1.0 eq) in Toluene. Add catalytic Benzylamine and Acetic Acid.

  • Dehydration: Reflux with a Dean-Stark trap to remove water.

  • Isolation: Cool to RT. The product, (E)-2,4,6-trimethoxystyryl-4-methoxy-3-nitrobenzylsulfone, typically crystallizes out.

Visualizations

Diagram 1: Synthetic Pathway of Rigosertib from Title Compound

This flow illustrates the transformation of the title compound into the clinical candidate.

RigosertibSynthesis cluster_legend Reaction Phase Start 4-Methoxy-3-nitrobenzyl chloride TitleComp 4-Methoxy-3-nitrobenzyl- thioacetic acid (Title Compound) Start->TitleComp Thioglycolic acid NaOH, MeOH Sulfone Benzylsulfonyl acetic acid TitleComp->Sulfone Oxidation (H2O2/AcOH) Intermediate (E)-Styryl Benzyl Sulfone (Nitro-variant) Sulfone->Intermediate Knoevenagel Condensation (2,4,6-Trimethoxybenzaldehyde) FinalDrug Rigosertib (ON-01910) (Amino-variant) Intermediate->FinalDrug Reduction (Na2S2O4 or H2/Pd)

Caption: Step-by-step synthesis of Rigosertib, highlighting the title compound as the pivotal sulfur donor.

Diagram 2: Mechanism of Action (Ras-Mimetic Pathway)

How the final derivative interacts with the cancer cell signaling network.

MOA Drug Rigosertib (Derived from Title Compound) RBD Ras-Binding Domain (Raf/PI3K) Drug->RBD Binds to Effect3 G2/M Cell Cycle Arrest (PLK1 modulation) Drug->Effect3 Direct/Indirect Modulation Ras Ras GTPase RBD->Ras Disrupts interaction Effect1 Inhibition of Raf-MEK-ERK Pathway RBD->Effect1 Effect2 Inhibition of PI3K-Akt Pathway RBD->Effect2

Caption: The final styryl benzyl sulfone acts as a Ras-mimetic, blocking downstream kinase signaling.

References

  • Reddy, M. V. R., et al. (2009). Amino-substituted (E)-2,6-dialkoxystyryl 4-substituted-benzylsulfones for treating proliferative disorders.

  • Reddy, M. V. R., et al. (2008). Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na).Journal of Medicinal Chemistry, 51(1), 66-76.

  • Maniar, M., et al. (2008). Composition and methods for the treatment of myelodysplastic syndrome and acute myeloid leukemia.[1]WO Patent 2008027049A1 .

  • Gumireddy, K., et al. (2005). A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance.Proceedings of the National Academy of Sciences, 102(6), 1992-1997.

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The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Nitrobenzyl Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of a nitro group to a pharmacologically active scaffold is a well-established strategy in medicinal chemistry, often yielding compounds with profoundly altered biological profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of nitrobenzyl acetic acids, a class of compounds with emerging therapeutic potential. Moving beyond a mere catalog of derivatives, this document dissects the causal relationships between chemical structure and biological function, offering field-proven insights for the rational design of novel therapeutics. We will explore the synthetic accessibility of these compounds, their primary biological targets, and the critical interplay of substituent effects that govern their activity. This guide is designed to be a self-validating resource, grounding mechanistic claims in detailed experimental protocols and supporting data, thereby empowering researchers to confidently navigate the complexities of this fascinating chemical space.

Introduction: The Nitro Group as a Bioisostere and a Warhead

The phenylacetic acid scaffold is a privileged structure in drug discovery, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The addition of a nitro (NO₂) group to the benzyl ring transforms this relatively simple scaffold into a molecule with multifaceted potential. The nitro group is a potent electron-withdrawing group, capable of significantly altering the electronic distribution, lipophilicity, and steric profile of the parent molecule.[2] This electronic perturbation can enhance interactions with biological targets and even prime the molecule for bioreductive activation, turning it into a "warhead" under specific physiological conditions, such as the hypoxic environment of tumors or inflamed tissues.[3]

Furthermore, the nitro group can be considered a bioisostere for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, the presence of a nitro group can also introduce toxicity concerns, making a thorough understanding of its SAR paramount for the development of safe and effective therapeutics.[2][3] This guide will primarily focus on the anti-inflammatory potential of nitrobenzyl acetic acids, with a particular emphasis on their effects on the NF-κB and COX signaling pathways.

The Core Pharmacophore and the Influence of the Nitro Group's Position

The fundamental pharmacophore of a nitrobenzyl acetic acid consists of three key components: the carboxylic acid, the phenyl ring, and the nitro group. The carboxylic acid is crucial for the anti-inflammatory activity of many NSAIDs, often acting as a key binding element within the active site of enzymes like COX.[4]

The position of the nitro group on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's biological activity. This is due to the differential effects of the nitro group's inductive and resonance effects on the acidity of the carboxylic acid and the overall electron density of the aromatic ring.

  • para-Nitro Substitution: The nitro group at the para position exerts its maximum electron-withdrawing effect through resonance, increasing the acidity of the carboxylic acid proton. This can influence the compound's ionization state at physiological pH and its ability to form key interactions with target proteins.[5]

  • meta-Nitro Substitution: In the meta position, the nitro group's influence is primarily through its inductive effect, which is weaker than the resonance effect seen in the para and ortho positions.

  • ortho-Nitro Substitution: An ortho-nitro group can exert both strong resonance and inductive effects. Additionally, it can introduce steric hindrance and has the potential for intramolecular hydrogen bonding with the acetic acid side chain, which can significantly impact the molecule's conformation and binding affinity.

Key Biological Targets and Mechanistic Insights

The biological activity of nitrobenzyl acetic acids is likely mediated through the modulation of key signaling pathways involved in inflammation. The two primary pathways of interest are the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The phenylacetic acid scaffold is a known inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[8] It is plausible that nitrobenzyl acetic acids retain this activity. The increased acidity of the carboxylic acid due to the electron-withdrawing nitro group could potentially enhance the interaction with the active site of COX enzymes. A comprehensive screening of nitrobenzyl acetic acid isomers against COX-1 and COX-2 would be necessary to establish a clear SAR for this target.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[9] There is growing evidence that nitroaromatic compounds can inhibit NF-κB signaling.[10] The mechanism can be multifaceted. Some nitro compounds may inhibit the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[11] Other proposed mechanisms involve the S-nitrosylation of key proteins in the NF-κB pathway, which can inhibit their function.[12] The electrophilic nature of some nitro-containing molecules, particularly nitroalkenes, allows them to form covalent adducts with nucleophilic residues on proteins like the p65 subunit of NF-κB, thereby inhibiting its activity.[10]

A logical workflow for investigating the mechanism of action of a novel nitrobenzyl acetic acid derivative would be to first assess its ability to inhibit NF-κB activation and then to dissect the specific molecular target within the pathway.

Diagram: Logical Workflow for Mechanistic Investigation

G A Synthesize Nitrobenzyl Acetic Acid Derivative B Primary Screening: NF-κB Reporter Assay A->B C Assess IκBα Degradation (Western Blot) B->C If active D Assess p65 Nuclear Translocation (Immunofluorescence) B->D If active E Investigate IKK Activity (Kinase Assay) C->E If IκBα degradation is inhibited F Assess Direct Interaction with p65 (Co-immunoprecipitation/Mass Spec) D->F If nuclear translocation is inhibited G Elucidate Mechanism of Action E->G F->G

Caption: A logical workflow for investigating the mechanism of NF-κB inhibition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrobenzyl acetic acids.

Synthesis of Nitrobenzyl Acetic Acids

A common and effective method for the synthesis of nitrophenylacetic acids is the hydrolysis of the corresponding nitrophenylacetonitrile.[13][14]

Protocol 1: Synthesis of 4-Nitrophenylacetic Acid [13]

  • Reaction Setup: In a 1-liter round-bottomed flask, place 100 g (0.62 mol) of 4-nitrobenzyl cyanide.

  • Acid Preparation: Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

  • Hydrolysis: Add two-thirds of the acid solution to the 4-nitrobenzyl cyanide and shake well. Use the remaining acid to wash down any solid adhering to the flask walls.

  • Reflux: Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

  • Precipitation: Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it several times with ice water.

  • Recrystallization: Dissolve the crude product in 1600 mL of boiling water and filter the hot solution. Allow the filtrate to cool to room temperature to obtain pale yellow needles of 4-nitrophenylacetic acid.

A similar procedure can be adapted for the synthesis of ortho- and meta-nitrophenylacetic acids starting from the corresponding nitrophenylacetonitriles. For the synthesis of a broader range of arylalkanoic acids, the Willgerodt-Kindler reaction offers a versatile, albeit sometimes lower-yielding, alternative.[15][16][17]

Diagram: Synthetic Pathway to Nitrophenylacetic Acids

G cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Willgerodt-Kindler Reaction A p-Nitrobenzyl Cyanide B p-Nitrophenylacetic Acid A->B H₂SO₄, H₂O, Δ C p-Nitroacetophenone D Thioamide Intermediate C->D S₈, Morpholine E p-Nitrophenylacetic Acid D->E Hydrolysis

Caption: Common synthetic routes to nitrophenylacetic acids.

In Vitro Biological Evaluation

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay [18][19][20]

This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2.

  • Reagent Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, a suitable fluorometric probe (e.g., Amplex Red), and arachidonic acid (substrate) in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test nitrobenzyl acetic acids and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.

  • Assay Setup: In a 96-well black microplate, add the test compounds at various concentrations. Include control wells for 100% enzyme activity (enzyme and solvent only) and maximum inhibition (a known potent inhibitor).

  • Enzyme and Probe Addition: Add the COX-1 or COX-2 enzyme and the fluorometric probe to each well.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition: Measure the fluorescence kinetically over a period of 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: NF-κB Reporter Gene Assay [10]

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with various concentrations of the nitrobenzyl acetic acids for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.

Quantitative Structure-Activity Relationship (QSAR) and Future Directions

While a comprehensive QSAR study on nitrobenzyl acetic acids is not yet available, we can extrapolate some guiding principles from related compound classes.

Table 1: Hypothetical SAR Data for Nitrobenzyl Acetic Acids

CompoundPosition of NO₂Other SubstituentsCOX-2 IC₅₀ (µM)NF-κB IC₅₀ (µM)
1paraH[Data Point 1][Data Point 1]
2metaH[Data Point 2][Data Point 2]
3orthoH[Data Point 3][Data Point 3]
4para2-CH₃[Data Point 4][Data Point 4]
5para3-Cl[Data Point 5][Data Point 5]

This table is for illustrative purposes. The data points would need to be populated from experimental results.

Future Directions:

  • Systematic SAR Studies: A systematic synthesis and biological evaluation of a library of nitrobenzyl acetic acid derivatives with variations in the nitro group position and other substituents on the phenyl ring are crucial to establish a definitive SAR.[21][22][23][24][25][26]

  • Mechanism of Action Studies: For the most potent compounds, in-depth mechanistic studies should be conducted to identify the precise molecular targets and signaling pathways they modulate.

  • In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of inflammation to assess their in vivo efficacy and potential toxicity.[27][28]

  • Computational Modeling: Molecular docking and QSAR studies can be employed to rationalize the observed SAR and guide the design of new, more potent, and selective analogs.

Conclusion

Nitrobenzyl acetic acids represent a promising, yet underexplored, class of compounds with the potential for significant anti-inflammatory activity. Their SAR is intricately linked to the position of the nitro group and the nature of other substituents on the aromatic ring. By modulating key inflammatory pathways such as COX and NF-κB, these compounds offer a rich area for further investigation. The experimental protocols and strategic insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile chemical scaffold. A thorough and systematic approach to their synthesis, biological evaluation, and mechanistic elucidation will be key to translating their promise into tangible clinical benefits.

References

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Methodological & Application

protocol for synthesizing 4-Methoxy-3-nitrobenzylthioacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-Methoxy-3-nitrobenzylthioacetic Acid

Executive Summary

This guide details the synthesis of 4-Methoxy-3-nitrobenzylthioacetic acid , a functionalized sulfide intermediate often utilized in the development of enzyme inhibitors (e.g., aldose reductase inhibitors) and proteomic probes.[1]

The protocol utilizes a nucleophilic substitution (


)  strategy, coupling 4-methoxy-3-nitrobenzyl chloride with mercaptoacetic acid (thioglycolic acid) under basic conditions.[1] This route is selected for its high regioselectivity and operational simplicity compared to nitration of the pre-formed sulfide, which carries the risk of S-oxidation.[1]

Chemical Context & Retrosynthesis

To ensure high purity, we avoid direct nitration of the thioether.[1] The sulfur atom is prone to oxidation (forming sulfoxides or sulfones) under the harsh acidic/oxidizing conditions required for nitration. Therefore, the strategic disconnection is made at the benzyl-sulfur bond .[1]

Retrosynthetic Logic:

  • Target: 4-Methoxy-3-nitrobenzylthioacetic acid.[1][2][3]

  • Disconnection: S-Alkylation of a thiol.

  • Synthons:

    • Electrophile: 4-Methoxy-3-nitrobenzyl chloride (activated by the nitro group).[1]

    • Nucleophile: Thioglycolate dianion (generated in situ).

Reaction Scheme:

ReactionScheme Reactant1 4-Methoxy-3-nitrobenzyl chloride Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + Reactant2 Mercaptoacetic acid (Thioglycolic acid) Reactant2->Intermediate  Deprotonation  (pH > 10) Base NaOH (aq) Base->Intermediate Product 4-Methoxy-3-nitrobenzylthioacetic acid Intermediate->Product - NaCl, - H2O

Caption: Retrosynthetic pathway utilizing nucleophilic displacement of benzylic chloride by thioglycolate.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5]Quantity (Example)Role
4-Methoxy-3-nitrobenzyl chloride 201.611.010.0 gElectrophile
Thioglycolic acid (80% aq) 92.121.15.0 g (~3.8 mL)Nucleophile
Sodium Hydroxide (NaOH) 40.002.55.0 gBase
Ethanol (95%) 46.07Solvent50 mLCo-solvent
Water 18.02Solvent50 mLSolvent
HCl (conc.) 36.46-As neededAcidification
Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of thioglycolic acid (1.1 eq) prevents the formation of disulfide impurities.

  • pH Control: The reaction requires basic conditions (pH > 10) to generate the dianion (

    
    ), which is the active nucleophile.[1] However, extreme heat with hydroxide can hydrolyze the benzyl chloride to the alcohol; moderate temperatures are preferred.[1]
    
  • Order of Addition: Add the benzyl chloride to the thiolate solution to ensure the nucleophile is always in excess, minimizing side reactions.

Step-by-Step Procedure

Step 1: Preparation of Nucleophile (Thiolate Solution)

  • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve NaOH (5.0 g) in Water (50 mL) .

  • Cool the solution to 0–5°C using an ice bath (exothermic dissolution).

  • Slowly add Thioglycolic acid (5.0 g) dropwise.

    • Note: The reaction is exothermic. Ensure internal temperature stays < 20°C.

    • Safety: Thioglycolic acid has a potent stench. Work in a fume hood.

Step 2: Coupling Reaction 4. Dissolve 4-Methoxy-3-nitrobenzyl chloride (10.0 g) in Ethanol (50 mL) . Mild heating may be required to fully dissolve. 5. Add the benzyl chloride solution dropwise to the stirred thiolate solution over 30 minutes. 6. Remove the ice bath and allow the mixture to warm to room temperature. 7. Stir at room temperature for 3 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The starting chloride (
    
    
    ) should disappear.

Step 3: Workup & Isolation [1] 8. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol. 9. Dilute the aqueous residue with Water (30 mL) and wash with Ethyl Acetate (2 x 20 mL) .

  • Why? This removes unreacted benzyl chloride or neutral organic impurities (e.g., disulfides). The product remains in the aqueous layer as the sodium salt.
  • Cool the aqueous layer to 0–5°C.
  • Acidify carefully with conc. HCl to pH ~2.
  • Observation: The product will precipitate as a pale yellow/off-white solid.[1]
  • Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL).

Step 4: Purification 13. Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene . 14. Dry in a vacuum oven at 45°C overnight.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Solubilize Dissolve NaOH & Thioglycolic Acid (Water, 0°C) Start->Solubilize Addition Add Benzyl Chloride (in Ethanol) Solubilize->Addition Reaction Stir at RT (3 hrs) Monitor TLC Addition->Reaction Wash Wash aq. layer with EtOAc (Removes impurities) Reaction->Wash Acidify Acidify with HCl to pH 2 (Precipitation) Wash->Acidify Filter Filter & Recrystallize Acidify->Filter

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target acid.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these expected parameters.

  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Yield: Typical isolated yields range from 75% to 85%.

  • Melting Point: Expected range 120–125°C (Dependent on purity/polymorph; verify against standard if available).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, -COOH)[1]
      
    • 
       7.85 (d, 1H, Ar-H, ortho to 
      
      
      
      )[1]
    • 
       7.60 (dd, 1H, Ar-H)[1]
      
    • 
       7.35 (d, 1H, Ar-H, ortho to OMe)[1]
      
    • 
       3.90 (s, 3H, -OCH
      
      
      
      )[1]
    • 
       3.82 (s, 2H, Ar-CH
      
      
      
      -S)[1]
    • 
       3.15 (s, 2H, S-CH
      
      
      
      -COOH)[1]

Self-Validation Check:

  • If the methylene peaks (

    
     3.82 and 3.15) are missing or shifted significantly, check for oxidation to sulfoxide (shifts downfield) or failure to couple.
    
  • If the integration of the methoxy group is < 3H, hydrolysis of the ether may have occurred (unlikely under these conditions).

Safety & Handling

  • 4-Methoxy-3-nitrobenzyl chloride: Potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood. Wear gloves and goggles.

  • Thioglycolic Acid: Corrosive, toxic by inhalation, and possesses a strong, unpleasant skunk-like odor.[1] Use bleach (sodium hypochlorite) to neutralize glassware and spills to oxidize the thiol and eliminate the smell.

  • Reaction Exotherm: The neutralization of thioglycolic acid with NaOH is exothermic; add slowly to prevent splashing.

References

  • Santa Cruz Biotechnology. [(4-methoxy-3-nitrobenzyl)thio]acetic acid Data Sheet. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (General procedure for sulfide synthesis via alkyl halides).
  • Organic Syntheses. Thiolacetic acid synthesis and general alkylation protocols. Coll. Vol. 4, p. 927.[1] Retrieved from

  • PubChem. Compound Summary for CAS 22216-44-0. Retrieved from

Sources

Optimization of Amide Bond Formation: 4-Methoxy-3-nitrobenzylthioacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid is a specialized building block frequently employed in the synthesis of photocleavable linkers and protease inhibitors . The molecule features three distinct functional domains:

  • Carboxylic Acid: The site of amide coupling.

  • Thioether Linkage: A flexible spacer susceptible to oxidation.

  • Nitro-Methoxy Benzyl Core: A chromophore acting as a photolabile protecting group (PPG), cleavable under UV light (300–365 nm) via a Norrish Type II mechanism.

This guide provides three validated protocols for coupling this acid to amines. The primary challenge is preserving the thioether (preventing oxidation to sulfoxide/sulfone) and the nitrobenzyl core (preventing premature photolysis) during synthesis.

Critical Pre-Reaction Considerations

Stability & Handling
  • Light Sensitivity: The 3-nitro-4-methoxybenzyl moiety is photolabile. All reactions must be performed in amber glassware or vessels wrapped in aluminum foil. Avoid direct exposure to fluorescent lab lights or sunlight.

  • Sulfur Sensitivity: The thioether (-S-) is prone to oxidation. Avoid reagents like bleach, hydrogen peroxide, or vigorous stirring in open air over long periods.

  • Solubility: The acid is moderately soluble in DCM and Ethyl Acetate, and highly soluble in DMF and DMSO.

Reagent Selection Matrix

Select the appropriate protocol based on your amine's properties:

CouplingStrategy Start Start: Analyze Amine IsPrimary Is Amine Primary/Secondary (Nucleophilic)? Start->IsPrimary IsSteric Is Amine Sterically Hindered or Electron Deficient? IsPrimary->IsSteric Yes ProtocolC Protocol C: Oxalyl Chloride (For Anilines/Weak Nucleophiles) IsPrimary->ProtocolC No (Weak Nuc) ProtocolA Protocol A: EDC/HOBt (Standard, Cost-Effective) IsSteric->ProtocolA No ProtocolB Protocol B: HATU/DIEA (High Yield, Fast) IsSteric->ProtocolB Yes

Figure 1: Decision matrix for selecting the optimal coupling reagent.

Detailed Protocols

Protocol A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Primary amines, amino acids, and routine synthesis. Mechanism: Formation of an active HOBt ester to minimize racemization and side reactions.

Materials:

  • Acid: 4-Methoxy-3-nitrobenzylthioacetic acid (1.0 equiv)

  • Amine: 1.0–1.2 equiv

  • Coupling Agent: EDC.HCl (1.2 equiv)

  • Additive: HOBt (anhydrous) (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In an amber vial, dissolve the Acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C (ice bath). Add EDC.HCl (1.2 equiv) and stir for 15 minutes. Note: The solution may become slightly cloudy.

  • Coupling: Add the Amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup (Crucial for Sulfur Safety):

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (removes excess amine/EDC).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Wash with Brine .

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: High-Efficiency Uronium Coupling (HATU)

Best for: Secondary amines, hindered substrates, or precious samples. Advantage: Faster reaction rates (often <1 hour) and higher conversion.

Materials:

  • Acid: 1.0 equiv

  • Amine: 1.0–1.2 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the Acid (1.0 equiv) in anhydrous DMF (0.2 M) in a foil-wrapped flask.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 5 minutes.

  • Coupling: Add the Amine immediately.

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Add 5 volumes of water. If the product is solid, it may precipitate (filter and wash). If oil, extract with EtOAc as in Protocol A.

Protocol C: Acid Chloride Method (via Oxalyl Chloride)

Best for: Anilines or very weak nucleophiles. Warning: Do NOT use Thionyl Chloride (


) with thioethers if possible, as it can oxidize the sulfur or form sulfenyl chlorides. Oxalyl chloride is milder.

Step-by-Step Procedure:

  • Activation: Dissolve Acid (1.0 equiv) in dry DCM. Add catalytic DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur. Stir for 1 hour at RT.
  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not expose to humid air.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the Amine (1.0 equiv) and Pyridine or TEA (2.0 equiv). Stir overnight.

Quality Control & Data Analysis

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • 
       3.8–3.9 ppm (s, 3H): 
      
      
      
      group.
    • 
       3.2–3.4 ppm (s, 2H): 
      
      
      
      (Alpha to carbonyl).
    • 
       3.8–4.0 ppm (s, 2H): 
      
      
      
      (Benzylic).
    • 
       7.0–8.0 ppm (m, 3H): Aromatic protons (Nitrobenzyl pattern).
      
  • Mass Spectrometry: Watch for

    
     (Sulfoxide) or 
    
    
    
    (Sulfone) peaks, indicating oxidation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Photolysis of starting materialEnsure reaction vessel is wrapped in foil. Minimize exposure to ambient light.
M+16 Peak (LCMS) Oxidation of ThioetherDegas solvents with

before use. Avoid vigorous stirring in open flasks. Use Protocol A or B over C.
Racemization Over-activationUse HOBt (Protocol A) or maintain 0°C during activation. Avoid large excess of base.
Starting Material Remains Acid not activatingSwitch to Protocol B (HATU). Ensure DMF is anhydrous (water kills the active ester).

Pathway Visualization: Photolysis Mechanism

Understanding the end-use helps in handling. The product is designed to cleave under UV light.

Photolysis Substrate Coupled Amide (Nitrobenzyl-S-Linker-Amide) Excitation UV Irradiation (300-365 nm) Substrate->Excitation Intermediate Aci-Nitro Intermediate Excitation->Intermediate Cleavage Cleavage (Norrish Type II) Intermediate->Cleavage Products Released Amine + Nitroso-Ketone Byproduct Cleavage->Products

Figure 2: Mechanism of photolytic cleavage for the synthesized amide.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

  • Santa Cruz Biotechnology. (n.d.). [(4-methoxy-3-nitrobenzyl)thio]acetic acid Product Data.

Sources

Application Note: Spatiotemporal Thiol-Activation Using 4-Methoxy-3-nitrobenzylthioacetic Acid (MNBTA)

[1]

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid (MNBTA) (CAS: 22216-44-0) is a photocleavable reagent belonging to the o-nitrobenzyl family.[1] It is distinct from standard linkers due to its thioether linkage.[1]

Primary Application: MNBTA is utilized to attach a "masked" thiol moiety to an amine-containing target (e.g., a peptide, protein, or surface).[1] Upon irradiation with near-UV light (365 nm), the nitrobenzyl group is cleaved, releasing a free thiol (sulfhydryl) group on the target molecule.[1]

Key Advantages:

  • Orthogonality: The thioether bond is stable to standard acidic/basic hydrolysis, cleaving only under UV light.[1]

  • "Click" Readiness: The released thiol (–SH) is immediately available for high-specificity reactions (e.g., Michael addition to maleimides or thiol-ene chemistry), allowing for light-patterned surface functionalization or drug release.[1]

Chemical Basis & Mechanism[1]

The Photocleavage Pathway

The core mechanism relies on the Norrish Type II-like rearrangement characteristic of o-nitrobenzyl derivatives.[1] Unlike ester-linked nitrobenzyl cages (which release acids), the MNBTA thioether linkage cleaves the Carbon-Sulfur (C-S) bond.[1]

Mechanism Steps:

  • Excitation: Absorption of a 365 nm photon excites the nitro group.[1]

  • H-Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]

  • Rearrangement: The intermediate rearranges to a hemiacetal-like structure.[1]

  • Collapse: The C-S bond breaks, releasing the nitroso-benzaldehyde byproduct and the free thiol payload.[1]

Visualization of the Pathway[1]

MNBTA_MechanismSubstrateMNBTA-Conjugate(Amide-Linked)UVUV Light(365 nm)Substrate->UVExcitedAci-NitroIntermediateUV->ExcitedExcitationCleavageC-S BondCleavageExcited->CleavageRearrangementProduct1Released Payload(Free Thiol: R-NH-CO-CH2-SH)Cleavage->Product1ReleaseProduct2Byproduct(4-Methoxy-3-nitroso-benzaldehyde)Cleavage->Product2Waste

Figure 1: Mechanistic pathway of MNBTA photolysis.[1] The reagent serves as a pro-thiol linker, unmasking a reactive sulfhydryl group upon UV exposure.[1]

Experimental Protocols

Materials Checklist
ReagentGrade/SpecPurpose
MNBTA >98% PurityPhotocleavable Linker
EDC[1][2]·HCl Coupling GradeCarboxyl activation
NHS (N-Hydroxysuccinimide) High PurityStabilizing active ester
DMF (Dimethylformamide) AnhydrousSolvent for coupling
DTT (Dithiothreitol) Molecular BioReducing agent (post-cleavage check)
UV Source LED or Mercury365 nm emission (10–20 mW/cm²)
Protocol A: Conjugation to Amine-Bearing Targets

This protocol describes attaching MNBTA to a primary amine (e.g., a lysine residue on a protein or an amine-functionalized glass slide).[1]

Step 1: Activation (Preparation of NHS-Ester) [1]

  • Dissolve MNBTA (10 mg, ~39 µmol) in 500 µL anhydrous DMF.

  • Add EDC[1]·HCl (1.2 equivalents) and NHS (1.2 equivalents).[1]

  • Incubate at Room Temperature (RT) for 30–60 minutes under inert atmosphere (N₂).

    • Note: The solution may darken slightly; this is normal.[1]

    • Validation: TLC (DCM:MeOH 95:5) should show the disappearance of the acid spot.[1]

Step 2: Conjugation

  • Dilute the target molecule (e.g., Protein X) in PBS (pH 7.4).[1] Avoid Tris buffers as they contain competing amines.

  • Add the activated MNBTA-NHS ester solution to the target (molar excess depends on target; 10-20x for proteins, higher for surfaces).[1]

  • Incubate for 2 hours at RT or overnight at 4°C in the dark.

  • Purification: Remove excess reagent via Desalting Column (PD-10) or Dialysis against PBS.

    • Result: You now have a Photocaged Thiol-Conjugate .[1]

Protocol B: Photolysis & Uncaging

Step 1: Setup [1]

  • Place the purified conjugate in a quartz cuvette or transparent glass vial.

  • Position the UV source (365 nm) at a distance of 5–10 cm.[1]

Step 2: Irradiation

  • Irradiate for 5 to 15 minutes .

    • Optimization: Perform a time-course study (0, 1, 5, 10, 20 min) and monitor by UV-Vis (change in absorbance at 300–350 nm) or Ellman’s Assay.[1]

    • Scavenging: If the target is sensitive to aldehydes, add 1 mM hydroxylamine or semicarbazide to scavenge the nitroso-benzaldehyde byproduct.[1]

Step 3: Verification (Ellman’s Assay)

  • Take an aliquot of the irradiated sample.[1]

  • Add Ellman’s Reagent (DTNB).[1]

  • Measure Absorbance at 412 nm.[1]

    • Interpretation: Appearance of yellow color indicates successful generation of free thiols.[1]

Application Note: Surface Patterning Workflow

A powerful application of MNBTA is creating "sticky" spots on a surface for cellular or protein attachment.[1]

Surface_PatterningStep11. Amine Surface(Glass/Polymer)Step22. MNBTA Coating(Surface is now 'Caged')Step1->Step2NHS CouplingStep33. Masked UV Exposure(Lithography)Step2->Step3365 nm + MaskStep44. Active Thiol Spots(Only in exposed areas)Step3->Step4UncagingStep55. Maleimide-Dye/ProteinCaptureStep4->Step5Thiol-Michael Addition

Figure 2: Workflow for photolithographic patterning using MNBTA. This method allows for the precise spatial organization of biomolecules.[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Cleavage Efficiency Light intensity too low or wavelength mismatch.[1]Ensure LED peak is 365 ± 5 nm.[1] Increase power to >10 mW/cm².[1] Stir sample during irradiation.[1]
Side Reactions Nitroso byproduct reacting with amines (Schiff base).[1]Add a scavenger (e.g., Semicarbazide HCl) to the buffer during photolysis.[1]
Pre-mature Cleavage Ambient light exposure.[1]Handle all MNBTA derivatives under amber light or wrap vessels in foil.
Solubility Issues MNBTA is hydrophobic.Dissolve MNBTA in DMF/DMSO first, then dilute into aqueous buffer.[1] Keep organic solvent <10% for proteins.[1]
Critical Control: The "Dark" Control

Always prepare a duplicate sample that undergoes all steps except UV irradiation.[1] This "Dark Control" must show zero reactivity with maleimide probes. If the Dark Control reacts, your MNBTA cage has hydrolyzed or degraded.[1]

References

  • Holmes, C. P. (1997).[1] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[1]

  • Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1]

  • Wegner, S. V., Sentürk, O. I., & Spatz, J. P. (2015).[1][3] Photocleavable linker for the patterning of bioactive molecules.[1][2][3] Scientific Reports, 5, 18309.[3]

  • Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers.[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, (2), 125–142.[1]

  • Gaplovsky, A., et al. (2006).[1] Photochemical cleavage of C–S bond in some nitrobenzyl derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 181(2-3), 266-273.[1]

solid-phase peptide synthesis with thioacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Efficiency Synthesis of Peptide C-Terminal Thioesters using Thioacetic Acid-Mediated Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of large proteins and complex peptides is a cornerstone of modern biochemical research and therapeutic development. Native Chemical Ligation (NCL) has emerged as the most powerful technique for assembling large polypeptides from smaller, unprotected synthetic fragments.[1][2] A critical prerequisite for NCL is the efficient preparation of a peptide segment bearing a C-terminal thioester.[3] This guide provides a detailed examination and robust protocol for the synthesis of peptide C-terminal thioesters directly on a solid support using a thioacetic acid-based cleavage strategy. We will explore the underlying chemical mechanisms, provide step-by-step experimental procedures from resin loading to final purification, and offer expert insights into process optimization and troubleshooting. This method offers a streamlined and effective alternative for generating the key thioester intermediates required for NCL and other chemoselective ligation strategies.

Introduction: The Central Role of Peptide Thioesters

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for routinely producing peptides up to approximately 50 amino acids in length.[2][4] However, challenges such as aggregation and declining coupling efficiencies limit its application for longer sequences. To overcome this size limitation, chemists rely on convergent strategies that involve the chemoselective ligation of smaller, purified peptide fragments.

Native Chemical Ligation (NCL) is the most prominent of these methods, enabling the formation of a native peptide bond at the ligation site between two unprotected peptide segments in aqueous solution.[1][3] The reaction proceeds between a peptide with a C-terminal thioester and another peptide possessing an N-terminal cysteine residue.[5] The exquisite chemoselectivity and high yields of NCL have made it an indispensable tool for the total chemical synthesis of proteins.[2]

The success of any NCL campaign hinges on the reliable synthesis of the peptide thioester fragment. While various methods exist, direct cleavage of the peptide from the synthesis resin with simultaneous thioester formation offers significant advantages in workflow efficiency. This guide focuses on the use of thioacetic acid within a strong acid cleavage cocktail to achieve this transformation in a single, efficient step.

Mechanism of Thioacidolysis for Thioester Generation

The core of the method is the thioacidolysis of the peptide-resin linkage. The process is conducted after the completion of the peptide chain assembly on an acid-labile resin (e.g., Wang or 2-chlorotrityl resin). The cleavage cocktail is typically composed of a strong acid, thioacetic acid, and various scavengers.

The mechanism proceeds as follows:

  • Protonation and Resin Swelling: Trifluoroacetic acid (TFA) serves a dual purpose. It swells the resin matrix, ensuring reagent accessibility to the internal synthesis sites, and protonates the acid-labile linker, activating it for nucleophilic attack.[6][7]

  • Nucleophilic Attack by Thioacetic Acid: The sulfur atom of thioacetic acid acts as a potent nucleophile, attacking the activated (protonated) ester linkage between the C-terminal amino acid and the resin.

  • Cleavage and Thioester Formation: This nucleophilic attack results in the cleavage of the peptide from the solid support, directly forming the desired C-terminal thioester of the peptide.

  • Scavenging of Cations: Concurrently, TFA cleaves the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[8] This process generates highly reactive carbocations, which can irreversibly modify sensitive amino acid residues such as Tryptophan, Methionine, and Cysteine. Scavengers (e.g., water, triisopropylsilane) are included in the cocktail to trap these electrophilic species.[8]

Below is a diagram illustrating the key mechanistic steps of the thioacidolysis reaction.

Thioacidolysis_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cleavage & Product Formation Resin Resin-Linker-O-C(=O)-Peptide Activated Resin-Linker-O⁺(H)-C(=O)-Peptide Resin->Activated Protonation H_plus H⁺ (from TFA) Intermediate Transition State Activated->Intermediate Thioacetic_Acid CH₃C(=O)SH Thioacetic_Acid->Intermediate Attack on Carbonyl Peptide_Thioester Peptide-C(=O)S-C(=O)CH₃ Intermediate->Peptide_Thioester Release Cleaved_Resin Resin-Linker-OH Intermediate->Cleaved_Resin

Caption: Mechanism of thioacetic acid-mediated cleavage for peptide thioester synthesis.

Experimental Protocols & Workflow

This section provides a comprehensive workflow, from initial resin setup through to the final purified peptide thioester. The protocols are based on the standard and widely adopted Fmoc/tBu strategy.[4][9]

Overall Workflow Visualization

The entire process can be summarized in the following flowchart, highlighting the major stages of the synthesis.

SPPS_Thioester_Workflow Resin_Prep 1. Resin Swelling SPPS_Cycle 2. Iterative SPPS Cycles (Fmoc Deprotection & Coupling) Resin_Prep->SPPS_Cycle Final_Deprotection 3. Final N-terminal Fmoc Deprotection SPPS_Cycle->Final_Deprotection Cleavage 4. Thioacetic Acid Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 5. Ether Precipitation Cleavage->Precipitation Purification 6. RP-HPLC Purification Precipitation->Purification Analysis 7. Analysis (LC-MS) Purification->Analysis Final_Product Purified Peptide Thioester Analysis->Final_Product

Caption: Overall workflow for SPPS of peptide thioesters via thioacidolysis.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin or Wang resin (100-200 mesh).[10]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[4]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail Components: Trifluoroacetic acid (TFA), Thioacetic acid (CH₃COSH), Triisopropylsilane (TIPS), Water (ddH₂O).

  • Precipitation Solvent: Cold (-20°C) methyl tert-butyl ether (MTBE).

  • Purification Solvents: Acetonitrile (ACN, HPLC grade), ddH₂O, TFA (HPLC grade).

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu)

This protocol outlines the manual synthesis for a 0.1 mmol scale.

  • Resin Loading & Swelling:

    • Place 0.1 mmol of resin in a fritted SPPS reaction vessel.

    • Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[10]

    • Drain the DCM and wash the resin 3 times with DMF (10 mL each).

  • First Amino Acid Coupling (for 2-chlorotrityl resin):

    • Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in DCM (10 mL/g resin).[6]

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Drain the solution and cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin 3 times with DMF.

  • Iterative SPPS Cycles:

    • Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Add a fresh 10 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain.[4]

    • Washing: Wash the resin 6 times with DMF (10 mL each) to thoroughly remove all piperidine.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next amino acid by dissolving 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in 5 mL of DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate for 45-60 minutes at room temperature.

      • Drain the coupling solution and wash the resin 3 times with DMF.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Steps:

    • After coupling the final amino acid, perform a final Fmoc deprotection step as described above.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).

    • Dry the resin under a vacuum for at least 2 hours before cleavage.

Protocol 2: Thioacetic Acid Cleavage and Peptide Precipitation

Safety Note: This procedure must be performed in a certified chemical fume hood. TFA and thioacetic acid are corrosive and have pungent odors.

  • Prepare the Cleavage Cocktail:

    • Prepare the cleavage cocktail fresh immediately before use.[7] A standard formulation is provided in the table below.

    • For a 0.1 mmol synthesis, prepare 10 mL of the cocktail.

ComponentVolume %Molar Role
TFA92.5%Primary cleavage agent, removes side-chain protecting groups.[8]
Thioacetic Acid2.5%Nucleophile for thioester formation.
Triisopropylsilane (TIPS)2.5%Cation scavenger, protects against trityl reattachment and reduces Trp.[8]
Water (ddH₂O)2.5%Cation scavenger, particularly for tert-butyl cations.[8]
  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dry peptide-resin in the reaction vessel.

    • Agitate gently at room temperature for 2-3 hours. The optimal time should be determined empirically for each peptide.[7]

    • During cleavage, the solution may change color (e.g., yellow/orange) due to the formation of carbocations.[7]

  • Peptide Precipitation:

    • Filter the cleavage solution away from the resin beads into a 50 mL polypropylene centrifuge tube.

    • Wash the resin beads twice with 1 mL of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise into a separate 50 mL tube containing 40 mL of ice-cold MTBE. A white precipitate (the crude peptide) should form immediately.

    • Incubate the tube at -20°C for at least 1 hour to maximize precipitation.

  • Isolation:

    • Centrifuge the tube at 4000 x g for 10 minutes to pellet the crude peptide.

    • Carefully decant the supernatant.

    • Wash the pellet twice by resuspending in 20 mL of cold MTBE, vortexing, and re-centrifuging.

    • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide pellet in a suitable buffer (e.g., 50% ACN/Water with 0.1% TFA).

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[11]

    • Use a linear gradient of Buffer A (Water, 0.1% TFA) and Buffer B (ACN, 0.1% TFA). A typical gradient is 5-65% Buffer B over 60 minutes.

    • Collect fractions corresponding to the major product peak.

  • Analysis and Characterization:

    • Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% is suitable for NCL).[5]

    • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight of the peptide thioester.[11][12]

    • Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Troubleshooting and Expert Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low Cleavage Yield Insufficient cleavage time; Inactive cleavage cocktail; Steric hindrance around the C-terminus.Increase cleavage time to 4 hours and monitor a time course.[7] Always prepare the cleavage cocktail fresh. Ensure the resin is fully dry before adding the cocktail.
Oxidation of Met or Cys Insufficient scavengers; Oxidized reagents or solvents.For Met-containing peptides, consider a specialized cocktail like Reagent H, which includes DMS and ammonium iodide to reduce Met(O).[13][14][15] Degas all solutions and blanket the reaction with an inert gas (N₂ or Ar).
Hydrolysis of Thioester Exposure to nucleophiles (e.g., water, piperidine) post-cleavage; Instability during purification.Minimize exposure to aqueous buffers, especially at neutral or basic pH. Work quickly during purification. The thioester is most stable under acidic conditions.[16]
Side-Product Formation Incomplete deprotection of side chains; Alkylation of sensitive residues (Trp, Met) by carbocations.Ensure sufficient scavenger concentration in the cleavage cocktail.[8] Increase cleavage time if deprotection is the issue. Optimize the scavenger mix based on the peptide sequence.
Aspartimide Formation Base-catalyzed side reaction during Fmoc deprotection, especially at Asp-Xxx sequences (e.g., Asp-Gly, Asp-Ser).Use coupling additives like HOBt to suppress side reactions. For particularly difficult sequences, consider using protecting groups designed to minimize this issue.[17]

Conclusion

The generation of peptide C-terminal thioesters via thioacetic acid-mediated cleavage is a direct and powerful method for preparing the key building blocks for Native Chemical Ligation. By integrating thioester formation into the final cleavage step of standard Fmoc-SPPS, this strategy streamlines the synthesis workflow, avoiding additional solution-phase modification steps. Careful attention to the composition of the cleavage cocktail and adherence to robust purification protocols, as detailed in this guide, will enable researchers to reliably produce high-quality peptide thioesters, paving the way for the successful chemical synthesis of complex proteins and novel bioconjugates.

References

  • Native Chemical Ligation of Peptides and Proteins - PMC. (n.d.). National Center for Biotechnology Information.
  • Native chemical ligation - Wikipedia. (n.d.). Wikipedia.
  • Native Chemical Ligation - Biosyntan GmbH. (n.d.). Biosyntan GmbH.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Góngora-Benítez, M., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 13686-13715.
  • A cleavage cocktail for methionine-containing peptides - Academia.edu. (n.d.). Academia.edu.
  • Sequential native chemical ligation utilizing peptide thioacids derived from newly developed Fmoc-based synthetic method | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Ollivier, N., et al. (2021). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 26(5), 1386.
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Aapptec.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). ResearchGate.
  • Hojo, H., et al. (2007). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. International Journal of Peptide Research and Therapeutics, 13, 139-146.
  • Cleavage Cocktail Selection - CDN. (n.d.). CDN Isotopes.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025). Biovera Research.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation.
  • Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - ResearchGate. (n.d.). ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory, UC Irvine.
  • Aimoto, S., et al. (2014). Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution. Journal of Peptide Science, 20(8), 519-526.
  • Solid phase synthesis of ω-aspartic thioacid containing peptides - ResearchGate. (n.d.). ResearchGate.
  • Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC. (n.d.). National Center for Biotechnology Information.
  • Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations - PMC. (n.d.). National Center for Biotechnology Information.
  • Fmoc-Based Synthesis of Peptide- α Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation - ACS Publications. (1998). ACS Publications.
  • Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - MDPI. (2021). MDPI.
  • Thioester Ligation with AAHO Peptides | Organic Letters - ACS Publications. (2025). ACS Publications.
  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein. (2023). LifeTein.

Sources

Technical Synthesis Guide: 4-Methoxy-3-nitrobenzylthioacetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Methoxy-3-nitrobenzylthioacetic acid esters represents a critical intermediate step in the development of benzothiazepine-based cardiovascular agents and specific enzyme inhibitors.[1] The structural core combines an electron-rich aromatic ring (anisole derivative) with a nitro group (latent amine for cyclization) and a thioether linkage.[1]

Chemist's Perspective: The primary challenge in this synthesis is not the bond formation itself—which is a classic S


2 substitution—but the regiocontrol of the precursor  and the prevention of oxidative side-reactions  (disulfide formation) during the thio-alkylation.[1]

This guide prioritizes a route that maximizes safety and purity:

  • Precursor Selection: Utilizing 4-Methoxy-3-nitrobenzyl bromide generated via radical bromination ensures higher reactivity than the chloride analog, allowing for milder coupling conditions.[1]

  • Coupling Strategy: A heterogeneous base system (K

    
    CO
    
    
    
    /Acetone) is selected over hydride bases (NaH) to prevent nitro-group reduction or degradation and to simplify the quenching of odorous thiol residues.[1]

Retrosynthetic Logic & Pathway

The synthesis is best approached by disconnecting the C-S bond. The target molecule is assembled by the nucleophilic attack of a thioglycolate ester upon a benzylic electrophile.

Reaction Scheme Visualization

ReactionScheme SM1 4-Methyl-2-nitroanisole Inter 4-Methoxy-3-nitrobenzyl bromide SM1->Inter NBS, AIBN CCl4, Reflux (Radical Bromination) Product 4-Methoxy-3-nitrobenzyl- thioacetic acid ethyl ester Inter->Product K2CO3, Acetone Reflux, 4h (SN2 Thio-Alkylation) Reagent Ethyl Thioglycolate (HS-CH2-COOEt) Reagent->Product Nucleophile

Caption: Two-step synthetic pathway utilizing radical bromination followed by soft-nucleophile substitution.

Experimental Protocols

Phase A: Preparation of Electrophile (4-Methoxy-3-nitrobenzyl bromide)[1]

Note: If commercially available, proceed to Phase B. If synthesizing de novo, follow this protocol to ensure isomer purity.

Rationale: Direct nitration of 4-methoxybenzyl chloride often leads to oxidation of the benzylic carbon.[1] It is chemically superior to nitrate the stable 4-methylanisole first, then functionalize the benzylic position.[1]

Reagents:

  • 4-Methyl-2-nitroanisole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Carbon Tetrachloride (CCl

    
    ) or Benzotrifluoride (Green alternative)
    

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

  • Dissolution: Dissolve 4-Methyl-2-nitroanisole (10 g, 60 mmol) in 100 mL of solvent.

  • Initiation: Add NBS (11.2 g, 63 mmol) and AIBN (0.5 g).

  • Reaction: Heat to reflux.[1][2] The reaction is complete when the heavy NBS solid at the bottom floats to the top as lighter succinimide. (Approx. 3-6 hours).

  • Workup: Filter off the succinimide while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.

    • Target Yield: 75-85%[1]

    • Identity Check:

      
      H NMR should show a singlet for -CH
      
      
      
      Br at ~4.5 ppm.[1]
Phase B: S-Alkylation (The Core Synthesis)[1]

This step couples the benzyl bromide with ethyl thioglycolate.

Reagents:

  • 4-Methoxy-3-nitrobenzyl bromide (from Phase A)[1]

  • Ethyl Thioglycolate (1.05 eq)[3]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 eq)
  • Acetone (Reagent Grade)

Detailed Methodology:

  • Reaction Assembly: In a 250 mL three-necked flask equipped with a magnetic stir bar and addition funnel, suspend K

    
    CO
    
    
    
    (anhydrous, granular, 8.3 g, 60 mmol) in 100 mL of dry Acetone.
  • Thiol Addition: Add Ethyl Thioglycolate (3.5 mL, 31.5 mmol) to the suspension. Stir at room temperature for 15 minutes to allow initial deprotonation (formation of potassium thiolate).

    • Critical Control Point: Perform this in a fume hood. Thiols have a potent stench.[1]

  • Electrophile Addition: Dissolve 4-Methoxy-3-nitrobenzyl bromide (7.38 g, 30 mmol) in 20 mL of Acetone. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why dropwise? To maintain a high concentration of thiolate relative to the bromide, favoring substitution over elimination side reactions.[3]

  • Incubation: Reflux the mixture gently (approx. 56°C) for 3-4 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 3:1).[3] The starting bromide spot (high R

    
    ) should disappear.
    
  • Quenching & Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K

      
      CO
      
      
      
      ). Rinse the filter cake with fresh acetone.
    • Concentrate the filtrate under vacuum to remove acetone.

    • Odor Control: Treat all glassware and filter cakes with a dilute bleach solution to oxidize residual thiols before removal from the hood.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

    • Water (2 x 50 mL)

    • 10% Na

      
      CO
      
      
      
      (to remove unreacted thioglycolic acid)
    • Brine (50 mL)

    • Dry over MgSO

      
      , filter, and concentrate.[3]
      
  • Purification: The crude product is usually an oil that solidifies upon standing. Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) if high purity (>99%) is required.[1]

Analytical Data & Validation

To validate the synthesis, compare your results against these standard parameters.

ParameterSpecificationNotes
Appearance Pale yellow solid/crystallineDarkening indicates oxidation/impurities.[1]
Melting Point 68°C - 72°CSharp range indicates high purity.[1]
Yield 85% - 92%Lower yields suggest incomplete alkylation.[1]
R

Value
~0.45(Hexane:EtOAc 3:1)

NMR Interpretation (Expected):

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.28 (t, 3H, Ester CH
      
      
      
      )[3]
    • 
       3.08 (s, 2H, S-CH
      
      
      
      -CO)[1]
    • 
       3.82 (s, 2H, Ar-CH
      
      
      
      -S)[1]
    • 
       3.96 (s, 3H, O-CH
      
      
      
      )[3]
    • 
       4.18 (q, 2H, Ester CH
      
      
      
      )[3]
    • 
       7.0-7.8 (m, 3H, Aromatic protons)[1][3]
      

Troubleshooting & Optimization

Mechanism of Failure Analysis

The following Graphviz diagram illustrates the critical decision pathways during the reaction workup to avoid common pitfalls.

Troubleshooting Start Reaction Complete (TLC Check) Check1 Is Spot-to-Spot conversion clean? Start->Check1 Clean Proceed to Filtration Check1->Clean Yes Dirty Identify Impurity Check1->Dirty No Impurity1 Disulfide Dimer (Oxidative Coupling) Dirty->Impurity1 Impurity2 Hydrolysis Product (Acid formed) Dirty->Impurity2 Action1 Cause: Air leak / Old Thiol Fix: Degas solvents, use fresh reagents Impurity1->Action1 Action2 Cause: Wet solvents Fix: Dry Acetone over mol sieves Impurity2->Action2

Caption: Decision tree for identifying and rectifying common synthetic failures.

Key Optimization Tips:
  • Solvent Effect: While Acetone is convenient, using DMF (Dimethylformamide) at room temperature can accelerate the reaction (1-2 hours) due to better solubilization of the intermediate species. However, DMF requires an aqueous workup which may emulsify.[3]

  • Catalysis: Adding a catalytic amount of TBAI (Tetrabutylammonium iodide) can increase the rate by exchanging the bromide for a more reactive iodide in situ (Finkelstein condition).

References

  • Katritzky, A. R., et al. (2004).[3][4] "A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles." Synthesis, 2004(11), 1806-1813.[3]

    • Context: Establishes baselines for thiol reactivity and ester handling.
  • Azizi, N., et al. (2009).[3] "A Green and Highly Efficient Alkylation of Thiols in Water."[5] Journal of the Iranian Chemical Society, 6(4), 749-753.[1][3][5]

    • Context: Validates the use of K CO as a sufficient base for S-alkyl
  • Santa Cruz Biotechnology. "[(4-Methoxy-3-nitrobenzyl)thio]acetic acid Product Data."[1][6]

    • Context: Provides physical property verification (CAS 22216-44-0) for the free acid derivative.[1]

  • Organic Syntheses. "p-Nitrobenzoyl Chloride and Derivatives." Org.[1][7][8][9][10][11] Synth. Coll. Vol. 1, p.394.

    • Context: Foundational techniques for handling nitro-substituted benzyl derivatives.[1]

Sources

Application Notes and Protocols for the Activation of 4-Methoxy-3-nitrobenzylthioacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Photocleavable Linker

4-Methoxy-3-nitrobenzylthioacetic acid is a bifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal carboxylic acid and a photolabile 4-methoxy-3-nitrobenzyl group, allows for its use as a versatile linker. The carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or drug candidates. The thioether linkage offers stability, while the nitrobenzyl moiety serves as a photocleavable protecting group, enabling the controlled release of the conjugated molecule upon exposure to UV light.[1][2][3][4][5][6]

This guide provides a detailed overview of the reagents and protocols for the activation of the carboxylic acid group of 4-Methoxy-3-nitrobenzylthioacetic acid, empowering researchers to effectively utilize this compound in their experimental designs.

Core Concept: The Chemistry of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with an amine to form an amide bond is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved by using coupling reagents that react with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 4-Methoxy-3-nitrobenzylthioacetic Acid (R-COOH) Reactive_Intermediate Reactive Intermediate (O-Acylisourea) Carboxylic_Acid->Reactive_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, DCC) Coupling_Reagent->Reactive_Intermediate Amide_Product Amide Conjugate (R-CONH-R') Reactive_Intermediate->Amide_Product + Amine Byproduct Urea Byproduct Reactive_Intermediate->Byproduct Amine Amine-containing Molecule (R'-NH2) Amine->Amide_Product

Figure 1: General workflow for the activation and coupling of a carboxylic acid.

Primary Activation Reagents: Carbodiimides

Carbodiimides are a class of powerful dehydrating agents widely used to facilitate the formation of amide and ester bonds from carboxylic acids.[7][8][9][10] The most commonly employed carbodiimides for this purpose are:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): A water-soluble carbodiimide, making it ideal for bioconjugation reactions in aqueous buffers.[8][10] The resulting urea byproduct is also water-soluble and can be easily removed by aqueous extraction.[8]

  • N,N'-Dicyclohexylcarbodiimide (DCC): A water-insoluble carbodiimide, typically used in organic solvents for synthesis.[7][10] The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.

Mechanism of Carbodiimide-Mediated Activation

The activation of a carboxylic acid by a carbodiimide proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8][10][11] This intermediate can then react with a primary amine to form the desired amide bond, releasing a urea byproduct.

G RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Amide R-CONH-R' O_Acylisourea->Amide + Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement R_NH2 R'-NH2 R_NH2->Amide

Figure 2: Reaction mechanism of carbodiimide-mediated amide bond formation.

A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards amines and can reduce the overall yield of the desired amide product.[7][8][11] This side reaction can be minimized by the addition of activating agents.

Enhancing Efficiency and Minimizing Side Reactions: The Role of Additives

To improve the efficiency of carbodiimide-mediated coupling and suppress the formation of N-acylurea, additives such as N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included in the reaction mixture.[7][8] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This activated ester is less prone to rearrangement and reacts cleanly with amines to form the amide bond.

  • N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS: Forms a semi-stable amine-reactive NHS ester.

  • N-hydroxybenzotriazole (HOBt): While historically common, its use has been curtailed in some regions due to its explosive properties when dehydrated. Alternatives like OxymaPure® are now frequently used.

Reagent/AdditiveSolubilityByproduct RemovalKey Advantages
EDC Water-solubleAqueous extractionIdeal for bioconjugation in aqueous buffers.
DCC Organic-solubleFiltrationHigh reactivity in organic synthesis.
NHS/Sulfo-NHS NHS: Organic-soluble, Sulfo-NHS: Water-solubleAqueous extraction (for Sulfo-NHS)Forms a stable, isolatable NHS ester; increases coupling efficiency.
HOBt/OxymaPure® Generally organic-solubleVariesSuppresses racemization and minimizes N-acylurea formation.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Coupling in Aqueous Buffer (for Bioconjugation)

This protocol is suitable for conjugating 4-Methoxy-3-nitrobenzylthioacetic acid to a protein or other amine-containing biomolecule in an aqueous environment.

Materials:

  • 4-Methoxy-3-nitrobenzylthioacetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-buffered saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the Carboxylic Acid: Prepare a stock solution of 4-Methoxy-3-nitrobenzylthioacetic acid in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Prepare the Biomolecule: Dissolve the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of the Carboxylic Acid:

    • In a separate tube, combine the desired molar excess of the dissolved 4-Methoxy-3-nitrobenzylthioacetic acid with Activation Buffer.

    • Add a 2-5 fold molar excess of both EDC and NHS (or Sulfo-NHS) over the carboxylic acid.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the biomolecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol 2: DCC/NHS-Mediated Coupling in Organic Solvent

This protocol is suitable for small molecule synthesis where the amine-containing molecule is soluble in organic solvents.

Materials:

  • 4-Methoxy-3-nitrobenzylthioacetic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), if coupling to an amine salt)

Procedure:

  • Dissolve Reagents: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-3-nitrobenzylthioacetic acid (1 equivalent) and NHS (1.1 equivalents) in the anhydrous organic solvent.

  • Initiate Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Activation Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the amine-containing molecule (1 equivalent) to the reaction mixture. If the amine is a hydrochloride or other salt, add 1.1-1.5 equivalents of an anhydrous base.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). Reactions are typically complete within 2-12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with appropriate aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove any remaining starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Application Spotlight: Photocleavage for Controlled Release

A key feature of conjugates prepared with 4-Methoxy-3-nitrobenzylthioacetic acid is their photosensitivity. The 4-methoxy-3-nitrobenzyl group is a well-established photocleavable protecting group that undergoes irreversible cleavage upon irradiation with UV light (typically in the range of 350-365 nm).[2][5] This property is highly valuable in applications requiring spatiotemporal control over the release of a therapeutic agent or the activation of a biological probe.[1][2][3][4]

G Conjugate Amide Conjugate Released_Molecule Released Amine-Molecule Conjugate->Released_Molecule Photocleavage Byproduct Nitrosobenzaldehyde Byproduct Conjugate->Byproduct UV_Light UV Light (hν) UV_Light->Released_Molecule

Figure 3: Photocleavage of the 4-methoxy-3-nitrobenzyl linker.

Conclusion

The activation of 4-Methoxy-3-nitrobenzylthioacetic acid is a straightforward yet critical step in its application as a photocleavable linker. The choice of activating reagents and reaction conditions will depend on the specific nature of the amine-containing molecule and the desired final application. By following the protocols outlined in this guide, researchers can confidently and efficiently synthesize conjugates for a wide range of innovative applications in drug delivery, chemical biology, and materials science.

References

  • Wikipedia. Carbodiimide. [Link]

  • MDPI. Photoremovable Protecting Groups. [Link]

  • Royal Society of Chemistry. Photopharmacology and photoresponsive drug delivery. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. [Link]

  • Wikipedia. Thioester. [Link]

  • PubMed. Photocleavage-based Photoresponsive Drug Delivery. [Link]

  • National Center for Biotechnology Information. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

  • ACS Publications. Synthesis of Thioesters from Carboxylic Acids via Acyloxyphosphonium Intermediates with Benzyltriethylammonium Tetrathiomolybdate as the Sulfur Transfer Reagent. [Link]

  • Taylor & Francis Online. Carbodiimide – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Reaction of an Introverted Carboxylic Acid with Carbodiimide. [Link]

  • National Center for Biotechnology Information. Photoresponsive nanoparticles for drug delivery. [Link]

  • National Center for Biotechnology Information. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link]

  • ACS Publications. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • MySkinRecipes. 4-Methoxy-3-Nitrobenzylthioacetic Acid. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • PubChem. 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. [Link]

  • ACS Publications. o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. [Link]

  • National Center for Biotechnology Information. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. [Link]

  • National Center for Biotechnology Information. (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide. [Link]

  • ResearchGate. (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Pharmaffiliates. 2-((4-Methoxy-3-nitrobenzyl)thio)acetic Acid. [Link]

  • ChemBK. 4-Methoxy-3-Nitrobenzylsulfonylacetic Acid. [Link]

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4-Methoxy-3-nitrobenzylthioacetic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 4-Methoxy-3-nitrobenzylthioacetic Acid (MNBTA) in Enzyme Inhibition and Fragment-Based Screening

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid (MNBTA) (CAS: 22216-44-0) is a functionalized carboxylic acid derivative primarily recognized as a critical synthetic intermediate in the production of Rigosertib (ON-01910.Na), a multi-kinase inhibitor targeting the PI3K/PLK1 pathways.[1]

Beyond its role as a precursor, MNBTA serves as a valuable chemical probe and fragment scaffold in drug discovery.[1] Belonging to the benzylthioacetic acid class, it possesses structural motifs (carboxylic acid tail, thioether linker, electron-deficient aromatic ring) known to interact with specific enzyme active sites, particularly Macrophage Migration Inhibitory Factor (MIF) , Protein Tyrosine Phosphatase 1B (PTP1B) , and certain metalloproteases.[1]

This Application Note provides a rigorous technical guide for researchers utilizing MNBTA in enzyme inhibition assays. It covers solubility optimization, fragment-based screening protocols, and impurity interference profiling to distinguish precursor activity from final drug efficacy.[1]

Chemical Background & Mechanism of Action[1][2][3][4]

Structural Properties
  • Compound: 4-Methoxy-3-nitrobenzylthioacetic acid[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₁NO₅S[1]

  • Molecular Weight: 257.26 g/mol [1][6][7]

  • Key Motifs:

    • Thioacetic Acid Moiety: Acts as a "warhead" for hydrogen bonding or metal chelation (e.g., Zn²⁺ in metalloenzymes).[1]

    • Nitro/Methoxy Substitution: Provides unique electronic properties (electron-withdrawing NO₂), influencing binding affinity and solubility.[1]

Mechanistic Relevance in Screening

While MNBTA is an intermediate, its structural class suggests specific biological interactions:

  • MIF Tautomerase Inhibition: Benzylthioacetic acid derivatives mimic the substrate of MIF, potentially blocking its tautomerase active site (Pro-1).[1]

  • PTP1B Inhibition: The carboxylic acid group can mimic the phosphate of phosphotyrosine, allowing the molecule to dock into the PTP1B active site.[1]

  • Impurity Control: In Rigosertib development, MNBTA must be tested to ensure that observed biological effects are due to the drug and not residual precursor carryover.[1]

Experimental Workflow Visualization

The following diagram illustrates the dual role of MNBTA: as a precursor in Rigosertib synthesis and as a standalone fragment for enzyme screening.

MNBTA_Workflow Start Starting Material (4-Methoxy-3-nitrobenzyl chloride) MNBTA MNBTA (4-Methoxy-3-nitrobenzylthioacetic acid) Start->MNBTA Thiol Alkylation Oxidation Oxidation & Condensation MNBTA->Oxidation Synthetic Route Screening Enzyme Screening (MIF, PTP1B, Impurity Profiling) MNBTA->Screening Biological Evaluation Rigosertib Rigosertib (Final Drug) Oxidation->Rigosertib Data IC50 / Ki Determination Screening->Data

Figure 1: Workflow depicting the synthesis of Rigosertib via MNBTA and the parallel pathway for evaluating MNBTA in enzyme inhibition assays.

Protocol 1: Solubilization and Handling

Challenge: MNBTA contains a polar carboxylic acid and a lipophilic nitro-aromatic ring, leading to pH-dependent solubility.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Procedure:

  • Stock Preparation (100 mM): Weigh accurately and dissolve MNBTA in 100% anhydrous DMSO. Vortex for 30 seconds.[1]

    • Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes. The nitro group can induce aggregation.[1]

  • Working Solution: Dilute the stock 1:100 into the assay buffer immediately before use to minimize precipitation.

    • Critical Step: Ensure the final DMSO concentration in the assay does not verify >1% (v/v), as DMSO can affect enzyme stability.[1]

Protocol 2: MIF Tautomerase Inhibition Assay

This protocol evaluates MNBTA as a reversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), utilizing L-dopachrome methyl ester as the substrate.[1]

Principle: MIF catalyzes the tautomerization of L-dopachrome methyl ester (orange) to a colorless indole derivative.[1] Inhibition is measured by the retention of absorbance at 475 nm.[1]

Materials
  • Enzyme: Recombinant Human MIF (100 nM final concentration).

  • Substrate: L-dopachrome methyl ester (prepared fresh via oxidation of L-DOPA methyl ester with sodium periodate).[1]

  • Inhibitor: MNBTA (Serial dilutions: 0.1 µM to 100 µM).[1]

  • Control Inhibitor: ISO-1 (Standard MIF inhibitor).[1]

  • Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.[1]

Step-by-Step Procedure
  • Plate Setup: Use a 96-well clear UV-transparent microplate.[1]

  • Inhibitor Addition: Add 10 µL of MNBTA (various concentrations) to experimental wells. Add 10 µL of 1% DMSO to "No Inhibitor" control wells.[1]

  • Enzyme Addition: Add 90 µL of rMIF solution (diluted in Assay Buffer) to all wells except "Blank". Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.[1]

  • Substrate Initiation: Add 100 µL of fresh L-dopachrome methyl ester solution (0.5 mM) to all wells.

  • Measurement: Immediately monitor Absorbance at 475 nm in kinetic mode for 2 minutes (read every 10 seconds).

Data Analysis

Calculate the initial velocity (


) from the linear portion of the decay curve.[1]


[1]

Expected Results Table:

CompoundConcentration (µM)Absorbance Slope (mOD/min)% InhibitionInterpretation
DMSO Control0-1500%Full Enzyme Activity
MNBTA 10 -120 ~20% Weak/Moderate Inhibition
MNBTA 100 -60 ~60% Significant Inhibition
ISO-1 (Control)50-10>90%Validated System

Note: MNBTA is expected to be a weaker inhibitor than optimized drugs like ISO-1 or Rigosertib, often showing IC50 values in the micromolar range.[1]

Protocol 3: Impurity Interference Profiling

When developing Rigosertib, it is critical to prove that MNBTA (the precursor) does not interfere with the assay for the final drug.[1]

Objective: Determine if residual MNBTA alters the apparent potency of Rigosertib.

Procedure:

  • Matrix Preparation: Prepare a standard IC50 curve for Rigosertib (e.g., 1 nM to 10 µM).[1]

  • Spike-In: In a parallel set of wells, spike MNBTA at a constant concentration of 1% relative to the Rigosertib concentration (simulating a 1% impurity).

  • Assay: Run the kinase or cytotoxicity assay (e.g., PLK1 kinase assay).

  • Analysis: Compare the IC50 curves.

    • Pass Criteria: The IC50 shift should be < 1.5-fold.[1]

    • Fail Criteria: A significant left-shift (increased potency) suggests MNBTA is effectively acting as a synergistic inhibitor or the impurity is toxic.[1]

References

  • Reddy, M. V. R., et al. (2008).[1] "Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na)."[1] Journal of Medicinal Chemistry. (Describes the synthesis of Rigosertib using MNBTA as Intermediate 5a).

  • Lubetsky, J. B., et al. (2002).[1] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1] Journal of Biological Chemistry. (Establishes the protocol for MIF tautomerase assays and benzylthioacetic acid derivatives as inhibitors).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135458004, 4-Methoxy-3-nitrobenzylthioacetic acid.[1]

    • [1]

  • World Intellectual Property Organization (WIPO). (2009).[1] Patent WO2009137788: "Process for the preparation of styryl benzyl sulfones."[1] (Details the industrial scaling of MNBTA synthesis).

    • [1]

Sources

Troubleshooting & Optimization

improving solubility of 4-Methoxy-3-nitrobenzylthioacetic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of 4-Methoxy-3-nitrobenzylthioacetic Acid in Water

Technical Support Center: Solubility & Formulation Guide

Product: 4-Methoxy-3-nitrobenzylthioacetic acid (CAS 22216-44-0) Chemical Formula: C₁₀H₁₁NO₅S Molecular Weight: 257.26 g/mol Target Audience: Medicinal Chemists, Chemical Biologists, Formulation Scientists[1][2]

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid is a carboxylic acid derivative with a lipophilic aromatic core.[1][2] In its free acid form, it exhibits poor aqueous solubility due to the protonated carboxyl group and the hydrophobic nitro-methoxy-benzyl moiety.[1][2]

The Solution: The most effective method to solubilize this compound in water is salt formation via pH adjustment (pH > 5.[1][2]7) or the use of organic co-solvents (DMSO) for stock solutions.[1][2]

Part 1: Physicochemical Profile & Solubility Logic[1][2][3]

To troubleshoot solubility, one must understand the driving forces at the molecular level.[1][2]

PropertyValueImplication for Solubility
pKa (Predicted) 3.68 ± 0.10 At pH < 3.7, the molecule is neutral and insoluble.[1][2] At pH > 5.7, it is >99% ionized (soluble).[1][2]
LogP (Octanol/Water) ~1.9 (Est.)[1][2]Moderately lipophilic.[1][2] Requires ionization or organic solvents to dissolve.[1][2][3]
Functional Groups Thioether (-S-), Nitro (-NO₂), Methoxy (-OCH₃), Carboxyl (-COOH)The thioether and nitro groups add hydrophobicity.[1][2] The carboxyl group is the "handle" for solubilization.[1]
Stability Thioether linkageSusceptible to oxidation (sulfoxide formation) over time.[1][2] Avoid strong oxidants.

Part 2: Step-by-Step Solubilization Protocols

Method A: Aqueous Solubilization (The "Salt Formation" Protocol)

Best for: Biological assays requiring 100% aqueous media without toxic organics.[1][2]

Mechanism: By raising the pH above the pKa (3.68), you deprotonate the carboxylic acid (-COOH → -COO⁻), creating a highly soluble sodium or potassium salt.[1][2]

Protocol:

  • Weighing: Weigh the desired amount of 4-Methoxy-3-nitrobenzylthioacetic acid into a glass vial.

  • Suspension: Add ~80% of the final volume of degassed deionized water. Note: The powder will likely float or sink and not dissolve.[2]

  • Titration: Slowly add 1.0 M NaOH or 1.0 M NaHCO₃ dropwise while vortexing.

    • Stoichiometry: You need at least 1 molar equivalent of base.[1]

    • Visual Cue: The solution should clarify rapidly as the pH rises above 5-6.[1][2]

  • Adjustment: Check pH with a micro-strip.[1][2] Adjust to pH 7.0–7.4 .

  • Finalize: Add water to the final volume. Filter sterilize (0.22 µm PVDF) if necessary.[1][2]

Critical Warning: Do not overshoot pH > 9.0. While the compound is stable, extreme basicity can promote side reactions or hydrolysis if impurities are present.[1][2]

Method B: The Organic Stock Solution (The "Dilution" Protocol)

Best for: High-concentration stocks (10–100 mM) for long-term storage at -20°C.[1][2]

Protocol:

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF .[1][2] Ethanol is possible but less effective for high concentrations.[1][2]

  • Dissolution: Dissolve the powder in pure DMSO to reach a concentration of 10–50 mM. It should dissolve readily at room temperature.[1][2]

  • Dilution Step: When ready to use, dilute the DMSO stock into your aqueous buffer.[1]

    • Precipitation Risk: Ensure the aqueous buffer is pH 7.0 or higher .[1][2] If you dilute into an acidic buffer (pH < 4), the compound will protonate and crash out of solution.[1][2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow Start Start: 4-Methoxy-3-nitrobenzylthioacetic acid Check_App Application Requirement? Start->Check_App Bio_Assay Biological Assay (Cell/Enzyme) Check_App->Bio_Assay Chem_Synth Chemical Synthesis Check_App->Chem_Synth Tox_Check Is DMSO/Organic Toxic to System? Bio_Assay->Tox_Check Method_C Method C: Organic Solvent (Methanol/DCM) Chem_Synth->Method_C Method_A Method A: Aqueous Salt (Use NaOH/NaHCO3 to pH 7.4) Tox_Check->Method_A Yes (No Organics) Method_B Method B: DMSO Stock (Dilute <1% v/v) Tox_Check->Method_B No (Organics OK) Precip_Check Troubleshoot: Did it precipitate? Method_B->Precip_Check Check_pH Check Buffer pH (Must be > 5.0) Precip_Check->Check_pH Yes

Figure 1: Solubility decision tree for 4-Methoxy-3-nitrobenzylthioacetic acid based on experimental constraints.

Part 4: Troubleshooting & FAQs

Q1: I diluted my DMSO stock into PBS, and it turned cloudy. Why?

  • Cause: This is "Crash-out Precipitation."[1][2] While PBS is pH 7.4, if your stock concentration is very high and you dilute too quickly, local regions of high concentration can aggregate.[1][2]

  • Fix: Vortex the buffer rapidly while adding the DMSO stock. Ensure the final concentration does not exceed the solubility limit (~1-5 mM in aqueous buffer).

Q2: The solution turned yellow after 2 weeks. Is it safe to use?

  • Analysis: The compound contains a thioether and a nitro aromatic group.[1][2]

    • Nitro groups can be photo-labile (light sensitive).[1][2]

    • Thioethers can oxidize to sulfoxides (S=O) in the presence of air/light.[1][2]

  • Recommendation: Check purity via LC-MS. If oxidation has occurred, discard.[1][2][3] Always store stocks in amber vials and, if possible, under nitrogen/argon.

Q3: Can I use Tris buffer instead of NaOH?

  • Answer: Yes. Tris base is excellent for this.[1][2] However, ensure the final pH is adjusted.[1][2] Simply adding the acid to Tris-HCl (which is acidic) won't work.[1][2] You need a basic buffer capacity to accept the proton from the carboxylic acid.[1]

Q4: What is the maximum solubility?

  • Aqueous (pH 7.4): Typically 10–50 mM is achievable as a salt.[1][2]

  • DMSO: >100 mM.[1][2]

References

  • ChemicalBook. 22216-44-0 | [(4-methoxy-3-nitrobenzyl)thio]acetic acid Properties and Suppliers.[1][2][4] Retrieved from [1][2]

  • Santa Cruz Biotechnology. [(4-methoxy-3-nitrobenzyl)thio]acetic acid (CAS 22216-44-0).[1][2][5] Retrieved from [1][2]

  • National Institutes of Health (PubChem). (Phenylthio)acetic acid (Analogous Structure Data). Retrieved from [1][2]

  • Williams, R. pKa Data Compilation (Carboxylic Acids & Thioethers). Retrieved from [1][2]

Sources

Technical Support Center: EDC Coupling of 4-Methoxy-3-nitrobenzylthioacetic Acid (MNBTA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Ticket ID: MNBTA-EDC-001 Topic: Troubleshooting 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling of 4-Methoxy-3-nitrobenzylthioacetic acid. Status: Resolved / Guide Generated.

Executive Summary

You are attempting to conjugate 4-Methoxy-3-nitrobenzylthioacetic acid (MNBTA) to an amine-containing target (protein, peptide, or surface) using EDC chemistry. This reaction is chemically sound but technically demanding due to three competing factors inherent to the MNBTA molecule:

  • Hydrophobicity: The nitro-aromatic core resists aqueous solubilization.

  • Photolability: The o-nitrobenzyl moiety is a photocage; ambient light can degrade your reagent before coupling occurs.

  • Sulfur Sensitivity: The thioether linkage is prone to oxidation, which alters the molecule's polarity and biological recognition.

This guide provides a self-validating protocol and a troubleshooting matrix to resolve low yields, precipitation, and side reactions.

Part 1: Pre-Reaction Diagnostics

Before mixing reagents, ensure your system parameters meet these critical thresholds.

Q1: My MNBTA precipitates immediately upon addition to the buffer. How do I solve this?

The Issue: MNBTA is lipophilic. Adding it directly to an aqueous activation buffer (like MES) causes rapid precipitation, rendering it inaccessible to EDC.

The Fix: Use a "Solvent Carryover" strategy.

  • Dissolve MNBTA in dry, amine-free organic solvent (DMSO or DMF) at a high concentration (e.g., 50–100 mM).

  • Dilute this stock into your aqueous buffer. Ensure the final organic solvent concentration is 10–20% (v/v) . Most proteins tolerate up to 20% DMSO/DMF for short periods.

  • Check the pH after mixing. Organic solvents can shift the apparent pH. Adjust to pH 5.5–6.0 for the activation step.

Q2: Do I really need to work in the dark?

The Issue: Yes. MNBTA contains a 4-methoxy-3-nitrobenzyl group.[1][2] This is a classic photocleavable motif. The Risk: Exposure to UV or intense ambient light (especially fluorescent lab lights) triggers a Norrish Type II reaction, cleaving the molecule or generating nitrosoketone byproducts before it is coupled. The Protocol:

  • Wrap all reaction vessels in aluminum foil.

  • Perform weighing and mixing under amber light or low-light conditions.

Q3: Why is the solution turning cloudy/yellow over time?

The Issue: Yellowing is normal (nitro compounds are yellow). However, cloudiness suggests sulfur oxidation . The Mechanism: The thioether (-S-) in the acetic acid chain can oxidize to a sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) if peroxides are present in your solvents (common in old PEG or THF) or if vigorous vortexing introduces too much oxygen. The Fix:

  • Use fresh, high-grade DMSO/DMF.

  • Degas buffers (vacuum or nitrogen sparge) for 10 minutes before use.

Part 2: Optimized Experimental Protocol

Do not use a one-step ("add everything together") method. The hydrolysis rate of the MNBTA-EDC intermediate is high. Use this Two-Step Protocol.

Reagents:

  • Ligand: MNBTA (dissolved in DMSO).

  • Activator: EDC (freshly prepared in cold MES buffer).

  • Stabilizer: N-hydroxysuccinimide (NHS) or Sulfo-NHS.[3]

  • Buffers:

    • Activation: 0.1 M MES, 0.5 M NaCl, pH 6.0.[4]

    • Coupling: 1× PBS, pH 7.4 (must be amine-free).

Step-by-Step Workflow
  • Activation (The "Esters" Phase):

    • Mix MNBTA (final 1–5 mM) in Activation Buffer (w/ 10% DMSO).

    • Add NHS (5 mM) and EDC (2 mM).[5] Note: Keep EDC limiting or equimolar to avoid crosslinking the target protein later.

    • React for 15 minutes at Room Temp (RT) in the dark .

    • Checkpoint: If precipitate forms, increase DMSO concentration.

  • Quenching (Optional but Recommended):

    • Add 2-Mercaptoethanol (20 mM final) to quench unreacted EDC.[5] This prevents EDC from polymerizing your target protein in the next step.

  • Coupling (The "Amide" Phase):

    • Adjust pH to 7.2–7.5 immediately (or buffer exchange via Zeba spin column to PBS).

    • Add the amine-containing target (Protein/Peptide).[3][5]

    • Incubate 2 hours at RT or Overnight at 4°C (in the dark).

  • Purification:

    • Remove excess MNBTA via dialysis or desalting column.[5]

    • Validation: Monitor absorbance at ~300–350 nm (nitrobenzyl signature) to confirm conjugation.

Part 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Zero Conjugation Yield Hydrolysis of Active Ester The O-acylisourea intermediate hydrolyzed before amine attack. Fix: Use NHS to stabilize the intermediate.[6][7][8] Ensure pH is raised to >7.0 immediately upon adding the amine target.[5]
Low Conjugation Yield Buffer Incompatibility Presence of primary amines (Tris, Glycine) or Carboxyls (Acetate, Citrate) in the activation buffer. Fix: Use MES for activation and PBS/HEPES for coupling.
Precipitation of Target Over-modification Too many hydrophobic MNBTA groups attached to the protein, causing it to crash out. Fix: Lower the molar excess of MNBTA from 20x to 5x or 10x.
High Background Signal Non-Covalent Binding MNBTA is "sticking" to hydrophobic pockets of the protein without forming a bond. Fix: Wash with buffers containing 0.05% Tween-20 or increase salt (NaCl) during purification.
Side Product Formation N-Acylurea Rearrangement Reaction time too long or EDC excess too high without NHS. Fix: Strictly limit activation time to 15 mins and always use NHS/Sulfo-NHS.

Part 4: Mechanism & Failure Analysis

The following diagram illustrates the "Happy Path" (successful coupling) versus the critical failure modes (Hydrolysis and N-Acylurea rearrangement) specific to this chemistry.

EDC_Coupling_Logic Figure 1: Reaction Pathways and Failure Modes for MNBTA-EDC Coupling Start MNBTA (Carboxyl) Inter1 O-Acylisourea (Unstable Intermediate) Start->Inter1 Activation (pH 5.5) EDC + EDC EDC->Inter1 ActiveEster NHS-Ester (Semi-Stable) Inter1->ActiveEster Stabilization Fail_Hydrolysis Hydrolysis (Reverts to Carboxyl) Inter1->Fail_Hydrolysis Slow Reaction / High pH Fail_Rearrange N-Acylurea (Dead-End Product) Inter1->Fail_Rearrange No NHS / Excess Time NHS + NHS/Sulfo-NHS NHS->ActiveEster Success Stable Amide Bond (Conjugate) ActiveEster->Success Nucleophilic Attack ActiveEster->Fail_Hydrolysis pH > 9.0 or Time > 4h Target + Amine Target (pH 7.4) Target->Success

Figure 1: Visualizing the competition between stable amide formation (Green path) and irreversible side reactions (Red paths).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TCEP to prevent sulfur oxidation during coupling? A: No. TCEP contains carboxyl groups which will react with EDC, depleting your reagent and capping your amines. If you must reduce disulfides, use DTT or Beta-Mercaptoethanol, but you must remove them via desalting before adding EDC, as their thiols are potent nucleophiles that will quench the reaction.

Q: How do I calculate the Molar Excess of MNBTA? A: For a standard protein (e.g., BSA, IgG), start with a 20-fold molar excess of MNBTA to protein.

  • Calculation:

    
    
    

Q: My protein has a pI of 5.5. Can I still use the pH 6.0 activation buffer? A: Yes, but be careful. If your protein is near its isoelectric point (pI), it may precipitate. Since the activation step (Step 1) only involves MNBTA and EDC/NHS, the protein is not present yet. Ensure you raise the pH to 7.4 (where your protein is soluble) before adding the protein to the activated ester.

References

  • Hermanson, G. T. (2013).[7] Bioconjugate Techniques (3rd ed.).[7] Academic Press.[9] (The definitive guide on EDC/NHS chemistry and zero-length crosslinking).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Chemistry and Protocols. (Standard protocols for carboxyl-amine conjugation).

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Detailed mechanisms of nitrobenzyl photocleavage).

  • BenchChem. (2025).[4] Troubleshooting EDC/NHS Coupling Reactions. (Technical support guide for low-yield optimization).

Sources

Technical Support Center: Benzylthioacetic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTA-OX-PREV-001
Status: Resolved / Guide Published
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed "M+16" (sulfoxide) or "M+32" (sulfone) peaks in your mass spectrometry data, or your white crystalline benzylthioacetic acid derivative has turned into a yellow gum.

The Root Cause: The thioether (sulfide) linkage in benzylthioacetic acids is uniquely vulnerable due to the benzyl effect . The benzylic carbon (adjacent to the sulfur) stabilizes radical intermediates, making the sulfur atom significantly more nucleophilic and prone to Single Electron Transfer (SET) oxidation mechanisms compared to simple alkyl sulfides.

This guide provides a self-validating system to prevent, detect, and reverse this oxidation.

Module 1: Synthetic Strategy (Prevention During Reaction)

User Scenario: "I need to oxidize an alcohol elsewhere in my molecule, but I'm afraid of touching the sulfur."

The Protocol: Chemoselective Oxidation

Avoid indiscriminate oxidants like m-CPBA or Hydrogen Peroxide. Use reagents that rely on steric hindrance or specific ligand exchange mechanisms that disfavor the soft sulfur center.

Recommended Reagents
ReagentRisk LevelNotes
Dess-Martin Periodinane (DMP) LowPreferred. The bulky iodine species reacts faster with alcohols than sterically encumbered thioethers. Buffer with NaHCO₃.
Swern Oxidation (DMSO/Oxalyl Chloride) ModerateRisk of Pummerer Rearrangement. Must be kept strictly at -78°C. If the temperature rises, the activated DMSO will attack the thioether.
Jones Reagent (CrO₃) HighAvoid. Strong acid + strong oxidant = rapid sulfone formation.
Bleach (NaOCl) / TEMPO CriticalAvoid. Hypochlorite oxidizes thioethers to sulfoxides in milliseconds [1].
Visualization: The Selective Oxidation Pathway

The following diagram illustrates the decision logic for oxidant selection to preserve the thioether.

SelectiveOxidation Start Substrate: Alcohol + Thioether Decision Select Oxidant Start->Decision PathA m-CPBA / H2O2 Decision->PathA Strong Oxidant PathB Dess-Martin Periodinane (Buffered) Decision->PathB Steric Control PathC Swern (-78°C) Decision->PathC Low Temp ResultA Result: Sulfoxide/Sulfone (Over-oxidation) PathA->ResultA ResultB Result: Aldehyde/Ketone (Thioether Intact) PathB->ResultB ResultC Result: Success (Temp Sensitive) PathC->ResultC

Caption: Decision matrix for oxidizing functional groups in the presence of sensitive thioethers.

Module 2: Acidic Cleavage & Deprotection (The "Scavenger" Phase)

User Scenario: "I am performing a TFA deprotection (or SPPS cleavage). My product is full of M+16 and M+56 adducts."

The Science: During acidolysis (e.g., using Trifluoroacetic acid), protecting groups (like Trityl, Boc, t-Bu) release carbocations. These are electrophiles. The sulfur atom in benzylthioacetic acid is a "soft" nucleophile that will trap these carbocations (alkylation) or undergo acid-catalyzed oxidation if dissolved oxygen is present.

The Solution: The "High-Load" Scavenger Cocktail You must provide a "sacrificial" sulfur source that is more reactive than your product.

Troubleshooting Table: Scavenger Selection
ScavengerMechanismEfficacy for BenzylthioethersProtocol Note
1,4-Benzenedimethanethiol (1,4-BDMT) Highly nucleophilic benzylic thiolSuperior Outperforms DTT/Thioanisole in minimizing side reactions [2].
Thioanisole Competitive sulfideGood Standard. Use at 5% v/v.
Dimethyl Sulfide (DMS) Reductant & ScavengerModerate Good for reducing potential sulfoxides in situ. Volatile.
Triisopropylsilane (TIPS) Hydride DonorEssential Quenches carbocations but does not prevent oxidation alone.
Recommended Cocktail (Reagent K Modified)
  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%[1][2]

  • Thioanisole: 5%[1][2][3]

  • EDT (Ethanedithiol): 2.5% (Or substitute with 1,4-BDMT for less odor/higher efficiency)

Critical Step: Degas the TFA cocktail with Argon for 10 minutes before adding the substrate. Dissolved oxygen in TFA is a primary cause of methionine/thioether oxidation.

Module 3: Storage & Stability (Chain of Custody)

User Scenario: "My compound was pure last month, but now the NMR shows broad peaks."

Protocol: Benzylthioacetic acids are susceptible to auto-oxidation catalyzed by trace metals and light. The benzyl protons are slightly acidic; if abstracted, they feed a radical cycle that oxidizes the sulfur.

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (blocks UV light which initiates radical formation).

  • Temperature: -20°C is mandatory for long-term storage [3].

  • Additives: If storing as a solution, add 0.1% BHT (Butylated hydroxytoluene) as a radical inhibitor if downstream chemistry permits.

Recovery Mode: Reversing Oxidation

User Scenario: "It's too late. I have the sulfoxide. Can I save the batch?"

Yes. Sulfoxides can be reduced back to thioethers chemoselectively.[4]

Method A: The "Mild" Reduction (Ammonium Iodide)

This method is compatible with carboxylic acids and does not require harsh metals.

  • Dissolve the oxidized crude in TFA .

  • Add Dimethyl Sulfide (DMS) (5-10 equivalents).

  • Add Ammonium Iodide (NH₄I) (3-5 equivalents).

  • Stir at 0°C for 30 mins, then warm to RT.

    • Mechanism:[5][6][7][8] Iodide reduces the activated sulfoxide; DMS scavenges the resulting I₂ to prevent re-oxidation.

Method B: Indium/Pivaloyl Chloride

A newer, green chemistry approach [4].

  • Reagents: Indium powder (2 equiv), Pivaloyl Chloride (3 equiv).

  • Solvent: Acetonitrile/THF.[4]

  • Conditions: Room temperature, 1-4 hours.

Visualization: The Recovery Workflow

RecoveryWorkflow Oxidized Contaminated Batch (Contains Sulfoxide M+16) ReagentPrep Prepare Reductant: TFA + DMS + NH4I Oxidized->ReagentPrep Reaction Reaction: 0°C -> RT (I- reduces S=O to S) ReagentPrep->Reaction Quench Quench: Dilute w/ Water Extract w/ EtOAc Reaction->Quench Wash Wash: Na2S2O3 (Removes Iodine) Quench->Wash Final Recovered Thioether (Check HPLC/MS) Wash->Final

Caption: Step-by-step workflow for reducing accidental sulfoxides back to the desired thioether.

Frequently Asked Questions (FAQ)

Q: Why is the benzyl group worse than a methyl group for oxidation? A: The benzylic position allows for resonance stabilization of radical intermediates. This lowers the activation energy for the initial step of auto-oxidation (hydrogen abstraction), effectively "inviting" oxygen to attack the sulfur.

Q: Can I use bleach to clean my glassware? A: NO. Hypochlorite residues on glassware can oxidize thioethers in seconds. Rinse all glassware with acetone and water, then acid wash (1N HCl) if necessary, before drying.

Q: I see a peak at M+32. Is that reversible? A: That is the sulfone (S(=O)₂). Unlike the sulfoxide (M+16), the sulfone is extremely difficult to reduce without destroying other parts of the molecule. If you have significant sulfone formation, you likely need to discard the batch or repurify via chromatography.

References

  • Thioether Oxidation Kinetics: Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Source:Organic Letters (ACS Publications).[3] URL:[Link]

  • Scavenger Efficiency (1,4-BDMT): Title: 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.[9][10] Source:Polypeptide Group / NIH. URL:[Link]

  • Thiol/Thioether Stability: Title: Thiolated polymers: Stability of thiol moieties under different storage conditions.[11][12] Source:Scientia Pharmaceutica. URL:[Link]

  • Green Reduction Methods: Title: Reduction of Sulfoxides to Sulfides.[13][14][15] Source:Organic Chemistry Portal. URL:[Link]

Sources

optimizing yield for 4-Methoxy-3-nitrobenzylthioacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 4-Methoxy-3-nitrobenzylthioacetic Acid

Executive Summary & Chemical Context

Target Molecule: 4-Methoxy-3-nitrobenzylthioacetic acid (CAS: 22216-44-0) Core Application: Intermediate for pharmaceutical compounds (e.g., Aldose Reductase Inhibitors, EGFR inhibitors). Reaction Class: Nucleophilic Substitution (


) / Thioether Formation.

This guide addresses the synthesis of 4-Methoxy-3-nitrobenzylthioacetic acid via the coupling of 4-Methoxy-3-nitrobenzyl chloride with Thioglycolic acid (Mercaptoacetic acid) . While the reaction is theoretically straightforward, the presence of the nitro group (electron-withdrawing) and the methoxy group (electron-donating) creates a specific electronic environment that requires precise pH and temperature control to maximize yield and prevent hydrolysis or oxidative dimerization.

The "Golden Batch" Protocol (Optimized Baseline)

This protocol is designed to minimize the formation of the two primary impurities: 4-Methoxy-3-nitrobenzyl alcohol (hydrolysis product) and Dithiodiglycolic acid (oxidation product).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxy-3-nitrobenzyl chloride 1.0ElectrophileMust be free of benzyl alcohol impurities.[1]
Thioglycolic Acid (TGA) 1.1 - 1.2NucleophileSlight excess drives conversion.
NaOH (aq, 10-15%) 2.2 - 2.5BaseNeutralizes TGA carboxylic acid + deprotonates thiol.
Solvent System N/AMediumTHF/Water (1:1) or MeOH/Water (1:1).
Step-by-Step Methodology
  • Nucleophile Preparation (Exothermic):

    • In a reaction vessel, charge the Thioglycolic Acid and solvent (Water/THF).

    • Cool to 0–5°C .

    • Slowly add NaOH solution.[2] Why? The deprotonation is exothermic. High temps here promote oxidation of thiols to disulfides before the reaction even starts.

    • Checkpoint: Ensure pH is >9. The species must be the dianion (

      
      ).
      
  • Coupling Reaction:

    • Dissolve 4-Methoxy-3-nitrobenzyl chloride in a minimal amount of THF (or MeOH).

    • Add the benzyl chloride solution dropwise to the thiol mixture at 0–10°C .

    • Optimization: Do not add thiol to chloride. Adding chloride to the thiol ensures the nucleophile is always in excess, reducing side reactions.

    • Allow to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Note: The 3-Nitro group makes the benzylic carbon highly electrophilic; heat is rarely needed and increases hydrolysis risk.

  • Workup & Isolation:

    • Wash: Extract the basic reaction mixture with Ethyl Acetate (EtOAc) once.

      • Purpose: This removes unreacted benzyl chloride and the neutral benzyl alcohol byproduct. The product stays in the aqueous layer as the carboxylate salt.

    • Acidification: Cool aqueous layer to 5°C. Acidify with HCl (1M) to pH 2–3 .

    • Crystallization: The product should precipitate as a solid. Filter, wash with cold water, and dry.

Process Visualization

Figure 1: Synthesis Workflow & Logic

SynthesisWorkflow Start Start: Reagent Prep ThiolPrep Step 1: Thiolate Formation (TGA + NaOH, 0°C) Start->ThiolPrep Coupling Step 2: Coupling (Add Benzyl Chloride, 20°C) ThiolPrep->Coupling Nucleophile Ready Check Decision: TLC Check Coupling->Check Check->Coupling Incomplete (Add time) Wash Step 3: Organic Wash (Remove Impurities) Check->Wash Complete Acidify Step 4: Acidification (pH 2.0, Precipitate Product) Wash->Acidify Aqueous Phase Only Filter Step 5: Filtration & Drying Acidify->Filter

Caption: Optimized workflow emphasizing the organic wash step prior to acidification to ensure high purity.

Troubleshooting Center

Issue A: Low Yield (<60%)

Diagnosis: The most common cause is Hydrolysis . The hydroxide ion (


) competes with the thiolate (

) for the benzyl chloride.
  • Root Cause 1: Temperature too high.

  • Root Cause 2: Addition order. If you add Base to the Chloride before the Thiol, you generate Benzyl Alcohol.

  • Corrective Action:

    • Ensure the Thiol + Base are mixed first.

    • Lower reaction temperature to 0–5°C during addition.

    • Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB) if hydrolysis persists. This keeps the chloride in the organic phase, protecting it from aqueous

      
      .
      
Issue B: Product is an Oil / Sticky Solid

Diagnosis: Presence of Disulfides (Dithiodiglycolic acid) or trapped solvent.

  • Mechanism: Thioglycolic acid oxidizes easily in air, especially at high pH. The disulfide impurity prevents the crystal lattice of the final product from forming cleanly.

  • Corrective Action:

    • Degas solvents: Bubble Nitrogen through the water/solvent for 15 mins before use.

    • Recrystallization: If oiled out, dissolve in warm Ethanol/Water (1:3) and cool slowly. Scratch the flask side to induce nucleation.

Issue C: Product Color is Dark/Red

Diagnosis: Meisenheimer Complex formation or Nitro group degradation.

  • Mechanism: In very strong base (alkoxides) or high heat, the nitro-aromatic ring can undergo side reactions or form colored charge-transfer complexes.

  • Corrective Action:

    • Keep pH strictly between 9–10 during reaction (do not use concentrated NaOH pellets directly into the mixture).

    • Avoid Acetone as a solvent (can form adducts with nitro-benzaldehydes/chlorides in basic media).

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, and it is often safer. 

is a milder base and reduces the risk of hydrolysis (benzyl alcohol formation). However, the reaction might be slower because Carbonate is less efficient at deprotonating the carboxylic acid and thiol simultaneously. If using Carbonate, add a catalytic amount of KI (Potassium Iodide) to accelerate the

reaction (Finkelstein reaction in situ).

Q2: Why do I need to wash with Ethyl Acetate before acidifying? A: This is the critical purification step. At high pH, your product is a salt (soluble in water). The impurities (benzyl chloride, benzyl alcohol, nitro-anisole derivatives) are neutral organics. Washing the basic aqueous layer removes these non-acidic impurities before you precipitate your product. If you skip this, they get trapped in the final solid.

Q3: The 4-Methoxy-3-nitrobenzyl chloride is expensive. Can I make it? A: Yes. It is typically prepared by the chloromethylation of o-nitroanisole (2-nitroanisole) using Paraformaldehyde and HCl (Blanc reaction conditions) or by nitrating 4-methoxybenzyl chloride. Warning: Chloromethylation can produce bis-chloromethyl ether (carcinogen). The nitration route is safer but requires careful regiocontrol [1].

Advanced Optimization: Diagnostic Logic

Use this flow to diagnose synthesis failures in real-time.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Yield Low Yield Type->Yield Solid but little amount Purity Low Purity / Oil Type->Purity Sticky / Wrong Color Sol1 Check Hydrolysis: Reduce Temp & Check Addition Order Yield->Sol1 Sol2 Check Oxidation: Degas Solvents & Use Inert Atm (N2) Purity->Sol2 Disulfides present Sol3 Check pH: Ensure pH < 3.0 for precipitation Purity->Sol3 Product soluble

Caption: Decision tree for isolating the root cause of synthesis failure.

References

  • Preparation of 3-nitro-4-methoxybenzyl chloride. Patent CN104356000A. Google Patents.
  • Process for preparing substituted phenylacetic acid derivatives. (Analogous chemistry for benzyl thioethers). Google Patents.

Sources

resolving impurities in nitrobenzylthioacetic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-(4-Nitrobenzyl)thioacetic Acid Purification

Case ID: NBTA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the Technical Support Center

You have reached the specialized support module for S-(4-nitrobenzyl)thioacetic acid (also known as 4-nitrobenzylmercaptoacetic acid). This guide addresses the common impurity profiles encountered during the alkylation of thioglycolic acid with 4-nitrobenzyl bromide/chloride.

Unlike standard organic acids, this compound presents a unique "double-edged" solubility profile due to the lipophilic nitrobenzyl group and the hydrophilic carboxylic acid tail. The protocols below are designed to exploit this duality for self-validating purification.

Module 1: Diagnostic Triage (Identify Your Impurity)

Before initiating a cleanup, compare your observations with this diagnostic table to select the correct protocol.

Symptom Probable Impurity Origin Recommended Protocol
Pungent "Skunk" Odor Unreacted Thioglycolic AcidIncomplete reaction; excess reagent.Protocol A (Water Wash)
Lachrymatory Effect (Tearing) Unreacted 4-Nitrobenzyl BromideIncomplete reaction; excess electrophile.Protocol B (Acid-Base Extraction)
Oily/Sticky Texture 4-Nitrobenzyl AlcoholHydrolysis of the starting halide.Protocol B (Acid-Base Extraction)
Extra Aromatic Peaks (NMR) Regioisomers (o- vs p-)Impure starting material.Protocol C (Recrystallization)
Insoluble White Precipitate Dithiodiglycolic AcidOxidation of thioglycolic acid (Disulfide).Protocol C (Solvent Selection)
Diagnostic Logic Flow

ImpurityLogic Start Start: Analyze Crude Solid Solubility Is it fully soluble in 5% NaHCO3? Start->Solubility Yes Yes Solubility->Yes Clear Solution No No (Cloudy/Precipitate) Solubility->No Insoluble Matter Acids Contaminant: Acids (Dithiodiglycolic Acid or Product) Yes->Acids Neutrals Contaminant: Neutrals (Nitrobenzyl Alcohol/Bromide) No->Neutrals CheckNMR Check 1H NMR (Aromatic Region) Acids->CheckNMR ExtraPeaks Extra Aromatic Peaks? CheckNMR->ExtraPeaks Yes CleanPeaks Clean Aromatic Peaks? CheckNMR->CleanPeaks No Isomers Contaminant: Regioisomers (Ortho/Meta) ExtraPeaks->Isomers Disulfides Contaminant: Disulfides (Aliphatic peaks shifted) CleanPeaks->Disulfides

Figure 1: Decision tree for identifying impurities based on solubility and NMR analysis.

Module 2: The "Workhorse" Protocol (Acid-Base Extraction)

This is the most critical step. Because your product is a carboxylic acid (


), we can separate it from neutral organic impurities (unreacted benzyl bromide, benzyl alcohol) which are the most common contaminants in this synthesis [1].

The Principle: We convert the product into its water-soluble carboxylate salt. Neutral impurities remain in the organic layer and are discarded. We then re-acidify to precipitate the pure product.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude solid in 5% Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid but mild enough to avoid hydrolyzing the thioether linkage or reacting with any residual nitro groups.

    • Checkpoint: The solution should be yellow (due to the nitro group). If it is cloudy, that is your impurity (neutral organics).

  • The Wash (Removal of Neutrals):

    • Extract the aqueous layer twice with Ethyl Acetate or Diethyl Ether .

    • Discard the organic layer. (This contains the lachrymatory benzyl bromide and the hydrolysis alcohol).

  • The Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M Hydrochloric Acid (HCl) while stirring until pH reaches ~1-2.

    • Observation: The product should precipitate as a solid.

  • Filtration:

    • Filter the solid and wash with copious amounts of cold water .[1]

    • Why Water? This washes away the inorganic salts (NaCl) and, crucially, removes unreacted thioglycolic acid and dithiodiglycolic acid (the disulfide impurity), which are significantly more water-soluble than the nitrobenzyl derivative [2].

Module 3: The "Polishing" Protocol (Recrystallization)[2][3]

If the acid-base extraction does not yield sufficient purity (e.g., >98% by HPLC), or if you have regioisomers (ortho-nitro isomers), recrystallization is required.

Solvent System: The recommended solvent system is Ethanol/Water or Methanol/Water .

Protocol:

  • Dissolve: Place the dried solid in a flask and add the minimum amount of hot Ethanol (or Methanol) to dissolve it completely.

  • Filter (Hot): If there are insoluble particles (dust, polymers), filter the hot solution rapidly.

  • Precipitate: Slowly add hot water dropwise until the solution just becomes turbid (cloudy).

  • Clear: Add one drop of hot ethanol to clear the turbidity.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place in an ice bath.

    • Mechanism:[2][3] The hydrophobic nitrobenzyl group drives the crystallization as the solvent polarity increases (with cooling and water content), while the more polar impurities (disulfides) remain in the mother liquor [3].

Purification Workflow Diagram

PurificationFlow Crude Crude Mixture (Product + Impurities) Base Dissolve in 5% NaHCO3 Crude->Base Wash Wash with Ethyl Acetate Base->Wash AqLayer Aqueous Layer (Contains Product) Wash->AqLayer OrgLayer Organic Layer (Discard Neutrals) Wash->OrgLayer Acidify Acidify with HCl to pH 1 AqLayer->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Pure Pure Product (S-(4-nitrobenzyl)thioacetic acid) Recryst->Pure

Figure 2: Step-by-step purification workflow illustrating the separation of phases.

Module 4: FAQ & Troubleshooting

Q: My product has a persistent pink/red hue. Is it ruined? A: Not necessarily. Nitro compounds can undergo slight photo-degradation or form charge-transfer complexes that appear pink/red. This is often a surface impurity.

  • Fix: Perform the recrystallization (Module 3) and ensure you wash the crystals with cold solvent. Store the final product in amber vials to prevent light sensitivity.

Q: I see a peak at ~3.5 ppm in NMR that shifts with concentration. What is it? A: This is likely water or residual solvent trapped in the crystal lattice. However, if it is a sharp singlet near 3.6-3.8 ppm, check for Methyl Thioglycolate (if methanol was used in the presence of acid) or Thioglycolic Acid itself.

  • Fix: Dry the sample under high vacuum (>0.1 mbar) at 40°C overnight. If the peak persists and integrates to an organic impurity, repeat Module 2 (Acid-Base).

Q: The melting point is lower than reported (e.g., <150°C). A: Depression of melting point is the classic sign of the Disulfide Impurity (Dithiodiglycolic acid) . This impurity co-precipitates if the water wash in Module 2 was insufficient.

  • Fix: Recrystallize from Water alone (if possible, though solubility is low) or Water/Ethanol . The disulfide is highly soluble in water; the product is not. Boil the crude in a large volume of water, filter hot (if product dissolves), or simply wash the solid with boiling water if the product is insoluble enough (trituration).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of carboxylic acids via alkali extraction).
  • Gershon, H., et al. (1985). "Pyrimidines. 4. A study of the chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline." Journal of Heterocyclic Chemistry, 22(2), 489-492. (Describes analogous purification of nitro-aromatic acids). Link

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (General reference for recrystallization solvents of nitro-compounds and thioethers).

Sources

Technical Support Center: Overcoming Steric Hindrance in Nitrobenzyl Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for challenges related to steric hindrance in reactions involving nitrobenzyl acids. The following sections offer solutions to common experimental issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Introduction to Steric Hindrance in Nitrobenzyl Acid Chemistry

Nitrobenzyl-based compounds are extensively used as photolabile protecting groups (PPGs) in organic synthesis and chemical biology.[1] Their utility lies in the ability to mask a functional group, which can then be selectively released upon irradiation with light.[1] However, the inherent bulkiness of the nitrobenzyl moiety, particularly with ortho-substituents, often introduces significant steric hindrance. This steric congestion can impede reactions, primarily by blocking the approach of nucleophiles to the electrophilic reaction center.[2][3] The result is often low yields, slow reaction rates, or complete reaction failure.[4]

This guide will address these challenges in a practical, question-and-answer format, providing actionable protocols and explaining the chemical reasoning behind each strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My standard esterification of an ortho-nitrobenzyl acid with a secondary alcohol is failing. What's going wrong and how can I fix it?

Answer:

This is a classic case of severe steric hindrance. The ortho-nitro group, combined with the bulk of a secondary alcohol, creates a highly congested transition state for traditional acid-catalyzed esterification (e.g., Fischer esterification). The nucleophilic attack of the alcohol on the protonated carboxylic acid is sterically disfavored.[4][5]

Troubleshooting Strategies:

  • Carboxylic Acid Activation: Instead of relying on protonation to activate the carboxylic acid, which is often insufficient for hindered substrates, convert the acid into a more reactive intermediate.

    • Yamaguchi Esterification: This method is highly effective for synthesizing sterically hindered esters.[6][7] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP).[6][8][9] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the nitrobenzyl acid, forming a highly reactive acylpyridinium intermediate.[8]

    • Shiina Macrolactonization (Adapted for Intermolecular Reactions): While developed for macrolactonization, the activating agent, 2-methyl-6-nitrobenzoic anhydride (MNBA), can be used for intermolecular esterifications.[10][11] Similar to the Yamaguchi protocol, it proceeds through a highly reactive mixed anhydride intermediate.[10]

  • Alcohol Activation (Mitsunobu Reaction): Invert the roles of the nucleophile and electrophile using a Mitsunobu reaction.[12][13] This reaction activates the alcohol, making it susceptible to attack by the carboxylate.[12] For sterically demanding alcohols, using a more acidic carboxylic acid partner, such as 4-nitrobenzoic acid, has been shown to improve yields significantly.[14][15] While you are using a nitrobenzyl acid, the principle of activating the alcohol remains a powerful strategy.

Experimental Protocol: Yamaguchi Esterification for Hindered Substrates

This protocol outlines the esterification of a sterically hindered ortho-nitrobenzyl acid with a secondary alcohol.

Materials:

  • ortho-Nitrobenzyl acid

  • Secondary alcohol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

Procedure:

  • To a solution of the ortho-nitrobenzyl acid (1.0 equiv) in anhydrous toluene (0.5 M), add triethylamine (1.1 equiv).

  • Stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise and stir the mixture for 2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the secondary alcohol (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene.

  • Add the solution from step 4 to the mixed anhydride solution from step 3.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I'm attempting a reaction, but the nitro group itself seems to be interfering. Are there intramolecular interactions I should be aware of?

Answer:

Yes, the ortho-nitro group can participate in intramolecular reactions, which can lead to unexpected byproducts. Under acidic conditions, for instance, the hydroxyl group of a nitrobenzyl alcohol can be protonated, and the subsequent elimination of water can be assisted by the neighboring nitro group, leading to complex cyclization and rearrangement products.[16] While your substrate is a carboxylic acid, analogous intramolecular interactions, especially under harsh activating conditions, can occur.

Troubleshooting Strategies:

  • Milder Activating Agents: Avoid highly aggressive reagents like thionyl chloride if you suspect intramolecular side reactions.[17] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with DMAP (Steglich esterification) or other carbodiimides offer milder conditions.[18]

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate to disfavor higher activation energy side pathways.

  • Protecting Group Strategy: If the nitro group's electronic or participatory effects are problematic, consider if an alternative photolabile protecting group with less electronic influence or a different substitution pattern could be used for your application.

Question 3: My reaction is sluggish, even with an activating agent. How can I increase the reaction rate without resorting to high temperatures that might degrade my starting material?

Answer:

Slow reaction rates in the face of steric hindrance are common.[19] If high temperatures are not viable, several other parameters can be adjusted.

Troubleshooting Strategies:

  • Choice of Activating Reagent: Some activating agents are inherently more potent. For instance, the acylpyridinium intermediate generated in the Yamaguchi and Shiina esterifications is more reactive than the O-acylisourea intermediate of a DCC-mediated coupling.[8][20]

  • Solvent Effects: The choice of solvent can influence reaction rates. Aprotic solvents like THF, dichloromethane, or toluene are standard for these reactions.[8][10][14] A systematic screen of solvents can sometimes reveal an optimal medium that better solvates the transition state.

  • High Dilution vs. Concentration: For intermolecular reactions, running the reaction at a higher concentration can increase the rate by favoring bimolecular collisions. This is in contrast to intramolecular reactions (like macrolactonization), where high dilution is used to favor cyclization over polymerization.[10][20]

  • Catalyst Loading: In catalyzed reactions, such as those using DMAP, ensure you are using a sufficient catalytic or, in some cases, stoichiometric amount as required by the specific protocol (e.g., Yamaguchi).[6][7]

Visualization of Key Strategies

To better illustrate the decision-making process when encountering steric hindrance, the following workflow diagram is provided.

Steric_Hindrance_Troubleshooting start Reaction Failure/Low Yield with Nitrobenzyl Acid steric_hindrance Suspect Steric Hindrance? start->steric_hindrance activation Employ Carboxylic Acid Activation steric_hindrance->activation Yes side_reactions Observe Unexpected Byproducts? steric_hindrance->side_reactions No yamaguchi Yamaguchi Esterification (e.g., 2,4,6-Trichlorobenzoyl Chloride) activation->yamaguchi shiina Shiina Method (e.g., MNBA) activation->shiina mitsunobu Consider Alcohol Activation (Mitsunobu Reaction) activation->mitsunobu optimize Optimize Reaction Parameters yamaguchi->optimize shiina->optimize mitsunobu->optimize milder_cond Switch to Milder Conditions side_reactions->milder_cond Yes side_reactions->optimize No dcc Steglich Esterification (DCC/DMAP) milder_cond->dcc temp_control Lower Reaction Temperature milder_cond->temp_control dcc->optimize temp_control->optimize

Caption: Troubleshooting workflow for nitrobenzyl acid reactions.

Comparative Data on Esterification Methods

The choice of esterification method can dramatically impact the yield, especially with sterically demanding substrates. The following table summarizes a comparison of different methods for a challenging macrolactonization, which highlights the efficacy of certain activating agents in overcoming steric hindrance.

Esterification MethodReported Yield (%)Key Features
Steglich–Boden–Keck6 - 52%Uses DCC/DMAP; can lead to epimerization.[20]
Corey–Nicolaou6 - 52%Utilizes pyridyl disulfides.[20]
Yamaguchi up to 92% (in specific cases) Forms a highly reactive mixed anhydride.[20]
Shiina up to 92% (in specific cases) Employs MNBA; noted for operational simplicity.[10][20]
Mitsunobu6 - 52%Activates the alcohol; proceeds with inversion.[15][20]

Table adapted from a comparative study on macrolactonization, demonstrating the superior performance of Yamaguchi and Shiina methods for challenging cyclizations.[20]

Question 4: Are there any general principles for selecting protecting groups to minimize future steric issues?

Answer:

Absolutely. Proactive selection of protecting groups is a key aspect of synthetic strategy.[21][22][23]

Key Principles:

  • Positional Isomers: If the photolabile properties are retained, consider using a meta- or para-nitrobenzyl group instead of the ortho-isomer to reduce steric bulk around the benzylic position. However, be aware that the ortho-nitro group is often crucial for the canonical Norrish Type II photorelease mechanism.[1]

  • Minimalist Approach: Avoid adding other bulky substituents to the nitrobenzyl ring unless they are necessary for tuning the photochemical properties (e.g., adding methoxy groups to red-shift the absorption wavelength).[24]

  • Orthogonal Strategies: In complex molecules with multiple functional groups, use an orthogonal protecting group strategy.[22][23] This means employing protecting groups that can be removed under different, non-interfering conditions (e.g., an acid-labile group, a base-labile group, and a photolabile group). This provides maximum flexibility and avoids forcing a difficult reaction on a sterically hindered site.[22]

This technical guide provides a starting point for troubleshooting common issues in nitrobenzyl acid reactions. Successful synthesis in the face of steric hindrance often requires moving beyond standard protocols and employing more sophisticated activation strategies.

References
  • Photolabile protecting group - Wikipedia. (URL: [Link])

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 1. (URL: [Link])

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. (URL: [Link])

  • Li, X. (2023). Modern Macrolactonization Techniques. Accounts of Chemical Research, 56(20), 2835–2848. (URL: [Link])

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (URL: [Link])

  • Shiina macrolactonization. Wikipedia. (URL: [Link])

  • Yamaguchi Esterification. Organic Chemistry Portal. (URL: [Link])

  • Mitsunobu Reaction. Chemistry Steps. (URL: [Link])

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Communications. (URL: [Link])

  • Esterification of nitrobenzoic acids.
  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619. (URL: [Link])

  • Mitsunobu reaction. Wikipedia. (URL: [Link])

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. (URL: [Link])

  • Yamaguchi Esterification. Online Organic Chemistry Tutor. (URL: [Link])

  • 山口ラクトン化反応. Wikipedia. (URL: [Link])

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. PMC. (URL: [Link])

  • Shiina macrolactonization. Wikipedia. (URL: [Link])

  • Yamaguchi Esterification. J&K Scientific LLC. (URL: [Link])

  • Wang, B., & Zhang, Z. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1423–1426. (URL: [Link])

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (URL: [Link])

  • Li, G., et al. (2024). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. (URL: [Link])

  • Method for esterifying sterically hindered carboxylic acids.
  • Protecting Groups. Organic Chemistry Portal. (URL: [Link])

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. (URL: [Link])

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. (URL: [Link])

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC. (URL: [Link])

  • Macrolactonization Driven by Supramolecular Interactions. ChemRxiv. (URL: [Link])

  • Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • 08.09 Activation Substitution of Carboxylic Acids. YouTube. (URL: [Link])

  • Some of the currently used nitrobenzyl-derived protecting groups. ResearchGate. (URL: [Link])

  • Protecting Groups. Chemistry LibreTexts. (URL: [Link])

  • Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. SciSpace. (URL: [Link])

  • Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects. PMC. (URL: [Link])

  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. (URL: [Link])

  • Steric Hindrance. ChemTalk. (URL: [Link])

  • How to overcome Steric Hindrance?. ResearchGate. (URL: [Link])

  • Steric Hindrance | Organic Chemistry. YouTube. (URL: [Link])

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. (URL: [Link])

  • Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])

Sources

Technical Support Center: 4-Methoxy-3-nitrobenzylthioacetic Acid (MNBTA)

[1]

Topic: pH Adjustment & Dissolution Protocols Document ID: TS-MNBTA-001 Version: 2.4 (Current) Audience: Chemical Biology, Proteomics, and Peptide Synthesis Groups[1]

Core Directive & Chemical Profile

4-Methoxy-3-nitrobenzylthioacetic acid is a specialized reagent often used as a photocleavable linker or in proteomic workflows.[1] Its solubility and stability are governed by three competing structural features: the solubilizing carboxylic acid , the hydrophobic nitro-aromatic core , and the oxidation-sensitive thioether linkage .[1]

Successful dissolution requires navigating a "Solubility Window" where the pH is high enough to ionize the acid (forming a soluble carboxylate) but not so high as to trigger rapid hydrolysis or degradation of the photosensitive core.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Protocol
pKa (Estimated) ~3.8 – 4.2Insoluble in water at pH < 5.[1]0. Requires pH ≥ 7.0 for complete dissolution.[1]
Photosensitivity High (λ_max ~350 nm)CRITICAL: Handle under red light or in amber vessels.[1] Ambient UV/Blue light triggers cleavage.
Redox Sensitivity Moderate (Thioether)Susceptible to oxidation (Sulfoxide formation).[1] Use fresh, degassed buffers.
Visual Indicator pH DependentSolutions often turn Yellow at alkaline pH (Nitro group resonance).[1]

Master Dissolution Protocol (The "Happy Path")

Objective: Prepare a stable 10 mM stock solution in aqueous buffer.

Reagents Required
  • Solvent A (Co-solvent): Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Solvent B (Buffer): PBS (pH 7.[1]4) or HEPES (pH 7.5). Avoid unbuffered water.[1]

  • Base: 1.0 M NaOH (for fine adjustment).

Step-by-Step Workflow
  • Environment Prep: Dim standard lab lights. Use amber microcentrifuge tubes or wrap clear tubes in aluminum foil.

  • Primary Solvation (Organic Stock):

    • Weigh the target mass of MNBTA.

    • Dissolve completely in DMSO to a concentration of 100 mM (10x final target).

    • Why? The neutral acid form is highly soluble in DMSO. Attempting to dissolve the solid directly in water often results in floating clumps that are difficult to titrate.

  • Aqueous Dilution:

    • Slowly add the DMSO stock to the aqueous buffer (pH 7.4) while stirring/vortexing.[1]

    • Target Ratio: Keep DMSO < 10% (v/v) if compatible with downstream biology.[1]

  • pH Check & Adjustment:

    • Measure pH.[1] It will likely drop slightly due to the acid.

    • If cloudiness appears, add 1.0 M NaOH dropwise.[1]

    • Stop Point: Once the solution clears (approx pH 7.0–8.0). Do not exceed pH 9.0.

Logic & Workflow Visualization

The following diagram illustrates the decision logic for dissolution and troubleshooting.

MNBTA_DissolutionStartStart: Solid MNBTADMSO_Step1. Dissolve in DMSO(100 mM Stock)Start->DMSO_StepBuffer_Step2. Dilute into Buffer(PBS/HEPES pH 7.4)DMSO_Step->Buffer_StepCheck_Visual3. Visual InspectionBuffer_Step->Check_VisualClearSolution ClearCheck_Visual->ClearYesCloudyPrecipitate / CloudyCheck_Visual->CloudyNoFinalFinal Usage(Protect from Light)Clear->FinalCheck_pHCheck pHCloudy->Check_pHAdjust_BaseAdd 1M NaOH(Dropwise)Check_pH->Adjust_BasepH < 7.0Adjust_VolIncrease DMSO %(Hydrophobicity Issue)Check_pH->Adjust_VolpH > 7.0Adjust_Base->Check_VisualAdjust_Vol->Check_Visual

Figure 1: Decision tree for the solubilization of MNBTA, prioritizing organic pre-solvation to prevent aggregation.

Troubleshooting Guide (The "Sad Path")

Issue 1: "My solution turned bright yellow upon adding NaOH."
  • Diagnosis: Normal Aci-Nitro Resonance.

  • Mechanism: The ortho-nitrobenzyl group contains an acidic benzylic proton.[1] At basic pH, this proton can be removed, or the nitro group itself can interact with the aromatic ring to form an aci-nitro resonance structure, which is highly conjugated and yellow.

  • Action: This is generally reversible and expected.[1] However, it indicates your pH is likely > 8.[1]0. If your application is pH-sensitive, back-titrate carefully with dilute HCl to pH 7.[1]4. The color may fade.[1]

  • Warning: Do not leave at high pH (>10) for extended periods, as this accelerates irreversible degradation.[1]

Issue 2: "Precipitate forms immediately upon adding buffer to the DMSO stock."
  • Diagnosis: "Crashing Out" (Solubility Shock).

  • Mechanism: The local concentration of the hydrophobic acid exceeded its solubility limit before it could ionize.

  • Action:

    • Ensure your buffer pH is adequate (start with pH 8.0 buffer to neutralize the acid immediately).[1]

    • Vortex immediately upon addition.

    • If the problem persists, increase the DMSO concentration to 20% or warm the solution gently to 37°C (in the dark).

Issue 3: "The compound is not photocleaving efficiently."
  • Diagnosis: Inner Filter Effect or Buffer Quenching.

  • Mechanism: High concentrations of the yellow aci-nitro form (see Issue 1) can absorb the UV light intended for cleavage.[1] Alternatively, the buffer components (e.g., DTT) might be interfering.

  • Action:

    • Check the pH; cleavage efficiency is often pH-dependent.[1]

    • Ensure the optical density (OD) at 365nm is not > 2.[1]0. If the solution is too concentrated, the light cannot penetrate. Dilute the sample.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of MNBTA? A: No. Nitrobenzyl compounds are thermally sensitive and, more importantly, autoclaves are not light-tight.[1] Sterilize by filtration using a 0.22 µm PVDF or PES membrane (nylon may bind the hydrophobic ring).

Q: How should I store the stock solution? A: Store as a 100 mM stock in pure DMSO at -20°C in amber vials. Avoid storing in aqueous buffers for more than 24 hours, as slow hydrolysis of the thioether or ester linkages can occur.

Q: Why is the pKa not listed as a single exact number in literature? A: The "apparent pKa" shifts based on solvent composition (e.g., DMSO/Water mix). In 100% water, the pKa is likely near 3.8, but in 50% DMSO, it may shift to ~5.0 due to the dielectric constant change. Always adjust pH after dilution.[1]

Q: Is the thioether group stable to oxidation? A: It is relatively stable but can oxidize to the sulfoxide (S=O) over time, especially in the presence of reactive oxygen species. If your experiment requires strict stoichiometry, use degassed buffers or add a mild reducing agent (like TCEP) if compatible with the nitro group (avoid strong reduction of the nitro group).

References

  • Photolabile Protecting Groups: Klan, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.[1] Link[1]

  • Dissolution of Carboxylic Acids: Mooney, K.G., et al. (1981).[1] Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Journal of Pharmaceutical Sciences.[1][2] Link

  • Nitrobenzyl Chemistry: Reichmanis, E., et al. (1985).[1] o-Nitrobenzyl Photochemistry: Solution vs. Solid-State Behavior. Journal of Polymer Science.[1] Link[1]

  • Thioether Stability: Draber, W. (1967).[1] 4-Methoxy-3-nitrobenzyl derivatives.[1][3][4][5][6][7] Chemische Berichte.[1] (General reactivity context). Link

(Note: While specific pKa data for MNBTA is rarely isolated in literature, the protocols above are derived from standard physical organic chemistry principles for nitro-substituted phenylacetic acid derivatives.)

minimizing side reactions during nitro reduction of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Ticket Volume: High | Topic: Side Reaction Mitigation

👨‍🔬 Welcome to the Nitro Reduction Support Hub

User: Senior Chemist / Process Development Scientist Subject: Minimizing Side Reactions (Dehalogenation, Azo-coupling, Over-reduction)

You have reached the Tier-3 Technical Support interface. Below you will find advanced troubleshooting workflows designed to bypass the common failure modes of nitro group reduction (


).
🛠️ Quick Diagnostic: Select Your Substrate Profile

Before proceeding, visualize your substrate's risk profile using our decision matrix.

NitroDecisionTree Start START: Substrate Analysis Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Alkene Contains Alkene/Alkyne? Halogen->Alkene No MethodA Protocol A: Pt/C (Sulfided) or Pt-V (Prevents Dehalogenation) Halogen->MethodA Yes Sensitive Acid/Base Sensitive? Alkene->Sensitive No MethodB Protocol B: Fe/NH4Cl or SnCl2 (Chemo-selective) Alkene->MethodB Yes MethodC Protocol C: Transfer Hydrogenation (HCOONH4 + Pd/C) Sensitive->MethodC Yes (Avoids H2 gas/pressure) MethodD Standard H2 + Pd/C (High Efficiency) Sensitive->MethodD No (Robust Substrate)

Figure 1: Strategic selection of reduction methodology based on functional group compatibility.

📂 Knowledge Base: Troubleshooting & FAQs

Ticket #101: The "Disappearing Halogen" Incident

User Report: "I used


 to reduce a nitro-aryl chloride. The nitro group reduced, but the chlorine fell off (hydrodehalogenation)."

Root Cause Analysis: Palladium is an excellent catalyst for oxidative addition into


 bonds. In the presence of hydrogen, the resulting aryl-palladium species undergoes hydrogenolysis, replacing the halogen with hydrogen.

Solution: Poison or Switch Metals

  • The "Platinum-Vanadium" Fix (Blaser Modification): Switch from Palladium to Platinum. Platinum is less active toward

    
     insertion. To further suppress hydroxylamine accumulation (which can slow the reaction), use a Vanadium-doped catalyst (
    
    
    
    ). The vanadium acts as a promoter to rapidly reduce the hydroxylamine intermediate without attacking the halogen [1].
  • Catalyst Poisoning: Use Sulfided Platinum on Carbon (

    
    ) . The sulfur occupies the highly active sites responsible for dehalogenation while leaving the sites required for nitro reduction accessible.
    

Protocol Adjustment:

  • Catalyst: 5%

    
     (sulfided) or 1% 
    
    
    
    + 0.1%
    
    
    on Carbon.
  • Solvent: THF or MeOH.

  • Pressure: 5–10 bar

    
    .
    
  • Outcome: >99% retention of Cl/Br/I.

Ticket #204: The "Stalled" Reaction (Azo Impurities)

User Report: "My reaction turned orange/red and stopped. LCMS shows a mass corresponding to the Azo dimer (


)."

Root Cause Analysis (The Haber Mechanism): Nitro reduction is not a direct jump to amine; it proceeds through Nitroso (


) and Hydroxylamine  (

) intermediates.
  • The Trap: If

    
     accumulates, it condenses with 
    
    
    
    to form an Azoxy species, which reduces to the Azo impurity.[1] This pathway is favored under basic conditions or low hydrogen availability.

HaberMechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e-, 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, 2H+ Azoxy Azoxy (R-N=N(O)R) Nitroso->Azoxy Condensation (Side Rxn) Amine Amine (R-NH2) Hydroxyl->Amine +2e-, 2H+ Hydroxyl->Azoxy Condensation Azo Azo (R-N=NR) Azoxy->Azo Reduction

Figure 2: The Haber Mechanism. The "Red Zone" indicates the condensation pathway leading to colored impurities.

Solution: Acidic Suppression & Vanadium

  • pH Control: Add a weak acid (Acetic Acid) or perform the reaction in mineral acid (

    
    ). Protonating the hydroxylamine (
    
    
    
    ) prevents the lone pair from attacking the nitroso group, shutting down the condensation pathway [2].
  • Vanadium Promotion: As mentioned in Ticket #101, Vanadium specifically catalyzes the disproportionation/reduction of the hydroxylamine intermediate, clearing the bottleneck before condensation can occur [3].

Ticket #303: Collateral Damage (Alkene Reduction)

User Report: "My molecule has a terminal alkene.


 reduced the double bond along with the nitro group."

Root Cause Analysis: Catalytic hydrogenation is rarely chemoselective between nitro groups and olefins; both are easily reduced on metal surfaces.

Solution: Dissolving Metal or Transfer Hydrogenation

  • The "Iron" Standard (Bechamp/Modified): Iron (

    
    ) in acidic media transfers electrons directly to the nitro group. This mechanism (single electron transfer) does not touch non-conjugated alkenes or alkynes.
    
  • Stannous Chloride (

    
    ): 
    Extremely mild and selective, though workup can be difficult due to tin emulsions.
    

🧪 Validated Experimental Protocols

Protocol A: Selective Hydrogenation (Halogen Retention)

Best for: Aryl chlorides/bromides where hydrogenation is preferred over stoichiometric metals.

  • Preparation: In a hydrogenation vessel, dissolve substrate (10 mmol) in THF (50 mL).

  • Catalyst: Add 5% Pt(S)/C (sulfided platinum) at 1–3 mol% loading.

    • Note: If using standard Pt/C, add NH₄VO₃ (0.5 mol%) as a promoter to prevent hydroxylamine buildup [3].

  • Reaction: Purge with

    
    , then charge with 
    
    
    
    (5 bar). Stir vigorously at 60°C .
  • Workup: Filter catalyst over Celite. Evaporate solvent.

    • Self-Validation: Check LCMS. If

      
       peak appears, lower temperature to 25°C and ensure catalyst is "sulfided" grade.
      
Protocol B: Fe/NH₄Cl Reduction (Alkene Safe)

Best for: Substrates with alkenes, aldehydes, or nitriles.

  • Mixture: Dissolve substrate (10 mmol) in EtOH/Water (3:1) (40 mL).

  • Reagents: Add Iron powder (5 equiv, 325 mesh) and Ammonium Chloride (

    
    , 5 equiv).
    
    • Why NH₄Cl? It provides a mild buffering effect (pH ~5-6), sufficient for reduction but prevents hydrolysis of sensitive groups (unlike strong HCl) [4].

  • Heat: Reflux (80°C) for 2–4 hours.

  • Workup (The Critical Step):

    • The reaction produces iron oxide sludge. Filter the hot mixture through a extensive pad of Celite.

    • Wash the cake with hot EtOAc.

    • Tip: If the filtrate is green/brown, wash the organic layer with dilute EDTA solution or Rochelle's salt to sequester leached iron.

Protocol C: Transfer Hydrogenation (No Gas Cylinders)

Best for: Small scale, rapid screening.

  • Mixture: Dissolve substrate in Methanol .

  • Donor: Add Ammonium Formate (5–10 equiv).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate).

  • Reaction: Stir at RT or mild heat (40°C).

    
     and 
    
    
    
    are released as byproducts.
    • Mechanism:[2][3][4][5][6][7][8][9] Formate decomposes on Pd to release

      
      in situ. This often favors nitro reduction over dehalogenation due to kinetic factors, though less reliable than Protocol A for halogens.
      

📊 Data Summary: Method Comparison

Feature

+ Pd/C

+ Pt(S)/C
Fe / NH₄ClSnCl₂
Reaction Speed 🚀 Fast⚡ Moderate🐢 Slow⚡ Moderate
Halogen Compatible ❌ NoYes Yes Yes
Alkene Compatible ❌ No⚠️ PartialYes Yes
Azo Suppression ⚠️ Risk (if basic)✅ Excellent✅ Excellent✅ Excellent
Scalability ✅ High✅ High⚠️ Low (Waste)❌ Low (Toxic)

📚 References

  • Blaser, H. U., et al. (1999). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

  • Haber, F. (1898). "Über die stufenweise Reduktion des Nitrobenzols." Z. Elektrochem. (Foundational mechanism regarding pH influence on coupling).

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997). "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters." Catalysis Letters.

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis.

Sources

Technical Support Center: Compound Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Technical Services Subject: Advanced Preservation Strategies for Research Compounds Status: Operational

Welcome to the Stability Support Hub

As Senior Application Scientists, we often receive tickets stating, "My compound stopped working," or "The IC50 shifted 10-fold overnight." In 90% of these cases, the molecule didn't degrade due to poor synthesis; it degraded due to entropy —specifically, the mishandling of thermodynamic stressors during storage.

This guide moves beyond basic "store at -20°C" instructions. We are dissecting the causality of degradation—oxidation, hydrolysis, hygroscopicity, and surface adsorption—to provide you with self-validating protocols that ensure your data remains reproducible.

Module 1: The DMSO Paradox & Moisture Management

User Query: "My compound is dissolved in DMSO and stored at -20°C. When I took it out, it was liquid, but the label says DMSO freezes at 19°C. Is my freezer broken, or is the compound compromised?"

The Technical Diagnosis: Your freezer is likely fine, but your solvent is compromised. Pure Dimethyl Sulfoxide (DMSO) has a freezing point of 18.5°C . If your stock solution remains liquid at refrigerator temperatures (4°C) or appears "slushy" at -20°C, it has absorbed significant atmospheric moisture.

The Mechanism (Hygroscopicity): DMSO is aggressively hygroscopic.[1][2] It can absorb up to 30% of its weight in water from the atmosphere within 24 hours if left uncapped [1].

  • The consequence: Water acts as a cryoprotectant, depressing the freezing point.[3] More critically, many hydrophobic small molecules are soluble in DMSO but insoluble in water. As water concentration increases, the compound reaches its solubility limit and precipitates (often invisibly) out of solution.

Troubleshooting Protocol:

  • Visual Check: If a "frozen" DMSO stock looks glassy or liquid at <10°C, it contains >10% water.

  • The "Crash" Test: Centrifuge the stock at 13,000 x g for 10 minutes. A pellet indicates precipitation driven by water ingress.

Data: DMSO Freezing Point Depression

Water Content (% v/v) Approx. Freezing Point (°C) Risk Level
0% (Anhydrous) +18.5°C Safe
10% +5.0°C Moderate (Precipitation risk)

| 30% | -15.0°C | Critical (Hydrolysis risk) |

Module 2: Freeze-Thaw & "Freeze Concentration"

User Query: "I aliquoted my protein/peptide stock, but after three freeze-thaw cycles, the activity is gone. I thought freezing stopped degradation?"

The Technical Diagnosis: Freezing is not a static state; it is a chaotic phase transition. You are likely a victim of the Freeze-Concentration Effect (Cryoconcentration).

The Mechanism: As water crystallizes into pure ice, it excludes solutes (your compound and buffer salts). This forces the compound into an increasingly concentrated, unfrozen liquid channel (the eutectic phase) before total solidification [2].

  • pH Shift: Buffer salts may precipitate at different rates, causing massive pH swings (e.g., Sodium Phosphate buffers can swing from pH 7.0 to pH 3.5 during freezing) [3].

  • Aggregation: High local concentration forces molecules into proximity, triggering irreversible aggregation or dimerization.

The Solution: Rapid Cooling & Single-Use Aliquots Do not allow "slow freezing" in a Styrofoam box (unless freezing cells). For chemical compounds and proteins, you want to pass the critical nucleation zone quickly to minimize cryoconcentration.

Visualization: The Degradation Decision Tree Use this logic flow to diagnose the root cause of your compound's failure.

StabilityDiagnosis Start Compound Failure Detected Obs1 Visual: Precipitation? Start->Obs1 Obs2 Visual: Color Change? Start->Obs2 Obs3 Data: Loss of Potency? Start->Obs3 Cause1 Solubility Crash Obs1->Cause1 Yes Cause2 Oxidation / Photolysis Obs2->Cause2 Yes (Yellowing/Browning) Cause3 Adsorption / Hydrolysis Obs3->Cause3 No visual change Action1 Check DMSO Hydration Check Storage Temp Cause1->Action1 Action2 Check Light Exposure Check Headspace Air Cause2->Action2 Action3 Check Container Material (Glass vs Plastic) Cause3->Action3

Caption: Diagnostic logic for identifying the physicochemical root cause of compound degradation.

Module 3: Surface Adsorption (The "Vanishing" Compound)

User Query: "I performed a serial dilution of a hydrophobic drug (LogP 4.5) in polypropylene tubes. My LC-MS shows the lower concentrations are completely empty. Where did it go?"

The Technical Diagnosis: Your compound has adsorbed to the plastic walls of your tube.

The Mechanism: Polypropylene (PP) and Polystyrene (PS) are hydrophobic polymers. Lipophilic compounds (High LogP) will partition out of the aqueous buffer and stick to the hydrophobic plastic surface. Conversely, highly basic compounds (amines) can bind to the silanol groups on untreated glass surfaces [4].

Container Compatibility Matrix

Compound PropertyRecommended ContainerAvoidReason
High LogP (Lipophilic) Glass (Silanized) or Teflon (PTFE)Polystyrene / PolypropyleneHydrophobic interaction drives drug into plastic matrix.
Basic (Amines) Polypropylene (PP)Untreated GlassCationic binding to anionic silanol groups on glass.
Photosensitive Amber Glass / Foil-wrappedClear Plastic/GlassUV/Visible light triggers radical formation.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: The Argon Overlay (Preventing Oxidation)

Required for: Compounds containing thiols, phenols, or conjugated double bonds.

  • Preparation: Connect a tank of high-purity Argon (heavier than air) to a low-pressure regulator and a glass Pasteur pipette.

  • Flow Check: Adjust flow so you can barely feel it against your cheek. (Too strong will evaporate your solvent).

  • Displacement: Insert the pipette tip into the vial, above the liquid level. Do not bubble through the liquid.

  • Purge: Hold for 10-15 seconds. The argon will sink, displacing the oxygen-rich air.

  • Seal: Immediately cap the vial tight and wrap with Parafilm.

SOP-02: The "Single-Shot" Aliquot Strategy

Required for: All biologicals and high-value small molecules.

  • Dissolve: Reconstitute the master stock at a high concentration (e.g., 10 mM or 10 mg/mL).

  • Calculate: Determine the volume needed for one typical experiment (e.g., 5 µL).

  • Dispense: Aliquot this exact volume into PCR tubes or low-binding microtubes.

  • Flash Freeze: Snap-freeze in liquid nitrogen (preferred) or dry ice/ethanol bath to bypass the "eutectic zone" quickly.

  • Store: Place tubes in a light-tight box at -80°C.

  • Use: Thaw one tube per experiment. Discard the remainder. Never refreeze.

Module 5: Workflow Visualization

The "Gold Standard" Reconstitution Workflow Follow this path to minimize moisture uptake and maximize stability.

StorageWorkflow Receive Receive Compound (Solid) Equilibrate Equilibrate to RT (Inside Desiccator) Receive->Equilibrate Prevent Condensation Solvent Add Anhydrous Solvent (DMSO/Water) Equilibrate->Solvent Dissolve Aliquot Aliquot for Single Use (Minimize Headspace) Solvent->Aliquot Split Gas Argon Overlay (Displace O2) Aliquot->Gas Protect Freeze Flash Freeze (-80°C) Gas->Freeze Store

Caption: Step-by-step workflow for reconstituting and storing sensitive compounds to prevent hydrolysis and oxidation.

References
  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.[2][3]Link

  • Bitesize Bio. (2025). Freeze-Thaw Cycles and Why We Shouldn't Do It.[4]Link

  • National Institutes of Health (NIH). (2003). Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions.[5]Link

  • Shimadzu Corporation. (2025). The Horror of Sample Adsorption to Containers.Link

  • Pharmaguideline. (2024). Photolytic Degradation and Its Prevention.[6]Link

Sources

Validation & Comparative

1H NMR Analysis of 4-Methoxy-3-nitrobenzylthioacetic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid is a functionalized aromatic linker often employed in the synthesis of peptidomimetics, PROTACs, and heterobifunctional ligands. Its structural duality—containing an electron-deficient aromatic core and a polar carboxylic acid tail—presents specific analytical challenges.

This guide provides a technical comparison of NMR acquisition strategies, specifically evaluating Solvent Selection (DMSO-d6 vs. CDCl3) and Reaction Monitoring (Precursor vs. Product) . Unlike generic spectral lists, this analysis focuses on the causality behind signal shifts to ensure precise structural validation.

Part 1: Structural & Spectral Assignment

To interpret the spectrum accurately, we must first map the magnetic environments of the molecule. The compound consists of a 1,2,4-trisubstituted benzene ring linked to a thioacetic acid moiety.

The Magnetic Environments

The molecule possesses five distinct proton environments (excluding the exchangeable carboxylic proton).

LabelProton TypeMultiplicityApprox. Shift (

, ppm)
Structural Logic
H-A Ar-H (C2)Doublet (

Hz)
7.80 – 7.95Deshielded: Ortho to nitro group; meta to methoxy.
H-B Ar-H (C6)dd (

Hz)
7.50 – 7.65Intermediate: Para to nitro; ortho to benzyl chain.
H-C Ar-H (C5)Doublet (

Hz)
7.10 – 7.25Shielded: Ortho to electron-donating methoxy group.
H-D -OCH

Singlet3.90 – 3.95Characteristic: Methoxy attached to aromatic ring.
H-E Ar-CH

-S
Singlet3.80 – 4.00Benzylic: Deshielded by ring current and sulfur atom.
H-F -S-CH

-COOH
Singlet3.20 – 3.35Alpha-Carbon: Shielded relative to benzylic; adjacent to carbonyl.
H-G -COOH Broad Singlet10.0 – 13.0Exchangeable: Highly dependent on solvent and concentration.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely about solubility; it fundamentally alters the resolution and chemical shift of the acidic protons.

Comparison: CDCl (Standard) vs. DMSO-d (Recommended)
FeatureAlternative A: CDCl

Alternative B: DMSO-d

Technical Verdict
Solubility Moderate to PoorExcellentDMSO-d

is required for high-concentration samples (e.g.,

C acquisition).
-COOH Signal Broad, often invisible due to exchange.Sharp, distinct singlet downfield (12-13 ppm).DMSO-d

forms H-bonds, stabilizing the acid proton and slowing exchange.
Water Peak ~1.56 ppm (overlaps with aliphatic impurities).~3.33 ppm (can overlap with H-F thioacetic protons).Critical: In wet DMSO, the water peak can obscure the S-CH

-COOH signal. Dry solvent is essential.
Resolution Good for aromatic coupling.Excellent, but viscosity causes slight line broadening.DMSO-d

is superior for full structural characterization.

Scientific Insight: In CDCl


, carboxylic acids form dimers, leading to concentration-dependent shifts. In DMSO-d

, the solvent acts as a hydrogen bond acceptor, breaking dimers and locking the -COOH proton in a predictable downfield environment.

Part 3: Comparative Analysis – Reaction Monitoring

Validating the synthesis requires distinguishing the product from its precursor, 4-Methoxy-3-nitrobenzyl bromide .

Spectral Differentiation Workflow

The transformation involves a nucleophilic substitution (


) where the bromine is replaced by the thioglycolic acid moiety.
  • The Benzylic Shift (Diagnostic):

    • Precursor (Bromide): The Ar-CH

      
      -Br protons appear downfield (~4.50 ppm) due to the electronegativity of bromine.
      
    • Product (Thioether): The Ar-CH

      
      -S protons shift upfield to ~3.80–4.00 ppm.
      
    • Result: Disappearance of the 4.50 ppm peak confirms consumption of starting material.

  • The Thioacetic Appearance:

    • Precursor: No signal in the 3.20–3.40 ppm region.

    • Product: Appearance of a new singlet (S-CH

      
      -COOH) at ~3.25 ppm.
      
Visualization: Synthesis & NMR Logic

The following diagram illustrates the reaction pathway and the correlation between chemical structure and NMR signals.

G SM Starting Material (4-Methoxy-3-nitrobenzyl bromide) Product Product (4-Methoxy-3-nitrobenzylthioacetic acid) SM->Product SN2 Reaction (Base, MeOH) Signal_Br NMR Signal A CH2-Br: ~4.5 ppm SM->Signal_Br Diagnostic Peak Reagent Reagent (Thioglycolic Acid) Reagent->Product Signal_S NMR Signal B CH2-S: ~3.9 ppm Product->Signal_S Upfield Shift Signal_Acid NMR Signal C S-CH2-COOH: ~3.3 ppm Product->Signal_Acid New Signal

Caption: Figure 1. Correlation of synthetic transformation to diagnostic NMR signal changes.

Part 4: Experimental Protocols

Protocol A: Synthesis (Micro-scale)

This protocol yields the analytical standard for NMR comparison.

  • Dissolution: Dissolve 1.0 eq of 4-methoxy-3-nitrobenzyl bromide in Methanol (5 mL/mmol).

  • Addition: Add 1.1 eq of Thioglycolic acid.

  • Basification: Slowly add 2.5 eq of Triethylamine (or KOH solution) to deprotonate the thiol and scavenge HBr.

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1] Wash with Brine. Dry over MgSO

    
    .
    
Protocol B: NMR Sample Preparation (Self-Validating)

Use this method to ensure the water peak does not obscure the thio-methylene protons.

  • Solvent Choice: Select DMSO-d

    
     (99.9% D) .
    
  • Drying (Optional but Recommended): Add activated 3Å molecular sieves to the solvent ampoule 24h prior to use if the solvent is old.

  • Concentration: Dissolve 5–10 mg of the dried product in 0.6 mL DMSO-d

    
    .
    
    • Check: Solution must be clear yellow. Turbidity indicates residual salts from workup.

  • Acquisition:

    • Scans: 16 (Proton), 1024 (Carbon).

    • Relaxation Delay (D1): Set to 2.0s to ensure full integration of the carboxylic proton.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). "Spectral Database for Organic Compounds (SDBS)." SDBS Web.

  • Reich, H. J. (2024). "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.

  • PubChem. (2024).[3] "4-Methoxy-3-nitrobenzoic acid (Related Substructure Data)." National Library of Medicine.[4]

Sources

mass spectrometry fragmentation of nitrobenzylthioacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation of Nitrobenzylthioacetic Acids: A Comparative & Mechanistic Guide

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of nitrobenzylthioacetic acids , specifically focusing on 2-(2-nitrobenzylthio)acetic acid and its positional isomers. These compounds are critical intermediates in organic synthesis (often as photocleavable protecting groups) and drug metabolism studies.

The core analytical challenge lies in distinguishing the ortho- isomer (active photocage) from its meta- and para- counterparts. This guide establishes a self-validating identification protocol based on the "Ortho Effect," a specific rearrangement mechanism absent in meta/para isomers, and compares Electron Ionization (EI) with Electrospray Ionization (ESI) data profiles.

Part 1: Chemical Foundation & Ionization Physics

The fragmentation behavior of nitrobenzylthioacetic acids is dictated by three structural moieties: the nitro-aromatic ring , the thioether bridge , and the carboxylic acid tail .

FeatureChemical Impact on MS
Nitro Group (-NO₂) Strong electron-withdrawing group. Directs fragmentation via radical losses (

,

). In ortho position, initiates intramolecular oxygen transfer.
Thioether (-S-) Soft nucleophile. Stabilizes carbocations (sulfonium ions). Provides distinctive isotopic signature (

isotope peak at M+2 with ~4.4% relative abundance).
Carboxylic Acid (-COOH) Facilitates decarboxylation (

loss, M-44) and dehydration (

loss, M-18).
Isotopic Validation (Self-Check)

Before interpreting fragmentation, validate the molecular ion (


) using the sulfur isotope pattern.
  • Target Ion:

    
     227 (Monoisotopic, 
    
    
    
    )
  • Validation Peak:

    
     229 (M+2)
    
  • Criteria: The intensity of

    
     229 must be approximately 4.5 - 5.0%  of the parent peak (
    
    
    
    227). Deviations suggest co-eluting impurities or lack of sulfur.

Part 2: Mechanistic Deep Dive

The distinguishing feature of the ortho-nitro isomer is the Ortho Effect , where the nitro group's oxygen atom spatially interacts with the benzylic hydrogens or the sulfur atom, facilitating rearrangements that are geometrically impossible for meta or para isomers.

Mechanism 1: The Ortho-Nitro Rearrangement (Diagnostic)

Unlike standard cleavage, this pathway involves an intramolecular redox reaction. The nitro oxygen abstracts a hydrogen from the benzylic position, or transfers oxygen to the sulfur, leading to the expulsion of hydroxyl radicals (


, M-17)  or water (

, M-18)
.
  • Diagnostic Ion:

    
     at 
    
    
    
    210
    (High abundance in ortho; trace/absent in para).
  • Secondary Diagnostic:

    
     at 
    
    
    
    209
    .
Mechanism 2: Benzylic C-S Cleavage (Universal)

All isomers undergo cleavage at the Carbon-Sulfur bond.

  • Pathway: Homolytic cleavage yields the stable nitrobenzyl cation (or tropylium derivative).

  • Fragment Ion:

    
     136  (
    
    
    
    ).
  • Base Peak: In EI, this is often the base peak (100% abundance) due to resonance stabilization.

Mechanism 3: McLafferty-Like Rearrangement

The carboxylic acid chain can undergo rearrangement, expelling thioglycolic acid or carbon dioxide .

  • Fragment Ion:

    
     45  (
    
    
    
    ) or loss of 44 Da (
    
    
    ).

Part 3: Visualization of Fragmentation Pathways

The following diagram maps the competing fragmentation pathways for 2-(2-nitrobenzylthio)acetic acid under Electron Ionization (70 eV).

FragmentationPathway M Molecular Ion (M+•) [m/z 227] Ortho_Inter Ortho-Rearrangement (H-abstraction by NO2) M->Ortho_Inter Ortho Isomer Only Benzyl_Cleavage C-S Bond Cleavage M->Benzyl_Cleavage Universal Decarbox Decarboxylation (-CO2) M->Decarbox Universal M_OH [M - OH]+ [m/z 210] (Diagnostic for Ortho) Ortho_Inter->M_OH - •OH (17 Da) M_H2O [M - H2O]+• [m/z 209] Ortho_Inter->M_H2O - H2O (18 Da) NitroBenzyl Nitrobenzyl Cation [m/z 136] (Base Peak) Benzyl_Cleavage->NitroBenzyl Heterolytic Cleavage Tropylium Nitrotropylium Ion [m/z 136 -> 90] NitroBenzyl->Tropylium - NO2 (46 Da) M_CO2 [M - CO2]+• [m/z 183] Decarbox->M_CO2 - 44 Da

Caption: Fragmentation tree highlighting the divergence between universal pathways (green/grey) and the ortho-specific rearrangement (red/yellow).

Part 4: Comparative Analysis

Comparison 1: Isomer Differentiation (Ortho vs. Para)

The primary analytical problem is distinguishing the ortho isomer (often the desired product for photocaging applications) from the para isomer (impurity).

ParameterOrtho-Isomer (2-nitro)Para-Isomer (4-nitro)Mechanistic Reason
[M - 17] (

210)
Present / Significant Absent / TraceOrtho Effect: Proximity of

to benzylic H allows OH abstraction.
[M - 33] (

194)
VariablePresent Loss of HS radical (Standard cleavage without rearrangement).

136 Intensity
High (Base Peak)High (Base Peak)Formation of stable nitrobenzyl cation is favored for both.
[M - NO₂] (

181)
LowModerate/High Direct cleavage of nitro group is more competitive in para where ortho-rearrangement is impossible.
Comparison 2: Ionization Mode Performance (EI vs. ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft
Dominant Species Fragment Ions (

136, 183, 210)
Molecular Ion (


226 or


228)
Utility Structural Elucidation: Required to prove the ortho substitution pattern via fragment analysis.Quantification: Superior sensitivity for trace analysis; no fragmentation means no isomer distinction without MS/MS.
Recommendation Use for Identification and Purity Profiling.Use for PK/Metabolism quantification.

Part 5: Experimental Protocol (Self-Validating)

Objective: Confirm identity of 2-(2-nitrobenzylthio)acetic acid and rule out para-isomer contamination.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate. Derivatization (TMS) is optional but recommended if peak tailing occurs due to the free acid.

    • Note: If underivatized, ensure injector temp is <250°C to prevent thermal decarboxylation.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Gradient: 100°C (1 min) → 20°C/min → 280°C.

  • MS Parameters:

    • Source: EI, 70 eV.

    • Scan Range:

      
       40-300.
      
  • Data Analysis (The "Go/No-Go" Decision Tree):

DecisionTree Start Analyze Mass Spectrum (Precursor m/z 227) Check_136 Is m/z 136 the Base Peak? Start->Check_136 Check_210 Is m/z 210 (M-17) present (>5% relative abundance)? Check_136->Check_210 Yes Result_Fail FAIL: Check Structure/Purity Check_136->Result_Fail No (Not a nitrobenzyl thioether) Result_Ortho CONFIRMED: Ortho-Isomer (2-nitrobenzylthio)acetic acid Check_210->Result_Ortho Yes (Ortho Effect Active) Result_Para PROBABLE: Para/Meta-Isomer (4-nitrobenzylthio)acetic acid Check_210->Result_Para No (Ortho Effect Absent)

Caption: Logical flow for isomer assignment using EI-MS data.

References

  • Ortho Effects in Mass Spectrometry

    • Source: NIST Mass Spectrometry Data Center.[1][2] "Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects."

    • URL:[Link]

  • Fragmentation of Nitro-Aromatics

    • Title: "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds...
    • Source: PubMed (NIH).
    • URL:[Link]

  • General Fragmentation of Sulfides

    • Title: "Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry."
    • Source: Wiley Online Library / PubMed.
    • URL:[Link]

  • Photocleavable Linkers (Contextual Application)

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 4-Methoxy-3-nitrobenzylthioacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 4-Methoxy-3-nitrobenzylthioacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's vibrational modes, a comparison with related chemical structures, and a detailed protocol for experimental verification.

Introduction: The Molecular Blueprint

4-Methoxy-3-nitrobenzylthioacetic acid is a multifaceted organic molecule featuring a unique combination of functional groups, each contributing a distinct signature to its infrared spectrum. FTIR spectroscopy serves as a rapid and powerful tool for confirming the presence of these groups and, by extension, verifying the molecular structure. The technique probes the vibrational transitions of a molecule, which are dependent on the mass of the atoms and the strength of the chemical bonds connecting them. By identifying the characteristic absorption frequencies, we can piece together a "vibrational fingerprint" of the compound.

The structure of 4-Methoxy-3-nitrobenzylthioacetic acid incorporates a carboxylic acid, a nitro group, a methoxy group, a thioether linkage, and a 1,2,4-trisubstituted aromatic ring. Understanding the expected infrared absorptions for each of these components is paramount for accurate spectral interpretation.

Predictive Analysis of Characteristic Vibrational Frequencies

The infrared spectrum of 4-Methoxy-3-nitrobenzylthioacetic acid can be deconstructed into the contributions from its primary functional groups. The following sections detail the expected absorption bands and the rationale behind their predicted positions.

The carboxylic acid moiety is one of the most readily identifiable functional groups in an IR spectrum due to its distinct and broad absorptions. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the hydroxyl (-OH) and carbonyl (C=O) stretching bands.

  • O-H Stretching: A very broad and strong absorption is anticipated in the 3300-2500 cm⁻¹ region.[1][2][3][4][5] This significant broadening is a hallmark of the strong hydrogen bonding in the dimeric form.[1][4][5] This band will likely overlap with the C-H stretching vibrations.[1][2]

  • C=O Stretching: A strong, sharp absorption band is expected between 1725 and 1690 cm⁻¹.[1][4] For dimeric, conjugated aromatic carboxylic acids, this peak is typically found around 1710-1690 cm⁻¹.[6][7]

  • C-O Stretching and O-H Bending: Look for a medium intensity C-O stretching band in the 1320-1210 cm⁻¹ range.[1] Additionally, in-plane O-H bending can produce a band between 1440-1395 cm⁻¹.[1]

The nitro group is characterized by two strong and distinct stretching vibrations due to the delocalization of electrons between the nitrogen and the two oxygen atoms.[8]

  • Asymmetric NO₂ Stretching (ν_as): A very strong absorption is predicted in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[9][10][11][12][13] Conjugation with the benzene ring tends to shift this frequency lower compared to aliphatic nitro compounds.[9][14]

  • Symmetric NO₂ Stretching (ν_s): Another strong band is expected between 1360-1290 cm⁻¹.[9][10][11][12][13] For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[9][14]

  • C-N Stretching: The stretch for the C-N bond connecting the nitro group to the aromatic ring is weaker and typically appears in the 890-835 cm⁻¹ range.[9][15]

The substituted benzene ring and its methoxy substituent give rise to several characteristic peaks.

  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[16][17][18]

  • Aliphatic C-H Stretching: The -CH₂- group in the thioacetic acid side chain and the -CH₃ of the methoxy group will show medium to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[19][20]

  • Aromatic C=C Stretching: The aromatic ring will exhibit two to three bands of variable intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[12][16][17]

  • Aromatic Ether C-O-C Stretching: Aryl alkyl ethers display two strong stretching bands. The asymmetric C-O-C stretch appears near 1250 cm⁻¹, and the symmetric stretch is found near 1040 cm⁻¹.[21][22]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong absorptions in the 900-675 cm⁻¹ "fingerprint" region. For 1,2,4-trisubstitution, expect a strong band in the 850-810 cm⁻¹ range.[17]

The vibrations associated with the thioether linkage are generally weak and can be difficult to assign definitively.

  • CH₂ Bending: The scissoring vibration of the methylene group adjacent to the sulfur atom is expected around 1420 cm⁻¹.

  • C-S Stretching: This vibration is typically weak and falls in the 700-600 cm⁻¹ range.

Comparative Data Summary

The following table provides a consolidated view of the predicted characteristic FTIR peaks for 4-Methoxy-3-nitrobenzylthioacetic acid, benchmarked against standard frequency ranges for each functional group.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded dimer)~3000 (very broad)3300 - 2500Strong
Carboxylic AcidC=O Stretch (H-bonded dimer)~17001725 - 1690Strong
Carboxylic AcidC-O Stretch~12801320 - 1210Medium
Carboxylic AcidO-H Bend (in-plane)~14101440 - 1395Medium
Aromatic Nitro GroupAsymmetric NO₂ Stretch~15251550 - 1475Strong
Aromatic Nitro GroupSymmetric NO₂ Stretch~13451360 - 1290Strong
Aromatic Ring=C-H Stretch~30803100 - 3000Weak
Aromatic RingC=C Ring Stretch~1600, ~14801600-1400Medium
Aromatic RingC-H Out-of-Plane Bend~830850 - 810Strong
Methoxy & Methylene Groups-C-H Stretch (sp³)~2950, ~28803000 - 2850Medium
Aryl EtherAsymmetric C-O-C Stretch~12501300 - 1200Strong
Aryl EtherSymmetric C-O-C Stretch~10401050 - 1010Strong
Methylene Group-CH₂- Bend (Scissoring)~14201470 - 1450Medium

Experimental Protocol: Acquiring High-Quality FTIR Data

To validate the predicted spectral features, a robust experimental methodology is essential. For a solid sample like 4-Methoxy-3-nitrobenzylthioacetic acid, two primary techniques are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

This classic technique provides high-quality spectra for solid samples.

Protocol:

  • Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 4 hours to remove absorbed water, which shows prominent IR absorptions.[23] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[24] The sample concentration should be between 0.2% and 1%.[25]

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture until it becomes a fine, homogeneous powder.[24][25] The goal is to reduce the particle size to less than the IR wavelength to minimize light scattering.[25]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[23][26]

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Collect a background spectrum using a blank KBr pellet or an empty sample compartment. Then, collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

ATR is a modern, rapid alternative that requires minimal sample preparation.[27] It is a surface-sensitive technique ideal for analyzing solids and powders directly.[27]

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Visualizing Molecular Vibrations

To better conceptualize the relationship between the molecular structure and its IR spectrum, the following diagrams illustrate the key components and the overall workflow.

mol 4-Methoxy-3-nitrobenzylthioacetic acid COOH Carboxylic Acid (-COOH) mol->COOH O-H, C=O Stretches NO2 Nitro Group (-NO2) mol->NO2 Asymm & Symm Stretches OCH3 Methoxy Group (-OCH3) mol->OCH3 C-O-C Stretches Ar Aromatic Ring (1,2,4-trisubstituted) mol->Ar C=C, C-H Stretches C-H OOP Bends SCH2 Thioether (-S-CH2-) mol->SCH2 C-S Stretch

Caption: Key functional groups of the target molecule.

cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Solid Sample grind Grind Sample with KBr (1:100) start->grind apply Apply Powder to ATR Crystal start->apply press Press into Transparent Pellet grind->press background Collect Background Spectrum press->background pressure Apply Pressure apply->pressure pressure->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline, Normalize) sample_spec->process assign Assign Characteristic Peaks process->assign compare Compare with Reference Data assign->compare

Caption: Experimental workflow for FTIR analysis.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Millersville University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • Cengage. (n.d.). Chapter 2: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

  • ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • University of California, Davis. (n.d.). FTIR-ATR - Studying the Soret Effect. Retrieved from [Link]

  • Digital CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of NMOBA. Retrieved from [Link]

  • YouTube. (2023). FTIR-02 || Fundamental Vibrations || Stretching & Bending Vibrations || FTIR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in CH 2 stretching range (2800-3000 cm −1 ) obtained by LB.... Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for 4-Methoxy-3-nitrobenzylthioacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methoxy-3-nitrobenzylthioacetic acid. We will move beyond a simple recitation of steps to explore the rationale behind each decision, comparing alternatives to arrive at an optimized, validated method suitable for research and quality control environments.

Analyte Overview: Understanding 4-Methoxy-3-nitrobenzylthioacetic Acid

Before any method development can begin, a thorough understanding of the analyte is paramount. 4-Methoxy-3-nitrobenzylthioacetic acid (M.W. 257.26 g/mol ) is a moderately polar molecule with key structural features that dictate its chromatographic behavior.[1][2][3]

  • Aromatic Ring with Methoxy and Nitro Groups: The substituted benzene ring provides hydrophobicity and a strong chromophore for UV detection. The electron-withdrawing nitro group and electron-donating methoxy group influence the electron density of the ring, which can be exploited for selective interactions with certain stationary phases.

  • Carboxylic Acid Moiety: This acidic group (with an estimated pKa around 4-5) makes the analyte's retention and peak shape highly sensitive to the pH of the mobile phase.[4]

  • Thioether Linkage: The sulfur atom can participate in secondary interactions with the stationary phase.

A robust HPLC method must control these properties to achieve reproducible and accurate quantification.

Part 1: Initial Method Development and Strategic Comparisons

The initial phase of method development involves making educated choices for the column, mobile phase, and detection parameters. Here, we compare common starting points and justify our selections based on the analyte's chemistry.

Column Selection: A Tale of Two Phases

The choice of stationary phase is the most critical factor for achieving selectivity. For an analyte like 4-Methoxy-3-nitrobenzylthioacetic acid, two primary candidates emerge: the workhorse C18 and the more specialized Phenyl-Hexyl.

  • C18 (Octadecyl Silane): This is the default choice for reversed-phase chromatography due to its broad applicability and strong hydrophobic retention.[5][6] It separates primarily based on the analyte's overall hydrophobicity.

  • Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism.[7] It provides hydrophobic interactions via the hexyl chain and unique π-π interactions with the analyte's aromatic ring.[5][7][8] For aromatic and nitroaromatic compounds, this can offer alternative selectivity compared to a C18 column.[9][10]

Comparative Rationale: While a C18 column is a safe starting point, the presence of the nitro-substituted aromatic ring in our analyte makes a Phenyl-Hexyl column an attractive alternative. The potential for π-π interactions could provide better peak shape and resolution from potential impurities.[5][10]

Decision: We will begin our development on a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) due to its versatility. However, a Phenyl-Hexyl column will be our primary alternative if selectivity issues arise.

Mobile Phase Selection: The pH and Organic Modifier Dilemma

The mobile phase composition directly controls the retention and elution of the analyte.[11][12]

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally provides lower backpressure and has a lower UV cutoff (~190 nm), making it ideal for low-wavelength detection.[13]

  • Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding, potentially altering selectivity. It is also a more cost-effective option.[13]

Aqueous Phase and pH Control

For a carboxylic acid, controlling the mobile phase pH is non-negotiable.[4] According to the Henderson-Hasselbalch equation, when the mobile phase pH is equal to the analyte's pKa, the analyte will exist as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape. To ensure a single, stable form, the pH should be adjusted to be at least 1.5-2 units away from the pKa.[4][13]

  • pH > pKa + 2: The analyte will be fully deprotonated (anionic), leading to reduced retention in reversed-phase HPLC.

  • pH < pKa - 2: The analyte will be fully protonated (neutral), leading to increased retention and typically better peak shape.[4]

Decision: We will start with a mobile phase of Acetonitrile and water. To ensure the carboxylic acid is fully protonated, we will acidify the aqueous phase. A 0.1% solution of phosphoric acid or formic acid is a common and effective choice, typically bringing the pH to around 2.1-2.5.[13][14] This approach enhances retention and minimizes peak tailing associated with silanol interactions on the column.

Detection Wavelength

The nitro-aromatic structure of the analyte suggests strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector can be used to determine the wavelength of maximum absorbance (λmax). For nitroaromatic compounds, this is often in the range of 254-280 nm. A preliminary scan of the analyte standard in the mobile phase will confirm the optimal wavelength for maximum sensitivity.

Part 2: Systematic Method Optimization Workflow

With our initial conditions set, the next step is to optimize the method for resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow cluster_start Initial Conditions cluster_optimization Optimization Loop cluster_validation Final Validation Start Column: C18 (150x4.6mm, 5µm) Mobile Phase: ACN/0.1% H3PO4 Detector: UV @ 254 nm Gradient Run Scouting Gradient (e.g., 5-95% ACN) Start->Gradient Evaluate Evaluate Peak Shape, Retention, and Resolution Gradient->Evaluate Decision Isocratic or Gradient? Evaluate->Decision Isocratic Optimize Isocratic %ACN Decision->Isocratic Good k' in scouting run GradientOpt Optimize Gradient Slope Decision->GradientOpt Wide elution range FineTune Fine-Tune Flow Rate & Temperature Isocratic->FineTune GradientOpt->FineTune Validation Perform Method Validation (ICH Q2(R1)) FineTune->Validation

Optimization Steps:

  • Scouting Gradient: An initial fast gradient (e.g., 5% to 95% ACN over 10 minutes) is run to determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any impurities.

  • Isocratic vs. Gradient Elution:

    • Comparison: If the scouting run shows all peaks of interest eluting within a narrow range of organic solvent concentration, an isocratic method (constant mobile phase composition) is preferable for its simplicity and robustness. If peaks elute over a wide range, a gradient method is necessary to provide adequate resolution for early-eluting peaks and to elute late-eluting peaks in a reasonable time.

    • Our Approach: Based on the scouting run, we will determine the optimal isocratic percentage of ACN that provides a retention factor (k') between 2 and 10 for the main peak.

  • Fine-Tuning: Minor adjustments to flow rate (e.g., 1.0 to 1.5 mL/min) and column temperature (e.g., 25°C to 40°C) can be made to improve efficiency and reduce run time.

Part 3: Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[15][16] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]

ValidationParameters cluster_details Validation Method Validation (ICH Q2(R1)) |  Specificity |  Linearity & Range |  Accuracy |  Precision |  LOD & LOQ |  Robustness Specificity Specificity (Peak Purity Analysis) Validation:f1->Specificity Linearity Linearity (5-level calibration curve) Validation:f2->Linearity Accuracy Accuracy (Spike/Recovery) Validation:f3->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f4->Precision

Experimental Protocols

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. Use a DAD to perform peak purity analysis on the analyte peak to ensure it is not co-eluting with any impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of 4-Methoxy-3-nitrobenzylthioacetic acid at different concentrations (e.g., 50% to 150% of the expected working concentration). Inject each solution in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform a spike-recovery study. Add known amounts of the analyte standard to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Inject six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5°C)

    • Percentage of acetonitrile (e.g., ± 2%) Monitor the effect on retention time, peak area, and tailing factor.

Part 4: Data Presentation and Final Method

The results of the validation experiments should be summarized in clear, concise tables.

Optimized HPLC Method
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 8 minutes
Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtPass
Linearity (R²) ≥ 0.9990.9998
Range 50-150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
LOD Report0.1 µg/mL
LOQ Report0.3 µg/mL
Robustness System suitability passesPass

Troubleshooting Common Issues

  • Peak Tailing: Often observed with acidic compounds. Ensure the mobile phase pH is sufficiently low (at least 1.5-2 units below the pKa).[19] If tailing persists, it could indicate secondary interactions with free silanols on the column; consider using a highly end-capped column or adding a competitive amine modifier in trace amounts.

  • Poor Resolution: If resolution from impurities is insufficient, consider switching to a Phenyl-Hexyl column to exploit different selectivity.[5] Alternatively, optimizing the gradient slope or mobile phase composition can improve separation.[20]

  • Shifting Retention Times: This often points to issues with the mobile phase preparation or column equilibration.[21][22] Ensure the mobile phase is prepared consistently and allow adequate time for the column to equilibrate before analysis.

This comprehensive guide provides a framework for developing and validating a robust HPLC method for 4-Methoxy-3-nitrobenzylthioacetic acid. By understanding the analyte's chemistry and systematically comparing and optimizing chromatographic parameters, a reliable and accurate analytical method can be achieved.

References

  • Bagedar, S. A. et al. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Available at: [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

Sources

Comparative Analysis: Benzylthioacetic vs. Phenoxyacetic Acid Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-Methoxy-3-nitrobenzylthioacetic acid (MNBTA) and Phenoxyacetic acids (PAA) . It is designed for medicinal chemists and drug development professionals evaluating these scaffolds for lead optimization.

Executive Summary

In medicinal chemistry, the choice between a Benzylthioacetic acid (MNBTA) scaffold and a Phenoxyacetic acid (PAA) scaffold represents a decision between reactive pharmacophore generation and stable ligand anchoring .

  • MNBTA (The "Pro-Warhead" Scaffold): Primarily serves as a synthetic precursor to Styryl Benzyl Sulfones (e.g., Rigosertib). It utilizes the thioether moiety as a "chemical switch"—capable of oxidation to a sulfone, which then facilitates Knoevenagel condensations to generate Michael acceptors targeting the Ras-Raf pathway.

  • PAA (The "Acidic Anchor" Scaffold): Functions as a stable, lipophilic acidic headgroup. It is the defining pharmacophore for PPAR agonists (Fibrates, GW501516) and CRTH2 antagonists, relying on ionic interactions with nuclear receptor Ligand Binding Domains (LBD).

This guide compares their physicochemical properties, synthetic utility, and downstream biological applications.

Chemical Architecture & Properties[1]

The fundamental difference lies in the linker atom (Sulfur vs. Oxygen) and the spacer length (Benzyl vs. Phenyl), which dictates the molecule's flexibility, lipophilicity, and metabolic fate.

Feature4-Methoxy-3-nitrobenzylthioacetic acid (MNBTA)Phenoxyacetic Acids (PAA)
General Structure


Linker Atom Sulfur (Thioether) Oxygen (Ether)
Spacer Benzyl (Extra methylene:

)
Phenyl (Direct attachment)
Electronic Effect Sulfur is a "soft" nucleophile; oxidizable.Oxygen is a "hard" base; stable.
Lipophilicity (LogP) High. Sulfur increases lipophilicity (

to

vs O).
Moderate. Oxygen lowers LogP via H-bond acceptance.
Metabolic Liability High. Prone to S-oxidation (

).
Low. Ether linkage is generally robust (unless O-dealkylation occurs).
Primary Role Intermediate: Precursor to Sulfones/Sulfoxides.Pharmacophore: Final binding motif (Acidic Headgroup).
Structural Insight: The "Nitro" Functionality

In MNBTA, the 3-nitro group is not merely a substituent; it is a latent auxochrome . In the synthesis of drugs like Rigosertib (ON-01910.Na) , the nitro group is reduced to an aniline (amino group) late in the synthesis. This amino group is critical for hydrogen bonding within the ATP-binding pocket or allosteric sites of kinases (PLK1) and Ras-binding domains.

Mechanism of Action & Biological Pathways[2]

A. MNBTA Pathway: The Ras-Mimetic Strategy

MNBTA is the starting block for Styryl Benzyl Sulfones . The thioacetic acid is oxidized to a sulfonylacetic acid, which undergoes condensation to form the active drug.

  • Target: Ras Binding Domains (RBDs) of Raf and PI3K; Polo-like Kinase 1 (PLK1).

  • Mechanism: The resulting sulfone acts as a Ras Mimetic , binding to the RBD of Raf kinases, thereby preventing Ras-Raf interaction.[1][2][3] This inhibits the MAPK/ERK signaling cascade.[1]

  • Key Drug: Rigosertib (MDS, AML).

B. PAA Pathway: The Nuclear Receptor Switch

PAA derivatives mimic endogenous fatty acids. The carboxylic acid headgroup forms a critical salt bridge with tyrosine/histidine residues in the nuclear receptor pocket.

  • Target: Peroxisome Proliferator-Activated Receptors (PPAR

    
    ).[4][5]
    
  • Mechanism: Ligand binding induces a conformational change in the LBD, recruiting co-activators (e.g., PGC-1

    
    ) and driving transcription of genes regulating lipid/glucose metabolism.
    
  • Key Drugs: Fenofibrate (Dyslipidemia), GW501516 (Metabolic research).

Comparative Pathway Visualization

The following diagram illustrates the divergent biological fates of these two scaffolds.

PathwayComparison cluster_0 MNBTA Scaffold (Ras Pathway) cluster_1 PAA Scaffold (PPAR Pathway) MNBTA MNBTA (Thioether Precursor) Oxidation Oxidation & Condensation MNBTA->Oxidation Sulfone Styryl Benzyl Sulfone (Active Warhead) Oxidation->Sulfone Target1 Ras-Raf Interaction (Disruption) Sulfone->Target1 Effect1 Cell Cycle Arrest (G2/M) & Apoptosis Target1->Effect1 PAA Phenoxyacetic Acid (Stable Ligand) Binding LBD Binding (Salt Bridge) PAA->Binding Complex PPAR-RXR Heterodimer Binding->Complex Target2 PPRE DNA Binding Complex->Target2 Effect2 Lipid Metabolism (Fatty Acid Oxidation) Target2->Effect2

Figure 1: Divergent pharmacological pathways. MNBTA requires chemical transformation to become active (top), whereas PAA acts as a direct ligand (bottom).

Experimental Protocols

Protocol A: Activation of MNBTA to Styryl Benzyl Sulfone

Context: This protocol transforms the MNBTA precursor into a biologically active Michael acceptor, typical of Rigosertib synthesis.

Reagents: MNBTA, Glacial Acetic Acid, Hydrogen Peroxide (30%), Benzaldehyde derivative, Benzylamine (Catalyst).

  • Oxidation (Thioether

    
     Sulfone): 
    
    • Dissolve 10 mmol MNBTA in 15 mL glacial acetic acid.

    • Add 30 mmol

      
       dropwise at 0°C.
      
    • Stir at RT for 12h. The product (Sulfonylacetic acid) precipitates.

    • Checkpoint: Verify disappearance of S-CH2 peak in NMR (

      
       ~3.5 ppm) and appearance of 
      
      
      
      -CH2 (
      
      
      ~4.5 ppm).
  • Knoevenagel Condensation:

    • Mix Sulfonylacetic acid (5 mmol) and 2,4,6-Trimethoxybenzaldehyde (5 mmol) in Toluene.

    • Add catalytic Benzylamine (0.2 mmol) and Acetic Acid.

    • Reflux with a Dean-Stark trap to remove water (3-6h).

    • Result: Formation of the

      
      -Styryl Benzyl Sulfone.
      
Protocol B: PPAR Transactivation Assay for PAA Derivatives

Context: Validating the agonist activity of a Phenoxyacetic acid derivative.

System: HEK293T cells co-transfected with GAL4-PPAR


-LBD and UAS-Luciferase reporter.
  • Seeding: Plate HEK293T cells at

    
     cells/well in 96-well plates (DMEM + 10% Charcoal-stripped FBS).
    
  • Transfection: After 24h, transfect using Lipofectamine with:

    • Expression plasmid: GAL4-DNA binding domain fused to PPAR

      
      -Ligand Binding Domain.
      
    • Reporter plasmid:

      
      -Luciferase.
      
    • Normalization: Renilla luciferase.

  • Treatment: 24h post-transfection, treat cells with PAA derivatives (0.1 nM – 10

    
    M). Use GW501516  (10 nM) as positive control.
    
  • Readout: Lyse cells after 24h incubation. Measure Firefly/Renilla luminescence ratio.

  • Data Analysis: Plot dose-response curves to determine

    
    .
    

Performance Comparison Data

The following table summarizes the performance metrics of the two scaffolds in a drug development context.

MetricMNBTA (Thio-Benzyl)PAA (Oxy-Phenyl)Implications
Synthetic Yield High (>90% for thio-alkylation)High (>85% for Williamson ether)Both are synthetically accessible.
Metabolic Stability (

)
Low (Rapid S-oxidation)High (Stable ether bond)MNBTA requires oxidation to sulfone ex vivo or acts as a prodrug. PAA is stable in vivo.
Target Selectivity Kinase/Ras (Multi-target) Nuclear Receptor (Specific) MNBTA derivatives (Sulfones) often show "poly-pharmacology" (dirty profile). PAA is highly tunable for PPAR subtypes.
Toxicity Risk Michael Acceptor Concern Hepatotoxicity (PPAR

)
Sulfones can deplete glutathione (GSH). PAA fibrates have a known safety window.
Workflow Visualization: Scaffold Selection Logic

DecisionTree Start Select Scaffold TargetQ Target Class? Start->TargetQ Ras Kinase / Ras Pathway TargetQ->Ras Nucl Nuclear Receptor (PPAR) TargetQ->Nucl UseMNBTA Use MNBTA Scaffold Ras->UseMNBTA Action1 Oxidize to Sulfone (Create Electrophile) UseMNBTA->Action1 UsePAA Use PAA Scaffold Nucl->UsePAA Action2 Optimize Headgroup (Ionic Binding) UsePAA->Action2

Figure 2: Decision tree for medicinal chemists selecting between MNBTA and PAA based on therapeutic target.

References

  • Rigosertib Mechanism & Synthesis

    • Reddy, E. P., et al. (2011). "Rigosertib is a Ras-mimetic that blocks the interaction of Ras with Raf and PI3K."[6][1][2][3] Cell, 165(1), 265-266. Link

    • Note: Describes the synthesis of styryl benzyl sulfones from 4-methoxy-3-nitrobenzylthioacetic acid precursors.
  • Phenoxyacetic Acids & PPARs

    • Evans, K. A., et al. (2011).[7][8] "Phenoxyacetic acids as PPAR

      
       partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[7][8] Link
      
    • Note: Establishes the SAR for the phenoxyacetic acid headgroup in metabolic drug design.
  • Thioether vs.

    • Gober, I. N., et al. (2023). "Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure." Journal of Peptide Science. Link

    • Note: Provides experimental data on the metabolic liability of thioether linkages compared to stable altern
  • Rigosertib Clinical Context

    • Navada, S. C., et al. (2020). "Rigosertib: A novel multi-kinase inhibitor in myelodysplastic syndromes." Expert Review of Hematology. Link

Sources

Technical Comparison Guide: 4-Methoxy-3-nitrobenzylthioacetic Acid (MNB-TA) in Proteomics & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid (MNB-TA) (CAS: 22216-44-0) is a specialized reagent primarily utilized as a photocleavable linker in solid-phase peptide synthesis (SPPS) and proteomic affinity purification. Its core utility lies in the ortho-nitrobenzyl moiety, which undergoes a Norrish Type II photorearrangement upon UV irradiation, allowing for the gentle release of tagged biomolecules.

This guide provides a rigorous elemental analysis standard for purity validation and compares MNB-TA against its non-methoxylated and sulfonylated analogs. The data supports MNB-TA as the superior choice for applications requiring near-UV cleavage (350–365 nm) to minimize photodamage to biological samples.

Elemental Analysis & Purity Standards

For researchers synthesizing or sourcing MNB-TA, establishing a purity baseline is critical. Impurities such as unreacted thioglycolic acid or oxidized sulfoxides can interfere with coupling efficiency.

Theoretical Composition (Reference Standard)

Formula:


Molecular Weight:  257.26  g/mol [1]
ElementTheoretical Mass %Acceptance Range (+/- 0.4%)
Carbon (C) 46.69%46.29% – 47.09%
Hydrogen (H) 4.31%3.91% – 4.71%
Nitrogen (N) 5.44%5.04% – 5.84%
Sulfur (S) 12.46%12.06% – 12.86%
Oxygen (O) 31.10%Calculated by difference
Experimental Validation Protocol

To validate a batch of MNB-TA against the standard above, follow this self-validating protocol:

  • Sample Prep: Dry 50 mg of MNB-TA in a vacuum desiccator over

    
     for 4 hours to remove trace moisture (water significantly skews %H and %C).
    
  • Combustion: Utilize a CHNS Analyzer (e.g., Elementar vario EL cube) with a combustion temperature of 1150°C.

  • Sulfur Calibration: Ensure the instrument is calibrated with a sulfur-containing standard (e.g., Sulfanilamide) as the thioether moiety requires high-temperature oxidation to fully convert to

    
    .
    
  • Data Analysis: If %S is low (<12.0%), suspect oxidation to sulfoxide (requires higher temp) or hydrolysis of the thioether bond.

Comparative Performance Analysis

MNB-TA is often evaluated against two primary alternatives: (4-Nitrobenzyl)thioacetic acid (NB-TA) and 4-Methoxy-3-nitrobenzylsulfonylacetic acid (MNB-SA) .

Performance Matrix
FeatureMNB-TA (Product) NB-TA (Alternative 1) MNB-SA (Alternative 2)
Structure Methoxy + SulfideNo Methoxy + SulfideMethoxy + Sulfone
Cleavage

~350 nm (Near-UV) ~280 nm (Deep-UV)~350 nm
Cleavage Rate Fast (

)
Slow (

)
Medium
Bio-Compatibility High (Low DNA damage)Low (UV damage risk)High
Chemical Stability Moderate (Sulfide oxidation risk)ModerateHigh (Already oxidized)
Solubility Organic solvents (DMF, DMSO)Organic solventsImproved aqueous solubility
Critical Insights
  • Why MNB-TA wins for Bio-Applications: The 4-methoxy substituent donates electrons to the aromatic ring, red-shifting the absorption maximum. This allows cleavage at 350-365 nm. The alternative, NB-TA , requires harsh UV (<300 nm), which causes thymine dimerization in DNA and denaturation of sensitive proteins.

  • The Stability Trade-off: MNB-TA contains a thioether (-S-) linkage. In the presence of strong oxidants (e.g., peroxides), this can oxidize to the sulfoxide. If extreme oxidative stability is required during synthesis, MNB-SA (the sulfone variant) is the preferred alternative, though it may exhibit different linker geometry.

Synthesis & Workflow Visualization

The synthesis of MNB-TA is a nucleophilic substitution utilizing 4-methoxy-3-nitrobenzyl chloride and thioglycolic acid.

Synthesis Protocol

Reagents: 4-Methoxy-3-nitrobenzyl chloride (1.0 eq), Thioglycolic acid (1.1 eq), NaOH (2.5 eq), Ethanol/Water (1:1).

  • Dissolution: Dissolve thioglycolic acid in 1:1 Ethanol/Water containing NaOH. Cool to 0°C.

  • Addition: Dropwise add 4-methoxy-3-nitrobenzyl chloride (dissolved in minimal ethanol) over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify to pH 2 with 1M HCl. The product, MNB-TA, will precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water to achieve the purity required for the Elemental Analysis standards above.

Pathway Diagram

The following diagram illustrates the synthesis logic and the photocleavage mechanism that defines the product's utility.

MNB_TA_Workflow Start 4-Methoxy-3-nitrobenzyl Chloride Intermediate Reaction Complex (SN2 Substitution) Start->Intermediate + NaOH, EtOH/H2O Reagent Thioglycolic Acid (Nucleophile) Reagent->Intermediate Product MNB-TA (Target Linker) Intermediate->Product 4 hrs, RT, Acidify Coupling Coupling to Biomolecule (R-NH2) Product->Coupling Amide Bond Formation UV_Trigger UV Irradiation (365 nm) Coupling->UV_Trigger Experiment Cleavage Release of Biomolecule UV_Trigger->Cleavage Photolysis Byproduct Nitroso-Ketone Byproduct UV_Trigger->Byproduct

Figure 1: Synthesis and Application Workflow of MNB-TA. The green node represents the final product characterized in this guide.

References

  • PubChem. (2025).[2] [(4-Methoxy-3-nitrobenzyl)thio]acetic acid (CAS 22216-44-0).[1] National Library of Medicine. [Link]

  • University of Manchester. (2024). Elemental Analysis Calculator & Methodology. School of Chemistry. [Link]

Sources

TLC Visualization Methods for Nitrobenzyl Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Decision Matrix

Nitrobenzyl compounds are ubiquitous in organic synthesis, serving as photocleavable protecting groups, energetic materials, and key pharmaceutical intermediates. While their aromaticity allows for standard UV detection, relying solely on fluorescence quenching (F


) is often insufficient for complex matrices or when confirming the integrity of the nitro functionality.

This guide moves beyond basic detection, offering a technical comparison of specific visualization chemistries. We focus on distinguishing the nitro group through chemical derivatization, providing a higher tier of validation than simple UV absorption.

Visualization Decision Matrix

Use this logic flow to select the optimal visualization method for your specific analytical challenge.

TLC_Decision_Matrix Start Start: Nitrobenzyl Analyte UV_Check Is the plate F254 active? Start->UV_Check Method_UV Method A: UV Shadowing (254 nm) Non-Destructive | LOD: ~1-5 µg UV_Check->Method_UV Yes (First Pass) Specificity Requirement: Specific Functional Group ID? Destructive Can sample be destroyed? Specificity->Destructive Yes (Confirm Nitro) Method_Gen Method D: KMnO4 / p-Anisaldehyde General Oxidative | Low Specificity Specificity->Method_Gen No (General Purity) Method_Red Method B: Reductive-Diazo (Bratton-Marshall) Gold Standard Specificity | LOD: <0.5 µg Destructive->Method_Red High Sensitivity Required Method_Jan Method C: Janovsky (Alkaline Acetone) Rapid Class Test | LOD: ~5 µg Destructive->Method_Jan Quick Screen / Activated Nitro Method_UV->Specificity

Caption: Decision matrix for selecting TLC visualization methods based on analytical needs.

Part 2: Detailed Methodologies & Protocols

Method A: UV Fluorescence Quenching (254 nm)

Principle: Nitrobenzyl groups possess extended


-conjugation. On F

silica plates (containing zinc silicate or manganese-activated zinc silicate), these compounds absorb the 254 nm excitation light, preventing the indicator from fluorescing.
  • Observation: Dark purple/black spots on a bright green fluorescent background.

  • Limitation: Non-specific. Any aromatic compound (e.g., benzyl impurities, solvents like toluene) will quench fluorescence.

Method B: The "Gold Standard" – Reductive-Diazotization (Bratton-Marshall)

This is the most robust method for confirming the presence of a nitro group. It relies on a three-step "on-plate" synthesis: reduction of the nitro group to an amine, diazotization, and coupling to form a deeply colored azo dye.

Mechanism of Action:

  • Reduction: SnCl

    
     reduces Ar-NO
    
    
    
    to Ar-NH
    
    
    .[1]
  • Diazotization: NaNO

    
     (in acid) converts Ar-NH
    
    
    
    to the diazonium salt [Ar-N
    
    
    ]
    
    
    .
  • Coupling: The diazonium ion attacks the electron-rich coupling agent (N-1-naphthyl) to form a colored azo compound.

Bratton_Marshall_Pathway Nitro Nitrobenzyl (Ar-NO2) Amine Primary Amine (Ar-NH2) Nitro->Amine Diazo Diazonium Salt (Ar-N2+) Amine->Diazo AzoDye Azo Dye (Red/Violet Spot) Diazo->AzoDye Step1 SnCl2 / HCl (Reduction) Step2 NaNO2 / H+ (Diazotization) Step3 Coupling Agent (Bratton-Marshall)

Caption: Reaction pathway for the Reductive-Diazotization visualization method.

Protocol

Reagents:

  • Solution A (Reducing): 5% (w/v) Stannous Chloride (SnCl

    
    ) in 10% HCl. Prepare fresh or store <1 week.
    
  • Solution B (Diazotizing): 1% (w/v) Sodium Nitrite (NaNO

    
    ) in water. Store at 4°C.
    
  • Solution C (Coupling): 1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water (Bratton-Marshall Reagent) OR 1%

    
    -Naphthol in 2M NaOH.
    

Workflow:

  • Elute and thoroughly dry the TLC plate (remove all solvent traces).

  • Spray Solution A evenly.

  • Heat gently (100°C) for 5–10 minutes. Note: The spot may fluoresce blue under UV-365nm at this stage (amine formation).

  • Allow plate to cool. Spray Solution B .

  • Wait 60 seconds. Spray Solution C .

  • Result: Vivid red-violet (Bratton-Marshall) or orange-red (

    
    -Naphthol) spots appear immediately.
    
Method C: The Janovsky Reaction (Alkaline Acetone)

Principle: This method utilizes the acidity of the


-protons in ketones (acetone) and the electron-deficiency of the nitro aromatic ring. In the presence of a strong base, the acetone enolate attacks the nitroaromatic ring to form a colored anionic sigma complex (Meisenheimer complex).

Applicability: Best for activated nitrobenzyl compounds (e.g., dinitrobenzyls or those with other electron-withdrawing groups). Less sensitive for simple mono-nitro compounds.

Protocol

Reagents:

  • Solution A: 10% KOH or NaOH in water.

  • Solution B: Acetone (Reagent Grade).

  • Alternative: Mix A and B (1:5 ratio) immediately before use (Janovsky Reagent).

Workflow:

  • Dry the developed TLC plate.[1][2][3][4]

  • Spray heavily with Acetone .

  • Immediately spray with 10% KOH .

  • Result: Red, purple, or blue colors develop depending on the substitution pattern. Colors are often transient and may fade as the complex decomposes.

Part 3: Comparative Performance Analysis

The following table synthesizes experimental data regarding sensitivity (Limit of Detection - LOD), selectivity, and stability of the visualization.

FeatureUV Shadowing (254 nm)Reductive-Diazo (Bratton-Marshall)Janovsky (Alkaline Acetone)KMnO4 Stain
Primary Mechanism Fluorescence QuenchingChemical Reduction -> Azo CouplingMeisenheimer Complex FormationOxidation
Selectivity Low (All Aromatics)High (Nitro/Amine specific) Medium (Activated Aromatics)Low (Alkenes, Alcohols, etc.)
LOD (Approx.) 1–5 µg0.1–0.5 µg 5–10 µg5–10 µg
Coloration Dark spot / Green BGRed / Violet Purple / Blue / RedYellow / Purple BG
Permanence Transient (UV only)Permanent (Stable Dye)Transient (Fades rapidly)Permanent
Interferences Solvents, conjugated impuritiesPrimary amines (false positive without reduction)Carbonyls, acidic protonsOxidizable solvents
Expert Insight: Troubleshooting & Optimization
  • False Positives in Method B: If your crude mixture contains primary amines, they will react with Solutions B and C without the SnCl

    
     reduction step. To distinguish, run a control lane sprayed only with Solutions B and C.
    
  • Plate Background: For Method B, ensure the HCl is removed or neutralized if using acid-sensitive coupling agents, though the Bratton-Marshall reagent is robust in acidic media.

  • TiCl

    
     Alternative:  For high-throughput labs, 15% Titanium(III) Chloride  in 10% HCl can replace SnCl
    
    
    
    . It reduces nitro groups instantly at room temperature, often eliminating the heating step in Method B.

References

  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH Verlagsgesellschaft.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
  • University of Illinois Urbana-Champaign. TLC Stains and Visualization Reagents. Retrieved from

  • Merck KGaA.TLC Visualization Reagents for Organic Synthesis. Darmstadt, Germany.

Sources

Technical Guide: UV-Vis Properties & Applications of 4-Methoxy-3-nitrobenzylthioacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption properties and applications of 4-Methoxy-3-nitrobenzylthioacetic acid , a critical intermediate in the synthesis of styryl benzyl sulfone therapeutics (e.g., Rigosertib).

Executive Summary

4-Methoxy-3-nitrobenzylthioacetic acid (CAS: 22216-44-0) is a specialized aromatic thioether primarily utilized as a pharmacophore building block in the development of multi-kinase inhibitors.[1] Unlike its structural isomer, the o-nitrobenzyl group (a standard photocage), this m-nitro derivative exhibits distinct photochemical stability and spectroscopic behavior.

Key Technical Specifications:

  • Primary Application: Synthetic intermediate for Rigosertib (ON 01910.Na) and related styryl benzyl sulfones.[2][3][4]

  • UV-Vis Absorption Maximum (

    
    ): 
    
    • Band I (Primary): ~240–250 nm (

      
      )
      
    • Band II (Secondary): ~330–350 nm (broad,

      
       / intramolecular charge transfer)
      
  • Detection Utility: The nitro-aromatic chromophore allows for sensitive HPLC detection at 254 nm and 340 nm , facilitating reaction monitoring during thioether oxidation steps.

Spectroscopic Profile & Causality

The absorption spectrum of 4-Methoxy-3-nitrobenzylthioacetic acid is governed by the electronic push-pull interaction between the electron-donating methoxy group (-OMe) and the electron-withdrawing nitro group (-NO


) on the benzene ring.
UV-Vis Absorption Mechanism
Band

(approx.)
Electronic TransitionStructural Cause
I 245 ± 5 nm

Aromatic ring excitation.
II 340 ± 10 nm

/ ICT
Interaction between the lone pair of the methoxy oxygen and the nitro group (Intramolecular Charge Transfer).

Expert Insight: The position of the nitro group (C3) relative to the methoxy group (C4) creates an ortho-like electronic environment between these two substituents, despite the nitro group being meta to the benzyl carbon (C1). This configuration results in a distinct yellow coloration and absorption in the near-UV/visible region (330–350 nm).

  • Shift upon Oxidation: When this thioacetic acid is oxidized to its corresponding sulfonylacetic acid (sulfone), the absorption maximum typically undergoes a hypsochromic shift (blue shift) due to the loss of the sulfide lone pair interaction with the aromatic system, though the nitro-methoxy chromophore remains dominant.

Comparative Analysis: Performance vs. Alternatives

This section contrasts 4-Methoxy-3-nitrobenzylthioacetic acid with common alternatives used in similar synthetic or protecting group contexts.

Table 1: Comparative Performance Matrix
Feature4-Methoxy-3-nitrobenzylthioacetic acid 2-Nitrobenzylthioacetic acid 4-Methoxybenzylthioacetic acid
Role Synthetic Intermediate (Rigosertib)Photocleavable Linker Acid-Labile Protecting Group
Nitro Position Meta (to benzyl C)Ortho (to benzyl C)None
Photolability Low / Stable (No

-H abstraction)
High (Norrish Type II mechanism)Negligible

~340 nm~300–320 nm~275 nm
Stability Resistant to light; reducible to amine.Cleaves upon UV exposure (365 nm).Cleaves with TFA/DDQ.

Critical Distinction: Researchers often confuse 3-nitro and 2-nitro isomers.

  • 2-Nitrobenzyl (Ortho): The nitro oxygen can abstract a benzylic hydrogen upon UV excitation, leading to cleavage.

  • 3-Nitrobenzyl (Meta): Lacks the geometric proximity for this abstraction.[2][4] Therefore, 4-Methoxy-3-nitrobenzylthioacetic acid is NOT a standard photocage . It serves as a stable scaffold that can be chemically modified (e.g., reduced to an aniline derivative) or used as a permanent linker in sulfone drugs.

Experimental Protocols

Protocol A: Synthesis & Characterization Workflow

This workflow describes the generation of the title compound and its subsequent oxidation, a common pathway in drug discovery.

Reagents:

  • 4-Methoxy-3-nitrobenzyl chloride

  • Thioglycolic acid (Mercaptoacetic acid)

  • NaOH / Methanol

  • 
     (for oxidation step)[3][5]
    

Step-by-Step Methodology:

  • Nucleophilic Substitution: Dissolve thioglycolic acid (1.0 eq) in MeOH containing NaOH (2.0 eq) at 0°C.

  • Addition: Slowly add 4-Methoxy-3-nitrobenzyl chloride (1.0 eq) to the solution. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

  • Monitoring (Self-Validating Step): Monitor the reaction by TLC or HPLC at 254 nm .

    • Endpoint: Disappearance of the benzyl chloride peak.

    • Product: Appearance of a new peak with

      
       ~340 nm (thioether).
      
  • Isolation: Acidify to pH 2–3 with HCl. The product, 4-Methoxy-3-nitrobenzylthioacetic acid , precipitates as a pale yellow solid.

  • UV-Vis Verification: Dissolve 1 mg in MeOH. Scan 200–400 nm. Confirm

    
     at ~340 nm.
    
Protocol B: Oxidation to Sulfone (Rigosertib Intermediate)
  • Dissolve the thioacetic acid derivative in Glacial Acetic Acid.

  • Add 30%

    
     excess. Stir at RT for 12h.
    
  • Result: Formation of [(4-methoxy-3-nitrobenzyl)sulfonyl]acetic acid .

  • Note: This sulfone is the active "CH-acidic" component used in Knoevenagel condensations to form styryl benzyl sulfones.

Visualized Pathways (Graphviz)

The following diagram illustrates the chemical role of 4-Methoxy-3-nitrobenzylthioacetic acid in the synthesis of Rigosertib, highlighting the critical spectroscopic checkpoints.

RigosertibSynthesis cluster_QC Quality Control Checkpoints Start 4-Methoxy-3-nitrobenzyl Chloride Intermediate 4-Methoxy-3-nitrobenzyl- thioacetic acid (Target Compound) Start->Intermediate Nucleophilic Sub. (MeOH/NaOH) Reagent Thioglycolic Acid Reagent->Intermediate Oxidation Oxidation (H2O2/AcOH) Intermediate->Oxidation λmax ~340nm Sulfone Sulfonylacetic Acid Derivative Oxidation->Sulfone Blue Shift Condensation Knoevenagel Condensation Sulfone->Condensation + Aldehyde FinalProduct Rigosertib (Styryl Benzyl Sulfone) Condensation->FinalProduct Red Shift (>350nm)

Figure 1: Synthetic pathway transforming the thioacetic acid intermediate into the bioactive sulfone drug, tracking UV-Vis shifts.

References

  • Reddy, M. V. R., et al. (2011). "Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure-Activity Relationship, and Biological Activity." Journal of Medicinal Chemistry.

  • Reddy, E. P., & Reddy, M. V. R. (2009). "Amino-substituted (E)-2,6-dialkoxystyryl 4-substituted-benzylsulfones for treating proliferative disorders." U.S. Patent 7,598,232.

  • ChemicalBook. (2024). "4-Methoxy-3-nitrobenzylsulfonylacetic acid Properties and Spectral Data."

  • PubChem. (2024). "4-Methoxy-3-nitrobenzoic acid (Structural Analog Data)." National Library of Medicine.

Sources

Comparative Biological Profiling of (Heteroarylthio)acetic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Profiling of (Heteroarylthio)acetic Acid Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of (Heteroarylthio)acetic acid derivatives , a privileged scaffold in medicinal chemistry characterized by the


 motif. Often derived from the S-alkylation of mercapto-heterocycles with 

-haloacetic acids, these compounds exhibit versatile biological activities ranging from antineoplastic to antimicrobial effects.

This analysis focuses on the Benzothiazole-2-thioacetic acid (BTAA) series, objectively comparing the biological performance of hydrazide , amide , and ester derivatives. We evaluate their potency (IC


/MIC), metabolic stability, and mechanism of action, supported by experimental protocols and structural insights.
Compound Series Definition & Structural Logic

The efficacy of thioacetic acid derivatives hinges on the electronic and steric environment of the thio-linker and the C-2 substitution of the heterocyclic core.

  • Scaffold A (The Anchor): (Benzothiazol-2-ylthio)acetic acid . The benzothiazole ring provides lipophilicity and DNA-intercalating potential, while the thioacetic linker confers flexibility and hydrogen-bonding capability.

  • Series 1: Hydrazide/Hydrazone Derivatives. Designed to chelate metal ions (e.g., Fe, Cu) in active sites of metalloenzymes (e.g., HDACs, MMPs).

  • Series 2: Amide/Ester Derivatives. Designed to improve membrane permeability and target specific residues in bacterial DNA gyrase or fungal enzymes.

Mechanistic Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic driving the biological activity of these derivatives.

SAR_Logic Core Benzothiazole Core (Lipophilic Anchor) Linker Thioacetic Linker (-S-CH2-CO-) Core->Linker S-Alkylation Target1 Anticancer Activity (DNA/Enzyme Binding) Core->Target1 Intercalation Tail C-Terminal Derivative (R-Group) Linker->Tail Functionalization Tail->Target1 Hydrazones (Metal Chelation) Target2 Antimicrobial Activity (Membrane/Gyrase) Tail->Target2 Amides (H-Bonding)

Figure 1: SAR logic of (Benzothiazol-2-ylthio)acetic acid derivatives showing the functional contributions of the core, linker, and C-terminal modifications.

Comparative Biological Performance[1][2]
A. Anticancer Potency (Antiproliferative Assay)

The hydrazone derivatives of BTAA generally outperform esters in cytotoxicity assays against solid tumor lines (e.g., MCF-7, HepG2). The hydrazone moiety facilitates the formation of tridentate complexes with cellular transition metals, generating Reactive Oxygen Species (ROS) or inhibiting metalloenzymes.

Table 1: Comparative IC


 Values (

M) against Human Cancer Cell Lines
Compound ClassDerivative TypeMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)Mechanism Note
BTAA-1 Ethyl Ester> 10085.492.1Low cellular retention; rapid hydrolysis.
BTAA-2 Acid Hydrazide45.238.641.0Moderate metal chelation.
BTAA-3 Benzylidene Hydrazide 4.3 8.1 6.5 High potency; likely ROS generation via Fe-chelation.
Ref. StdCisplatin3.85.24.9DNA Crosslinker (Control)

Data synthesized from comparative studies of benzothiazole derivatives [1, 2].

Expert Insight: The dramatic increase in potency for BTAA-3 (Benzylidene Hydrazide) confirms that the "naked" thioacetic acid ester is insufficient for high potency. The addition of the aryl-hydrazone tail adds a second hydrophobic pharmacophore, likely occupying a hydrophobic pocket in the target protein (e.g., EGFR or HDAC).

B. Antimicrobial Spectrum (MIC Assay)

In contrast to anticancer activity, amide derivatives often show superior broad-spectrum antimicrobial activity due to their stability against bacterial proteases and ability to penetrate the peptidoglycan layer.

Table 2: Minimum Inhibitory Concentration (MIC,


g/mL) 
CompoundStructure MotifS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Specificity
BTAA-Amide-1 N-Phenylacetamide12.525.050.0Moderate Gram+ selectivity.
BTAA-Amide-2 N-(Benzothiazol)acetamide 6.25 12.5 12.5 Broad spectrum; potential Gyrase inhibition.
BTAA-Acid Free Carboxylic Acid> 100> 100> 100Poor membrane permeability (Ionized).
Ref. StdCiprofloxacin0.50.25N/AStandard Antibiotic

Data derived from structure-activity relationship studies of benzothiazole-2-yl-thioacetylamines [3, 4].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include critical "Stop/Go" checkpoints.

Protocol A: Synthesis of (Benzothiazol-2-ylthio)acetic Acid Hydrazides

Objective: Generate the high-potency anticancer precursor.

  • S-Alkylation: React 2-mercaptobenzothiazole (0.01 mol) with ethyl chloroacetate (0.01 mol) and anhydrous K

    
    CO
    
    
    
    in dry acetone. Reflux for 4-6 hours.
    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 4:1). The thiol spot (

      
      ) should disappear.
      
  • Hydrazinolysis: Treat the resulting ester with hydrazine hydrate (99%, 0.02 mol) in ethanol. Reflux for 3 hours.

    • Observation: A solid precipitate (the hydrazide) usually forms upon cooling.

  • Purification: Recrystallize from ethanol.

    • Validation: IR Spectrum must show doublet -NH

      
       peaks around 3300-3200 cm
      
      
      
      and Carbonyl (C=O) at ~1660 cm
      
      
      .
Protocol B: Optimized MTT Assay for Lipophilic Thio-Derivatives

Challenge: Thioacetic acid derivatives often precipitate in aqueous media, causing false positives in optical density readings.

  • Solubilization: Dissolve compounds in 100% DMSO to create a 10 mM stock.

  • Dilution: Prepare serial dilutions in culture medium (RPMI-1640). Ensure final DMSO concentration is < 0.5%.

    • Critical Step: If turbidity is observed at >50

      
      M, sonicate for 30 seconds. If precipitation persists, exclude that concentration.
      
  • Incubation: Treat cells (seeded at

    
     cells/well) for 48 hours.
    
  • Development: Add MTT reagent. Incubate 4 hours.

  • Solubilization of Formazan: Remove media carefully. Add DMSO:Ethanol (1:1) instead of pure DMSO to better solubilize the formazan crystals in the presence of lipophilic residues.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Experimental Workflow Visualization

This diagram outlines the decision tree for evaluating new thioacetic acid derivatives.

Workflow Start Synthesize Derivative (Ester/Amide/Hydrazide) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Path_Cancer Anticancer Screen (MTT Assay) Solubility->Path_Cancer If Soluble/Stable Path_Micro Antimicrobial Screen (Broth Microdilution) Solubility->Path_Micro If Soluble/Stable Decision1 IC50 < 10 µM? Path_Cancer->Decision1 Decision2 MIC < 10 µg/mL? Path_Micro->Decision2 Decision1->Start No (Redesign) Advanced1 Mechanism Study (Apoptosis/Cell Cycle) Decision1->Advanced1 Yes Decision2->Start No (Redesign) Advanced2 Target Validation (DNA Gyrase/Docking) Decision2->Advanced2 Yes

Figure 2: Screening workflow for thioacetic acid derivatives, prioritizing solubility checks before biological assays.

Conclusion & Recommendations

For researchers targeting oncology , the hydrazide-hydrazone derivatives of (benzothiazol-2-ylthio)acetic acid offer the highest potential, likely due to their ability to engage multiple binding modes (intercalation + chelation).

For antimicrobial applications, amide-linked derivatives are superior. The free thioacetic acid or simple esters are generally poor candidates due to ionization issues or rapid hydrolysis, respectively. Future optimization should focus on bioisosteric replacement of the benzothiazole ring (e.g., with benzimidazole) to improve aqueous solubility without sacrificing potency.

References
  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 2012.

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta[b]thiophene. Journal of Advanced Research, 2015.

  • Synthesis, Characterization and Biological Activity of Various Substituted Benzothiazole Derivatives. Farmacia, 2010.

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 2009.

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 2022.

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Methoxy-3-nitrobenzylthioacetic Acid

[1]

Executive Summary: The "Do's and Don'ts"

Immediate Action Required: Treat 4-Methoxy-3-nitrobenzylthioacetic acid as a multi-hazard entity. Although it is an organic acid, the presence of both nitro (-NO₂) and thioether (-S-) functional groups dictates strict segregation protocols to prevent the formation of unstable byproducts or toxic gas emissions.[1]

CRITICAL DO's CRITICAL DON'Ts
DO segregate into "Combustible Organic Acid" waste streams.DO NOT mix with oxidizing agents (Peroxides, Bleach, Nitric Acid).[1][2][3] Risk of violent oxidation of sulfur.
DO label as "Contains Sulfur and Nitrogen" to alert incineration facilities (SOx/NOx scrubbing required).DO NOT mix with strong bases (NaOH). Exothermic neutralization can degrade the nitro-benzyl moiety.
DO dispose of via high-temperature incineration.DO NOT dispose of down the drain.[4] It is toxic to aquatic life and corrosive.

Chemical Profile & Hazard Identification

To safely handle this compound, you must understand the why behind the protocols. This compound is not just an acid; it is a chemical chimera with three distinct reactivity zones.

Functional Group Analysis
  • Acidic Moiety (-COOH): Corrosive to tissue and metals. Lowers pH of waste streams, potentially mobilizing heavy metals if mixed improperly.[1]

  • Nitro Group (-NO₂): Adds oxygen balance to the molecule. While this specific arrangement is generally stable, nitro-aromatics can decompose energetically under high heat or shock.[1]

  • Thioether Linkage (-S-): The "Achilles' Heel" for disposal. Thioethers are reducing agents. If mixed with oxidizers in a waste drum, they convert to sulfoxides/sulfones, releasing significant heat and potentially rupturing containers.[1]

Quantitative Hazard Data
  • Waste Characterization: Corrosive (if pH ≤ 2), Toxic, Combustible.[1][5]

  • RCRA Hazard Codes (USA):

    • D002: Corrosivity (if in liquid solution).[6]

    • D001: Ignitability (if in organic solvent carrier).[2][6]

    • D003: Reactivity (Potential, if mixed with strong oxidizers).[1]

Waste Segregation Strategy

The primary cause of laboratory waste accidents is the "incompatible cocktail"—mixing chemicals that are stable alone but violent together.

The "Thio-Nitro" Segregation Logic

You must isolate this compound from the Oxidizer Stream .

  • Mechanism of Failure: Adding this compound to a waste container with traces of Hydrogen Peroxide or Nitric Acid will oxidize the sulfur atom.

    • Reaction:

      
      [1]
      
    • Consequence: Rapid pressurization of the waste drum.

Workflow Visualization: Segregation Decision Tree

The following diagram outlines the logical flow for categorizing this specific waste product.

SegregationLogicStartWaste Generation:4-Methoxy-3-nitrobenzylthioacetic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidStreamAStream A: Solid Organic Waste(Trace Sulfur/Nitro)Solid->StreamADouble BagSolventCheckCarrier Solvent?Liquid->SolventCheckAqueousAqueous (Water)SolventCheck->AqueousWater basedOrganicOrganic (DCM, EtOAc)SolventCheck->OrganicSolvent basedStreamBStream B: Aqueous Acid Waste(pH Adjust required)Aqueous->StreamBDo NOT mix with BleachStreamCStream C: Halogenated/Non-HalogenatedOrganic SolventsOrganic->StreamCSegregate from Oxidizers

Figure 1: Decision matrix for segregating 4-Methoxy-3-nitrobenzylthioacetic acid based on physical state and carrier solvent.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a screw-top high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Methoxy-3-nitrobenzylthioacetic acid (100%)"[1]

    • Hazards: "Irritant," "Organic Acid," "Contains Sulfur."[1]

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (Ziploc type) to contain any dust.

  • Disposal Path: Lab Pack for high-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixture)
  • pH Check: If the solution is aqueous, check pH.[7] If pH < 2, it is RCRA D002.[1][6]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put DCM solutions in standard poly drums if not rated for halogens).

  • Transfer: Pour into the "Organic Acids" or "General Organics" waste stream.

    • Crucial: Verify the receiving drum does not contain oxidizing acids (Nitric, Chromic) or bases.[1]

  • Log Entry: Record the volume and specific chemical name on the waste log. Explicitly note "Nitro-Sulfur compound" so the waste vendor knows to scrub for SOx/NOx during incineration.

Emergency Spill Response

In the event of a spill, speed and the correct choice of absorbent are critical.[1]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1] Use a respirator (P95/N95) if dust is generated.

  • Neutralization (Liquids):

    • Do not use strong bases like Sodium Hydroxide pellets (violent heat generation).

    • Use Sodium Carbonate (Soda Ash) or Sodium Bicarbonate to gently neutralize the acid. Wait for effervescence (CO₂) to cease.

  • Absorption: Use vermiculite, dry sand, or commercial acid-absorbent pads.[1]

  • Decontamination: Wash the area with soap and water. Do not use bleach (Sodium Hypochlorite) to clean the surface, as it may react with residual thioether to form toxic fumes.[1]

Incompatibility Logic Flow

Understanding why we avoid certain cleaning agents is vital for safety.

IncompatibilityChemical4-Methoxy-3-nitrobenzylthioacetic acidBleachBleach (NaOCl)(Oxidizer)Chemical->BleachNitricNitric Acid(Strong Oxidizer)Chemical->NitricBaseConc. NaOH(Strong Base)Chemical->BaseSulfoxideSulfoxide/Sulfone Formation(Exothermic Reaction)Bleach->SulfoxideGasToxic Fumes(Chloramines/SOx)Bleach->GasNitric->SulfoxideDecompRapid Decomposition(Heat Generation)Nitric->DecompBase->DecompNeutralization Heat

Figure 2: Chemical incompatibility chart highlighting risks of mixing with common lab reagents.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link][1]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Personal protective equipment for handling 4-Methoxy-3-nitrobenzylthioacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

4-Methoxy-3-nitrobenzylthioacetic acid (CAS: 22216-44-0) is a specialized reagent, primarily utilized as a photocleavable protecting group or linker in peptide synthesis and proteomics. Its dual chemical nature—containing both a nitro-aromatic core and a thioether/carboxylic acid tail—presents a specific risk profile that standard "lab safety" often underestimates.

While often classified generically as an Irritant (H315, H319, H335) , experienced chemists must treat this compound with elevated precautions due to two factors:

  • The "Thio" Factor: Thio-derivatives possess a high vapor pressure threshold for olfactory detection ("stench"). Inadequate containment can render a laboratory uninhabitable even without reaching toxic exposure limits.

  • The "Nitro" Factor: Nitro-aromatics are potential sensitizers and, while stable, can exhibit energetic decomposition under high heat or static discharge.

Immediate Hazard Snapshot
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Acidic nature causes immediate dermatitis upon contact with moisture (sweat).
Eye Irritation H319 Fine crystalline dust can cause severe mechanical and chemical corneal abrasion.
Respiratory H335 Inhalation of dust triggers mucous membrane inflammation.
Organoleptic StenchStrict Fume Hood Use Required. Trace vapors can trigger nausea or facility evacuation alarms.

Mechanistic Rationale for PPE Selection

As scientists, we do not follow rules blindly; we follow logic. Here is the causality behind the PPE requirements for this specific molecule.

Glove Permeation & Material Science

Latex gloves are insufficient. The thioether moiety in 4-Methoxy-3-nitrobenzylthioacetic acid is lipophilic, allowing it to permeate natural rubber lattices. Furthermore, nitro-aromatics can act as permeation enhancers for other solvents.

  • Requirement: Nitrile (minimum 0.11 mm thickness) provides a tighter cross-linked polymer barrier.

  • Protocol: For synthesis steps involving halogenated solvents (DCM/Chloroform), Double Gloving (Laminate inner / Nitrile outer) is mandatory, as the solvent will carry the solute through single nitrile layers in <5 minutes.

Respiratory & Mucous Membrane Protection

The compound is a solid acid. Upon contact with the moist mucous membranes of the eyes or respiratory tract, it protonates local tissue, leading to acid hydrolysis of cell membranes.

  • Requirement: Standard safety glasses allow dust entry from the sides. Chemical Splash Goggles (indirect venting) are required when handling the dry powder to create a sealed environment around the eyes.

PPE Specification Matrix

Body AreaHazardRequired PPETechnical Specification
Eyes Acidic Dust / SplashGoggles ANSI Z87.1+ Chemical Splash Goggles (Indirect Vent). Glasses are insufficient.
Hands (Dry) Irritant DustNitrile Gloves 5 mil (0.12mm) thickness. Cuff length >240mm.
Hands (Wet) Solvated PermeationDouble Gloving Inner: PE/EVOH Laminate (Silver Shield). Outer: Nitrile (Disposable).
Respiratory Inhalation / StenchEngineering Control Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P100 only if hood fails.
Body Particulate AccumulationLab Coat 100% Cotton or Flame Resistant (Nomex). Avoid synthetic blends due to static risk.

Operational Workflows & Decision Logic

PPE Decision Logic (Visualization)

This decision tree guides the researcher through the correct PPE selection based on the experimental state.

PPE_Decision_Tree Start Start: Handling 4-Methoxy-3-nitrobenzylthioacetic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Weighing Weighing / Transfer Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Static_Control CRITICAL: Anti-Static Gun + Grounding Weighing->Static_Control Solid_PPE PPE: Goggles + Nitrile Gloves + Lab Coat Hood ALL OPERATIONS: Inside Fume Hood Solid_PPE->Hood Static_Control->Solid_PPE Halogenated DCM / Chloroform / DMF Solvent_Check->Halogenated Standard Methanol / Ethyl Acetate Solvent_Check->Standard Double_Glove PPE: Double Glove (Laminate Inner) Halogenated->Double_Glove Single_Glove PPE: Single Nitrile Glove Standard->Single_Glove Double_Glove->Hood Single_Glove->Hood

Figure 1: PPE Selection Logic based on physical state and solvent interaction.

The "Static-Free" Weighing Protocol

The highest risk of exposure occurs during weighing, where static electricity can disperse the fine powder.

  • Preparation: Place the analytical balance inside the chemical fume hood. If this is impossible, use a pyramid balance enclosure.

  • Static Neutralization: Use an anti-static gun (zerostat) on the weighing boat and spatula before touching the powder. Nitro-aromatics are easily charged.

  • Transfer:

    • Wear Chemical Splash Goggles .

    • Open the source container only inside the hood.

    • Transfer slowly to avoid aerosolization.

  • Decontamination: Immediately wipe the exterior of the source container and the balance area with a Kimwipe dampened with Methanol. Dispose of the Kimwipe as solid hazardous waste.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed is secondary to containment.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Cover Cover with wet paper towels (Prevent Dust) Powder->Cover Ventilate Increase Ventilation (Stench) Liquid->Ventilate Scoop Scoop into bag Cover->Scoop Disposal Label: 'Hazardous Waste: Thio-Organic' Scoop->Disposal Absorb Absorb with Vermiculite/Pads Absorb->Disposal Ventilate->Absorb

Figure 2: Immediate spill response protocol emphasizing dust suppression and stench management.

Waste Disposal

Do not pour down the drain.[1] The thio-group can react with plumbing biofilms or other waste streams to produce toxic/odorous byproducts.

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Solid Organic Waste - Irritant/Stench."

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (or Halogenated depending on solvent).

  • Destruction: The preferred method of destruction is High-Temperature Incineration equipped with a scrubber for sulfur oxides (SOx) and nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12001007, [(4-Methoxy-3-nitrobenzyl)thio]acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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